molecular formula C39H80O3 B051136 2,3-Bis(octadecyloxy)propan-1-ol CAS No. 6076-38-6

2,3-Bis(octadecyloxy)propan-1-ol

カタログ番号: B051136
CAS番号: 6076-38-6
分子量: 597.0 g/mol
InChIキー: QEHCYTDFERPPPU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2-O-Dioctadecyl-rac-glycerol is a saturated dialkyl glyceryl ether with octadecyl groups at the sn-1 and sn-2 positions, which mimics the structure of diacylglycerol. It has been incorporated into model lipid bilayers in order to study the dynamics of various biological membrane compositions.

特性

IUPAC Name

2,3-dioctadecoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H80O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-38-39(37-40)42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40H,3-38H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHCYTDFERPPPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H80O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884220
Record name 1-Propanol, 2,3-bis(octadecyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6076-38-6
Record name 2,3-Bis(octadecyloxy)-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6076-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanol, 2,3-bis(octadecyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006076386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanol, 2,3-bis(octadecyloxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanol, 2,3-bis(octadecyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-bis(octadecyloxy)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.466
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Bis(octadecyloxy)propan-1-ol: Properties, Protocols, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Bis(octadecyloxy)propan-1-ol, a synthetic dialkyl ether lipid, is a molecule of significant interest in the fields of drug delivery and cell signaling research. Its structural analogy to the endogenous second messenger diacylglycerol (DAG), combined with its enhanced chemical stability, makes it a valuable tool for the development of advanced therapeutic delivery systems, particularly lipid nanoparticles (LNPs). This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and potential biological roles of this compound.

Chemical and Physical Properties

This compound is a long-chain diether lipid. The ether linkages, in contrast to the ester bonds found in naturally occurring diacylglycerols, confer a high degree of chemical stability, rendering it resistant to enzymatic degradation by lipases. This stability is a key attribute for its use in pharmaceutical formulations.

General Properties
PropertyValueSource
Chemical Name This compoundECHEMI[1]
Synonyms 1,2-O-Dioctadecyl-rac-glycerolECHEMI[1]
CAS Number 6076-38-6ECHEMI[1]
Molecular Formula C39H80O3ECHEMI[1]
Molecular Weight 597.05 g/mol ECHEMI[1]
Appearance Crystalline solidInferred from similar compounds
Physicochemical Data
PropertyValueSource/Comments
Density (Predicted) 0.874 ± 0.06 g/cm³ECHEMI[1]
Topological Polar Surface Area 38.7 ŲECHEMI[1]
XLogP3 17ECHEMI[1]
Hydrogen Bond Donor Count 1ECHEMI[1]
Hydrogen Bond Acceptor Count 3ECHEMI[1]
Rotatable Bond Count 38ECHEMI[1]
Solubility
SolventSolubilitySource
Dimethylformamide (DMF) 20 mg/mLCayman Chemical
Dimethyl sulfoxide (B87167) (DMSO) 5 mg/mLCayman Chemical
Ethanol (B145695) 30 mg/mLCayman Chemical
Phosphate-Buffered Saline (PBS, pH 7.2) 0.25 mg/mLCayman Chemical

Experimental Protocols

Synthesis of this compound

General Procedure:

  • Protection of Glycerol (B35011): The synthesis would likely commence with a protected glycerol derivative, such as solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), to ensure selective alkylation at the desired positions.

  • Alkylation: The protected glycerol is deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide. This is followed by reaction with two equivalents of an octadecyl halide (e.g., 1-bromooctadecane) in an aprotic solvent (e.g., tetrahydrofuran) via an SN2 reaction.

  • Deprotection: The protecting group is then removed under acidic conditions to yield the final product, this compound.

Purification:

Purification of the final product would typically be achieved by column chromatography on silica (B1680970) gel, eluting with a non-polar solvent system such as a hexane/ethyl acetate (B1210297) gradient.[6]

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification start Protected Glycerol (e.g., Solketal) deprotonation Deprotonation (e.g., NaH in THF) start->deprotonation alkylation Alkylation (2 eq. 1-Bromooctadecane) deprotonation->alkylation deprotection Acidic Deprotection alkylation->deprotection crude_product Crude this compound deprotection->crude_product chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) crude_product->chromatography pure_product Pure this compound chromatography->pure_product

Caption: General workflow for the synthesis and purification of this compound.

Preparation of Lipid Nanoparticles (LNPs)

This compound is a key structural component in LNP formulations for drug delivery. The following is a general protocol for the preparation of LNPs using a microfluidics-based method.

Materials:

  • This compound

  • Ionizable cationic lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., cholesterol)

  • PEGylated lipid (e.g., DSPE-PEG)

  • Ethanol (anhydrous)

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Payload (e.g., siRNA, mRNA)

  • Microfluidic mixing device

Procedure:

  • Lipid Stock Solutions: Prepare individual stock solutions of this compound, the ionizable lipid, cholesterol, and the PEGylated lipid in ethanol at the desired molar ratios.

  • Organic Phase: Combine the lipid stock solutions to form the final lipid mixture in ethanol.

  • Aqueous Phase: Dissolve the nucleic acid payload in the aqueous buffer.

  • Microfluidic Mixing: Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes and infuse them into the microfluidic mixing device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing leads to the self-assembly of LNPs.

  • Purification and Concentration: The resulting LNP dispersion is typically purified and concentrated by tangential flow filtration or dialysis to remove ethanol and non-encapsulated payload.

Characterization:

The physicochemical properties of the formulated LNPs should be thoroughly characterized:

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured to assess the surface charge of the nanoparticles.

  • Encapsulation Efficiency: Quantified using a fluorescent dye-based assay (e.g., RiboGreen assay for nucleic acids).

  • Morphology: Visualized by Cryogenic Transmission Electron Microscopy (Cryo-TEM).

Workflow for LNP Formulation and Characterization

G cluster_prep LNP Preparation cluster_char Characterization lipid_mix Lipid Mixture in Ethanol (incl. This compound) mixing Microfluidic Mixing lipid_mix->mixing payload_sol Nucleic Acid Payload in Aqueous Buffer payload_sol->mixing purification Purification & Concentration (TFF/Dialysis) mixing->purification dls DLS (Size, PDI) purification->dls zeta Zeta Potential purification->zeta ee Encapsulation Efficiency purification->ee tem Cryo-TEM (Morphology) purification->tem G cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) (or this compound) pip2->dag ip3 IP3 pip2->ip3 pkc_inactive Inactive PKC dag->pkc_inactive Recruits & Activates pkc_active Active PKC pkc_inactive->pkc_active downstream Downstream Targets pkc_active->downstream Phosphorylates er Endoplasmic Reticulum ip3->er Binds to receptor ca2 Ca2+ er->ca2 Releases ca2->pkc_inactive Recruits response Cellular Response downstream->response

References

An In-depth Technical Guide to 2,3-Bis(octadecyloxy)propan-1-ol: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 2,3-bis(octadecyloxy)propan-1-ol, a dialkyl glycerol (B35011) ether with significant applications in the fields of drug delivery and biomedical research. This document details the molecular architecture and provides a step-by-step synthesis protocol, including quantitative data and characterization.

Chemical Structure and Properties

This compound, also known as 1,2-di-O-octadecyl-sn-glycerol, is a synthetic lipid characterized by a glycerol backbone with two long octadecyl ether chains attached at the sn-2 and sn-3 positions, and a primary alcohol at the sn-1 position. Its chemical formula is C₃₉H₈₀O₃, and it has a molecular weight of 597.05 g/mol .[1][2] The presence of the long, saturated alkyl chains confers a highly lipophilic nature to the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₃₉H₈₀O₃
Molecular Weight 597.05 g/mol
CAS Number 6076-38-6 (racemic), 82188-61-2 ((S)-enantiomer)
Appearance White to off-white solid
Solubility Soluble in chloroform, slightly soluble in pyridine.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process involving the protection of a glycerol derivative, followed by etherification and subsequent deprotection. A common and effective strategy utilizes a Williamson ether synthesis approach. This involves the reaction of a suitably protected glycerol molecule with an octadecyl halide in the presence of a strong base.

A plausible and efficient synthetic route starts from a chiral precursor, (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol (also known as (S)-Solketal), to yield the enantiomerically pure (S)-2,3-bis(octadecyloxy)propan-1-ol (1,2-di-O-octadecyl-sn-glycerol).

Synthesis Workflow

SynthesisWorkflow A (R)-(-)-2,2-Dimethyl-1,3- dioxolane-4-methanol (S)-Solketal B 3-O-Benzyl-sn-glycerol A->B 1. Benzyl (B1604629) Bromide, NaH 2. Acidic Hydrolysis C 1,2-di-O-octadecyl-3-O-benzyl-sn-glycerol B->C Octadecyl Bromide, Strong Base (e.g., NaH or KOH) D This compound (1,2-di-O-octadecyl-sn-glycerol) C->D Catalytic Hydrogenolysis (H₂, Pd/C)

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, based on established methodologies for the synthesis of related dialkyl glycerol ethers.

Step 1: Synthesis of 3-O-Benzyl-sn-glycerol

This initial step involves the protection of the primary hydroxyl group of (S)-Solketal with a benzyl group, followed by the removal of the acetonide protecting group.

  • Materials: (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol, sodium hydride (NaH), benzyl bromide, dimethylformamide (DMF), hydrochloric acid (HCl), diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C, add (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol dropwise.

    • After the evolution of hydrogen ceases, add benzyl bromide dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water, followed by extraction with diethyl ether.

    • Wash the organic layer sequentially with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the benzylated intermediate.

    • Dissolve the intermediate in a mixture of tetrahydrofuran (B95107) (THF) and 1 M aqueous HCl and stir at room temperature until the deprotection is complete (monitored by TLC).

    • Neutralize the reaction with saturated sodium bicarbonate solution and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield 3-O-benzyl-sn-glycerol.

Step 2: Synthesis of 1,2-di-O-octadecyl-3-O-benzyl-sn-glycerol

This step involves the Williamson ether synthesis to introduce the two octadecyl chains.

  • Materials: 3-O-benzyl-sn-glycerol, sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), octadecyl bromide, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Procedure:

    • To a stirred solution of 3-O-benzyl-sn-glycerol in anhydrous DMF, add sodium hydride portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 1 hour.

    • Add octadecyl bromide to the reaction mixture and heat to 50-60 °C.

    • Maintain the reaction at this temperature for 12-24 hours, monitoring the progress by TLC.

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the product with a non-polar solvent such as hexane (B92381) or diethyl ether.

    • Wash the organic phase with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

    • Purify the resulting crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound (Deprotection)

The final step is the removal of the benzyl protecting group via catalytic hydrogenolysis to yield the target compound.

  • Materials: 1,2-di-O-octadecyl-3-O-benzyl-sn-glycerol, palladium on activated charcoal (10% Pd/C), ethyl acetate, hydrogen gas.

  • Procedure:

    • Dissolve 1,2-di-O-octadecyl-3-O-benzyl-sn-glycerol in ethyl acetate.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the final product, this compound. A high yield of approximately 97% can be expected for this debenzylation step.

Quantitative Data

Table 2: Representative Reaction Parameters and Yields

StepKey ReactantsSolventReaction ConditionsTypical Yield
1 (S)-Solketal, Benzyl Bromide, NaHDMF0 °C to RT80-90%
2 3-O-Benzyl-sn-glycerol, Octadecyl Bromide, NaHDMF50-60 °C, 12-24 h60-75%
3 1,2-di-O-octadecyl-3-O-benzyl-sn-glycerol, H₂, Pd/CEthyl AcetateRT, 12-24 h~97%

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure, including the presence of the octadecyl chains, the glycerol backbone, and the primary alcohol.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to verify the exact molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the hydroxyl (-OH) and ether (C-O-C) linkages.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and a reliable synthetic protocol for this compound. The described multi-step synthesis, culminating in a high-yield deprotection, offers an effective method for obtaining this valuable lipid for research and development in areas such as drug delivery systems, particularly in the formulation of lipid nanoparticles. The provided experimental details and quantitative data serve as a valuable resource for scientists and researchers in the pharmaceutical and biotechnology sectors.

References

A Technical Guide to the Physicochemical Characteristics of 2,3-Bis(octadecyloxy)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Bis(octadecyloxy)-1-propanol, a dialkoxy glycerol (B35011) ether, is a lipid molecule with potential applications in various scientific domains, including drug delivery and materials science. Its long alkyl chains and glycerol backbone impart unique physicochemical properties that are critical to understand for its effective utilization. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 2,3-Bis(octadecyloxy)-1-propanol, alongside detailed experimental protocols for their determination. The information presented herein is intended to serve as a valuable resource for researchers and professionals working with this and structurally related compounds.

Physicochemical Properties

Quantitative data for 2,3-Bis(octadecyloxy)-1-propanol is limited, with many properties currently predicted through computational models. The following tables summarize the available and predicted data for this compound.

Table 1: General and Predicted Physicochemical Properties

PropertyValueSource
Chemical Formula C₃₉H₈₀O₃[1]
Molecular Weight 597.05 g/mol [1]
Appearance Waxy solid (predicted)-
Density 0.874 ± 0.06 g/cm³ (Predicted)[1]
XLogP3 17[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 38[1]

Table 2: Predicted Thermal Properties

PropertyValueSource
Melting Point No data available[2]
Boiling Point No data available[2]

Note: The lack of experimental data for melting and boiling points is a significant gap in the characterization of this compound. The experimental protocols provided in the subsequent sections are crucial for determining these fundamental properties.

Experimental Protocols

The following sections detail standardized experimental methodologies for the comprehensive physicochemical characterization of 2,3-Bis(octadecyloxy)-1-propanol.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which 2,3-Bis(octadecyloxy)-1-propanol transitions from a solid to a liquid state.

Materials:

  • 2,3-Bis(octadecyloxy)-1-propanol sample

  • Capillary tubes (one end sealed)

  • Melting point apparatus

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the 2,3-Bis(octadecyloxy)-1-propanol sample is completely dry and in a fine powder form. If necessary, gently grind the waxy solid in a mortar.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting range.

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Determination of Solubility

Objective: To determine the solubility of 2,3-Bis(octadecyloxy)-1-propanol in various solvents.

Materials:

  • 2,3-Bis(octadecyloxy)-1-propanol sample

  • A range of solvents (e.g., water, ethanol, methanol, chloroform, dichloromethane, hexane, acetone)

  • Vials or test tubes with closures

  • Vortex mixer

  • Analytical balance

  • Temperature-controlled shaker or water bath

Procedure:

  • Weigh a precise amount of 2,3-Bis(octadecyloxy)-1-propanol (e.g., 10 mg) and place it into a vial.

  • Add a small, measured volume of the selected solvent (e.g., 1 mL) to the vial.

  • Cap the vial and vortex for 1-2 minutes to facilitate dissolution.

  • Place the vial in a temperature-controlled shaker or water bath set to a standard temperature (e.g., 25 °C) and agitate for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Visually inspect the vial for any undissolved solid.

  • If the solid has completely dissolved, add a further known weight of the solute and repeat the process until saturation is reached (i.e., solid material remains undissolved).

  • If the initial amount did not dissolve, the compound is considered sparingly soluble or insoluble in that solvent at that concentration. Further testing with smaller solute amounts or larger solvent volumes can be performed to quantify the solubility.

  • Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).

Spectroscopic Characterization

Objective: To identify the functional groups present in the 2,3-Bis(octadecyloxy)-1-propanol molecule.

Procedure:

  • Obtain a small amount of the sample.

  • For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. Place the sample directly on the ATR crystal.

  • Alternatively, the sample can be prepared as a KBr pellet.

  • Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Analyze the resulting spectrum for characteristic absorption bands. Expected peaks include:

    • O-H stretching (for the alcohol group) around 3600-3200 cm⁻¹ (broad).

    • C-H stretching (for the alkyl chains) around 3000-2850 cm⁻¹.

    • C-O stretching (for the ether and alcohol groups) around 1150-1050 cm⁻¹.

Objective: To elucidate the detailed molecular structure of 2,3-Bis(octadecyloxy)-1-propanol.

Procedure:

  • Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Analyze the chemical shifts, integration values, and coupling patterns to confirm the presence of the octadecyloxy chains, the glycerol backbone, and the primary alcohol.

Objective: To determine the molecular weight and fragmentation pattern of 2,3-Bis(octadecyloxy)-1-propanol.

Procedure:

  • Dissolve a small amount of the sample in a suitable solvent.

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Acquire the mass spectrum.

  • Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) to confirm the molecular weight.

  • Analyze the fragmentation pattern to gain further structural information.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel lipid-like compound such as 2,3-Bis(octadecyloxy)-1-propanol.

G A Compound Synthesis /Purification B Structural Confirmation (NMR, MS) A->B Confirm Structure C Purity Assessment (HPLC, GC) B->C Assess Purity D Melting Point (DSC, Capillary Method) C->D Characterize Physical State F Solubility Screening (Various Solvents) C->F G Spectroscopic Analysis (FTIR, UV-Vis) C->G Functional Group Analysis E Boiling Point (If applicable) D->E H Thermal Stability (TGA) D->H Determine Degradation Temp. I Formulation Development (e.g., for Drug Delivery) F->I Inform Solvent Selection H->I Assess Processing Stability

Caption: Workflow for Physicochemical Characterization.

Signaling Pathways and Experimental Workflows

Currently, there is a lack of published data on the specific biological activities or signaling pathways directly involving 2,3-Bis(octadecyloxy)-1-propanol. As a long-chain dialkylglycerol, it is plausible that it could be investigated for its role in lipid metabolism, membrane interactions, or as a component of lipid-based drug delivery systems. Research in these areas would likely involve the following conceptual workflow:

G A Structural Analogy to Bioactive Lipids B Hypothesize Biological Role (e.g., Membrane Modulator, Delivery Vehicle) A->B C Cell Viability Assays (e.g., MTT, LDH) B->C Assess Cytotoxicity E Drug Loading & Release Studies (If used as a carrier) B->E Evaluate Carrier Potential D Membrane Interaction Studies (e.g., Liposome Assays, Microscopy) C->D If non-toxic F Cellular Uptake Studies D->F E->F G Signaling Pathway Analysis (e.g., Western Blot, qPCR) F->G Investigate Downstream Effects H Lipidomic Analysis F->H Analyze Lipid Profile Changes

Caption: Conceptual Workflow for Biological Evaluation.

Conclusion

2,3-Bis(octadecyloxy)-1-propanol is a molecule with interesting structural features that suggest its potential utility in various scientific applications. This guide has compiled the currently available physicochemical data and provided a detailed set of experimental protocols for its thorough characterization. The presented workflows offer a logical approach to both the fundamental analysis of this compound and the exploration of its potential biological activities. It is hoped that this technical resource will facilitate further research and development involving 2,3-Bis(octadecyloxy)-1-propanol and related lipid ethers.

References

In-Depth Technical Guide to the Physicochemical Properties of 2,3-Bis(octadecyloxy)-1-propanol (CAS 6076-38-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical data for 2,3-Bis(octadecyloxy)-1-propanol, a long-chain diether glycerol (B35011) with the CAS number 6076-38-6. Also known by synonyms such as 1,2-O-Dioctadecyl-rac-glycerol, this molecule serves as a valuable tool in various research and development areas. Its structural similarity to diacylglycerol (DAG) makes it an important mimic for studying lipid signaling pathways, particularly those involving Protein Kinase C (PKC). Furthermore, its stability and defined structure have led to its use as an internal standard in lipidomics research. This document collates available quantitative data, details relevant experimental protocols, and provides visualizations to facilitate a deeper understanding of its properties and applications.

Physicochemical Data

The physicochemical properties of 2,3-Bis(octadecyloxy)-1-propanol are summarized in the tables below. These data are crucial for its handling, formulation, and application in experimental settings.

Table 1: General and Physical Properties

PropertyValueSource
CAS Number 6076-38-6N/A
Molecular Formula C₃₉H₈₀O₃[1]
Molecular Weight 597.05 g/mol [1]
Appearance White to off-white crystalline solid[1][2]
Predicted Boiling Point 653.6 °C at 760 mmHg[3]
Predicted Density 0.874 ± 0.06 g/cm³N/A

Table 2: Solubility Data

SolventSolubilitySource
ChloroformSoluble[4]
DichloromethaneSoluble[4]
Dimethylformamide (DMF)20 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)5 mg/mL[1]
Ethanol30 mg/mL[1]
Phosphate-Buffered Saline (PBS, pH 7.2)0.25 mg/mL[1]
WaterInsoluble[5][6]

Table 3: Chromatographic and Spectroscopic Data

PropertyValueSource
Predicted XLogP3 17N/A
Topological Polar Surface Area (PSA) 38.7 ŲN/A

Experimental Protocols

Detailed methodologies are essential for the accurate determination of physicochemical properties. Below are generalized protocols that can be adapted for 2,3-Bis(octadecyloxy)-1-propanol.

Determination of Melting Point (Capillary Method)

The melting point of a solid is a key indicator of its purity. For a crystalline solid like 2,3-Bis(octadecyloxy)-1-propanol, a sharp melting range is expected.

Principle: A small, finely powdered sample is heated slowly in a capillary tube. The temperature range over which the substance melts is observed and recorded as the melting point.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the crystalline solid is finely ground using a mortar and pestle.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is sufficient.

  • Measurement:

    • The loaded capillary tube is placed in the heating block of the melting point apparatus.

    • A rapid heating rate is initially used to determine an approximate melting range.

    • The apparatus is allowed to cool.

    • A new sample is heated slowly, at a rate of 1-2 °C per minute, starting from a temperature about 20 °C below the approximate melting point.[4]

    • The temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[7]

Determination of Boiling Point (Thiele Tube Method)

Given the high predicted boiling point of this compound, specialized equipment is necessary. The Thiele tube method is a common technique for determining the boiling point of small quantities of liquid.

Principle: A small sample is heated in a tube along with an inverted capillary. The boiling point is the temperature at which the liquid's vapor pressure equals the atmospheric pressure, observed when a rapid stream of bubbles emerges from the capillary and the liquid re-enters the capillary upon cooling.[8]

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner)

  • Mineral oil

Procedure:

  • A few drops of the sample are placed in the small test tube.

  • A capillary tube is inverted and placed inside the test tube with the sample.

  • The test tube is attached to a thermometer.

  • The assembly is placed in a Thiele tube containing mineral oil.

  • The side arm of the Thiele tube is gently heated.

  • As the temperature rises, air will be expelled from the capillary tube.

  • When the boiling point is reached, a continuous stream of bubbles will emerge from the capillary tube.

  • The heat source is removed, and the apparatus is allowed to cool slowly.

  • The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Determination of Solubility

Understanding the solubility of a compound is critical for its use in various applications.

Principle: A specified amount of the solute is added to a specified amount of a solvent, and the mixture is agitated. The solubility is determined by observing if the solute dissolves completely.

Apparatus:

  • Test tubes

  • Vortex mixer

  • Pipettes

  • Analytical balance

Procedure:

  • Qualitative Assessment:

    • A small amount of 2,3-Bis(octadecyloxy)-1-propanol is placed in a series of test tubes.

    • A few milliliters of different solvents (e.g., water, ethanol, chloroform, DMSO) are added to each tube.

    • The tubes are agitated using a vortex mixer.

    • The solubility is observed and categorized as soluble, partially soluble, or insoluble.[5][6][9][10][11]

  • Quantitative Assessment:

    • A known mass of the compound is added to a known volume of the solvent at a specific temperature.

    • The mixture is agitated until saturation is reached.

    • The undissolved solid is separated by centrifugation or filtration.

    • The concentration of the dissolved compound in the supernatant or filtrate is determined by a suitable analytical method (e.g., evaporation of the solvent and weighing the residue).

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for determining the key physicochemical properties of 2,3-Bis(octadecyloxy)-1-propanol.

G cluster_0 Physicochemical Property Determination start Start: Obtain Pure Sample of 2,3-Bis(octadecyloxy)-1-propanol appearance Visual Inspection: Record Physical State and Color start->appearance melting_point Determine Melting Point (Capillary Method) appearance->melting_point boiling_point Determine Boiling Point (High-Temperature Method) melting_point->boiling_point solubility Assess Solubility in Various Solvents boiling_point->solubility spectroscopy Perform Spectroscopic Analysis (e.g., NMR, IR, MS) solubility->spectroscopy end End: Compile Physicochemical Data Sheet spectroscopy->end G cluster_0 Diacylglycerol (DAG) - Protein Kinase C (PKC) Signaling Pathway receptor G-protein Coupled Receptor (GPCR) or Receptor Tyrosine Kinase (RTK) plc Phospholipase C (PLC) receptor->plc activates pip2 PIP₂ plc->pip2 cleaves ip3 IP₃ pip2->ip3 produces dag Diacylglycerol (DAG) (or 1,2-O-Dioctadecyl-rac-glycerol as mimic) pip2->dag produces pkc Protein Kinase C (PKC) dag->pkc recruits and activates downstream Downstream Target Proteins pkc->downstream phosphorylates response Cellular Responses (e.g., proliferation, differentiation, apoptosis) downstream->response leads to

References

A Comprehensive Technical Guide to 2,3-Bis(octadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,3-Bis(octadecyloxy)propan-1-ol, a dialkyl glycerol (B35011) ether with significant applications in biomedical research and pharmaceutical sciences. The document details its physicochemical properties, a general synthesis protocol, and its role in advanced drug delivery systems.

Core Physicochemical Properties

This compound is a synthetic lipid characterized by two long C18 alkyl chains attached to a glycerol backbone. This structure imparts a highly lipophilic nature to the molecule, making it a crucial component in the formation of stable lipid-based nanostructures. Its key properties are summarized below.

PropertyValueReference
Molecular Formula C₃₉H₈₀O₃[1][2]
Molecular Weight 597.05 g/mol [1]
CAS Number 6076-38-6[1][2]
Synonyms 2,3-Bis(octadecyloxy)-1-propanol, 1,2-O-Dioctadecyl-rac-glycerol[1][2]
Appearance White to off-white solid (inferred from similar compounds)
Solubility Insoluble in water; soluble in organic solvents like chloroform (B151607) and ethanol.[3]

Synthesis and Experimental Workflow

The synthesis of this compound, specifically its enantiomer 1,2-O-Dioctadecyl-sn-glycerol, typically involves the deprotection of a precursor molecule. A general workflow for this process is outlined below.

Synthesis_Workflow Precursor Protected Precursor (e.g., 1,2-di-O-octadecyl-3-O-benzyl-sn-glycerol) Reaction Deprotection Reaction Precursor->Reaction Hydrogenolysis (H₂, Pd/C in Ethyl Acetate) Purification Purification (e.g., Chromatography) Reaction->Purification Product Final Product (1,2-O-Dioctadecyl-sn-glycerol) Analysis Characterization (e.g., NMR, Mass Spec) Product->Analysis Purification->Product

References

Spectroscopic Profile of 2,3-Bis(octadecyloxy)propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Bis(octadecyloxy)propan-1-ol, a dialkyl glycerol (B35011) ether with significant applications in the formulation of lipid-based drug delivery systems, including lipid nanoparticles (LNPs). Understanding the structural and analytical characteristics of this lipid is crucial for quality control, formulation development, and stability studies. This document presents available and predicted spectroscopic data (NMR, IR, MS), detailed experimental protocols for its analysis, and visualizations to aid in data interpretation.

Chemical Structure and Properties

This compound is a synthetic lipid characterized by a glycerol backbone with two octadecyl ether linkages at the sn-2 and sn-3 positions and a primary alcohol at the sn-1 position.

PropertyValue
Molecular Formula C₃₉H₈₀O₃
Molecular Weight 597.05 g/mol
CAS Number 6076-38-6
Appearance White to off-white solid

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The spectra were recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopy

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.64m2H-CH₂-OH (propan-1-ol C1)
~3.50m5H-CH(O)- and -CH₂(O)- (propan-1-ol C2, C3 and ether -O-CH₂-)
~1.57m4H-O-CH₂-CH₂ -
~1.25s (br)60H-(CH₂)₁₅- (methylene chain)
0.88t6H-CH₃ (terminal methyl)

¹³C NMR Spectroscopy

Chemical Shift (δ) ppmAssignment
~78.0-C H(O)- (propan-1-ol C2)
~72.0-O-C H₂- (ether)
~70.8-C H₂(O)- (propan-1-ol C3)
~64.5-C H₂-OH (propan-1-ol C1)
~31.9-C H₂-CH₂-CH₃
~29.7-(C H₂)₁₄- (bulk methylene (B1212753) chain)
~29.4-O-CH₂-C H₂-
~26.1-CH₂-C H₂-CH₂-O-
~22.7-C H₂-CH₃
~14.1-C H₃ (terminal methyl)
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (alcohol)
2917, 2849StrongC-H stretch (alkane)
~1467MediumC-H bend (alkane)
~1115StrongC-O stretch (ether)
~1050MediumC-O stretch (primary alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) would likely lead to significant fragmentation.

m/zProposed Fragment
596.6[M]⁺ (Molecular Ion)
579.6[M-OH]⁺
565.6[M-CH₂OH]⁺
313.3[M - C₁₈H₃₇O]⁺
255.3[C₁₈H₃₇]⁺

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

A general method for the synthesis of dialkyl glycerol ethers involves the Williamson ether synthesis.

Materials:

Procedure:

  • To a solution of 1-O-benzyl-rac-glycerol in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add 1-bromooctadecane and stir the reaction mixture at 60 °C overnight.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield 1-O-benzyl-2,3-bis(octadecyloxy)propane.

  • Dissolve the purified intermediate in methanol and add palladium on carbon.

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • Filter the catalyst through a pad of celite and concentrate the filtrate to yield this compound.

Spectroscopic Analysis

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Spectral width: 20 ppm

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Spectral width: 240 ppm

IR Spectroscopy:

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

Mass Spectrometry:

  • Sample Preparation: Dissolve the sample in a suitable solvent such as chloroform or methanol at a concentration of approximately 1 mg/mL.

  • Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

  • Parameters (ESI):

    • Ionization mode: Positive

    • Capillary voltage: 3.5 kV

    • Cone voltage: 30 V

    • Source temperature: 120 °C

    • Desolvation temperature: 350 °C

Visualizations

The following diagrams illustrate the chemical structure and a proposed mass spectrometry fragmentation pathway for this compound.

chemical_structure cluster_glycerol Glycerol Backbone C1 CH₂OH C2 CH-O-R1 C1->C2 C3 CH₂-O-R2 C2->C3 R1 R1 = -(CH₂)₁₇CH₃ C2->R1 Ether Linkage R2 R2 = -(CH₂)₁₇CH₃ C3->R2 Ether Linkage

Caption: Chemical Structure of this compound.

fragmentation_pathway M [C₃₉H₈₀O₃]⁺˙ m/z = 596.6 F1 [M - CH₂OH]⁺ m/z = 565.6 M->F1 - CH₂OH F2 [M - C₁₈H₃₇O]⁺ m/z = 313.3 M->F2 - C₁₈H₃₇O F3 [C₁₈H₃₇]⁺ m/z = 255.3 F2->F3 - C₃H₇O₂

Caption: Proposed MS Fragmentation Pathway.

Potential Biological Activities of 2,3-Bis(octadecyloxy)propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Bis(octadecyloxy)propan-1-ol is a synthetic dialkylglycerol, a member of the broader class of ether lipids. While specific biological activity data for this particular molecule is not extensively documented in publicly available literature, its structural characteristics as an ether lipid provide a strong basis for predicting its potential biological functions. Ether lipids are integral components of cellular membranes and are implicated in a variety of critical cellular processes, including signal transduction, membrane dynamics, and protection against oxidative stress. Altered levels of ether lipids have been linked to various pathological conditions, including cancer, neurological disorders, and metabolic diseases. This technical guide consolidates the known biological activities of ether lipids as a class to infer the potential roles and activities of this compound, providing a framework for future research and drug development efforts.

Introduction to Ether Lipids and this compound

Ether lipids are a unique class of glycerophospholipids characterized by an alkyl chain attached to the sn-1 position of the glycerol (B35011) backbone via an ether linkage, in contrast to the more common ester linkage found in diacyl phospholipids.[1][2][3][4] This structural difference confers unique physicochemical properties that have profound implications for their biological functions.[1][2][3][4] this compound, with its two octadecyl chains linked by ether bonds to a propane-1-ol backbone, is a synthetic analogue that falls into this category.

Ether lipids are not merely structural components; they are dynamic molecules involved in critical cellular functions.[1][2][3][4] They are essential for the organization and stability of lipid raft microdomains, which are cholesterol-rich membrane regions that serve as platforms for cellular signaling.[1][2][3][4] Furthermore, some ether lipids, like plasmalogens, are thought to function as endogenous antioxidants.[1][2][3][4]

Potential Biological Activities

Based on the known functions of structurally similar ether lipids, the potential biological activities of this compound can be extrapolated.

Modulation of Cell Membrane Properties

The presence of ether linkages in lipids like this compound can significantly alter the properties of cellular membranes. Ether lipids have a tendency to form non-lamellar inverted hexagonal structures, which can facilitate membrane fusion processes.[1][2][3][4] They are also crucial for the stability of lipid rafts, which are integral to cellular signaling.[1][2][3][4]

Involvement in Cellular Signaling

Ether lipids can act as signaling molecules themselves or as precursors to signaling molecules.[5] For example, Platelet-Activating Factor (PAF), a potent pro-inflammatory signaling molecule, is an ether lipid.[6] The metabolism of ether lipids can generate second messengers like arachidonic acid and prostaglandins, which are key players in signal transduction pathways.[5] Synthetic ether lipid analogues have been shown to interfere with signal transmission pathways by inhibiting enzymes such as protein kinase C and phospholipase C.[7]

Antioxidant Activity

A subset of ether lipids, particularly plasmalogens which contain a vinyl-ether bond, have demonstrated protective effects against oxidative stress in cell culture.[5] This antioxidant activity stems from the ability of the enol ether double bond to be targeted by reactive oxygen species, thereby protecting other cellular components from oxidative damage.[5] While this compound is a saturated alkyl ether lipid, its incorporation into membranes could indirectly influence the oxidative environment.

Potential Therapeutic Relevance

Given the diverse biological roles of ether lipids, their synthetic analogues are of significant interest in drug development.

Oncology

Cancer cells often exhibit significantly higher levels of ether lipids compared to normal cells, suggesting a role in cancer pathogenesis.[8] Increased ether lipid levels are correlated with more aggressive cancers.[8] Synthetic ether lipid analogues have been shown to possess cytostatic and cytotoxic properties, likely by disrupting membrane structure and inhibiting signaling enzymes.[5] The ether lipid analogue miltefosine (B1683995) is used as an oral treatment for leishmaniasis.[5]

Neurological Disorders

Ether lipids are highly abundant in the brain and are essential for normal neurological function.[1][2][3][4] Impaired ether lipid synthesis is associated with defects in myelination.[1] Altered ether lipid metabolism has been implicated in neurodegenerative diseases, and decreased levels have been observed in the brains of Alzheimer's disease patients.[9]

Metabolic Disorders

Emerging studies suggest a link between altered ether lipid production and metabolic disorders.[1][2][3][4]

Experimental Protocols for Investigating Biological Activities

While specific experimental data for this compound is lacking, the following are general methodologies used to study the biological activities of novel ether lipids.

General Stock Solution Preparation

Due to the lipophilic nature of this compound, it is insoluble in aqueous solutions. Stock solutions should be prepared in organic solvents such as ethanol (B145695) or chloroform. For cell-based assays, a common method is to prepare a concentrated stock in an appropriate organic solvent and then dilute it into the cell culture medium, ensuring the final solvent concentration is non-toxic to the cells.

In Vitro Cytotoxicity and Proliferation Assays
  • Objective: To determine the effect of the compound on cell viability and proliferation.

  • Methodology:

    • Cell Culture: Culture relevant cell lines (e.g., cancer cell lines, neuronal cells) in appropriate media.

    • Treatment: Treat cells with a range of concentrations of this compound.

    • Assay: After a defined incubation period (e.g., 24, 48, 72 hours), assess cell viability using assays such as MTT, XTT, or CellTiter-Glo.

    • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) to quantify the compound's cytotoxic or anti-proliferative effect.

Membrane Fluidity Assay
  • Objective: To assess the impact of the compound on the fluidity of cell membranes.

  • Methodology:

    • Cell Treatment: Incubate cells with this compound.

    • Fluorescent Labeling: Label the cell membranes with a fluorescent probe whose emission spectrum is sensitive to the lipid environment (e.g., Laurdan).

    • Fluorescence Spectroscopy/Microscopy: Measure the fluorescence emission of the probe. A shift in the emission spectrum indicates a change in membrane fluidity.

Lipid Raft Isolation and Analysis
  • Objective: To determine if the compound incorporates into and affects the integrity of lipid rafts.

  • Methodology:

    • Cell Treatment: Treat cells with the compound.

    • Lipid Raft Isolation: Lyse the cells in a cold, non-ionic detergent (e.g., Triton X-100) and perform sucrose (B13894) density gradient ultracentrifugation to isolate the detergent-resistant membranes (lipid rafts).

    • Analysis: Analyze the protein and lipid composition of the isolated fractions by Western blotting for raft-marker proteins (e.g., flotillin, caveolin) and by mass spectrometry-based lipidomics.

In Vivo Studies (General Approach)
  • Objective: To evaluate the compound's biological effects in a living organism.

  • Methodology:

    • Animal Model: Select an appropriate animal model for the disease of interest (e.g., tumor xenograft model for cancer, transgenic mouse model for Alzheimer's disease).

    • Formulation and Dosing: Develop a suitable formulation for in vivo administration (e.g., lipid-based delivery system) and determine the appropriate dose and administration route.

    • Treatment and Monitoring: Administer the compound to the animals and monitor for therapeutic efficacy and any potential toxicity.

    • Histopathological and Biochemical Analysis: At the end of the study, collect tissues for histological examination and perform biochemical analyses to assess the compound's effect on relevant biomarkers.

Visualizations

Ether_Lipid_Biosynthesis_and_Signaling DHAP DHAP Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP GNPAT Alkyl_DHAP Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS Alkyl_G3P 1-Alkyl-G3P Alkyl_DHAP->Alkyl_G3P Acyl/Alkyl-DHAP Reductase Alkyl_PA 1-Alkyl-PA Alkyl_G3P->Alkyl_PA Alkyl_DAG 1-Alkyl-DAG (e.g., this compound backbone) Alkyl_PA->Alkyl_DAG Ether_PL Ether Phospholipids (e.g., Alkyl-PC, Alkyl-PE) Alkyl_DAG->Ether_PL PAF PAF Ether_PL->PAF Remodeling Pathway Lipid_Rafts Lipid Rafts Ether_PL->Lipid_Rafts Structural Role Membrane_Fusion Membrane Fusion Ether_PL->Membrane_Fusion Structural Role PAFR PAF Receptor PAF->PAFR G_Protein G-Protein Activation PAFR->G_Protein Downstream Downstream Signaling (e.g., PKC, Ca2+ mobilization) G_Protein->Downstream

Caption: Generalized Ether Lipid Biosynthesis and Signaling Pathway.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation A Compound Synthesis & Characterization of This compound B Cytotoxicity/Proliferation Assays (e.g., MTT, XTT) in relevant cell lines A->B C Mechanism of Action Studies B->C If active G Formulation Development for In Vivo Administration B->G If promising in vitro profile D Membrane Property Analysis (Fluidity, Lipid Raft Integrity) C->D E Signaling Pathway Analysis (e.g., Western Blot for p-PKC) C->E F Antioxidant Capacity Assays C->F H Pharmacokinetic & Toxicity Studies in Animal Models G->H I Efficacy Studies in Disease-Specific Animal Models (e.g., Cancer, Neurological) H->I J Biomarker & Histopathological Analysis I->J Outcome Lead Candidate for Further Development J->Outcome Start Hypothesis: Potential Biological Activity Start->A

Caption: Proposed Workflow for Investigating Biological Activity.

Conclusion

This compound, as a member of the ether lipid class, holds considerable potential for a range of biological activities, including the modulation of cell membrane properties, participation in signaling cascades, and potential therapeutic applications in oncology and neurology. While direct experimental evidence for this specific molecule is currently limited, the well-documented roles of other ether lipids provide a solid foundation and a clear roadmap for its investigation. The experimental workflows outlined in this guide offer a starting point for researchers to systematically explore the biological functions and therapeutic potential of this and other novel ether lipid compounds. Further research is warranted to elucidate the precise mechanisms of action and to validate its potential as a pharmacological agent.

References

Role of ether lipids like 2,3-Bis(octadecyloxy)propan-1-ol in biological membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ether lipids, a unique class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone, are integral components of cellular membranes in mammals and other organisms. Unlike their more common diacyl counterparts, the ether bond imparts distinct chemical and physical properties that have profound implications for membrane structure and function. This technical guide provides an in-depth exploration of the role of ether lipids, with a particular focus on dialkylglycerol ethers such as 2,3-Bis(octadecyloxy)propan-1-ol, in biological membranes. We delve into their structural significance, involvement in cellular signaling, and implications in disease and therapeutics, offering a comprehensive resource for researchers in the field.

Introduction to Ether Lipids

Ether lipids are a diverse group of phospholipids (B1166683) where the hydrocarbon chain at the sn-1 position of the glycerol backbone is attached via an ether bond, in contrast to the ester bond found in conventional phospholipids. This seemingly subtle structural difference leads to significant alterations in the biophysical properties of the lipids and the membranes they inhabit. Ether lipids constitute a substantial portion of the phospholipid pool in various tissues, particularly in the brain, heart, and immune cells, accounting for up to 20% of the total phospholipid mass in mammals.[1][2][3]

The two main subclasses of ether phospholipids are plasmanyl lipids, which have a saturated alkyl chain at the sn-1 position, and plasmenyl lipids (plasmalogens), which possess an alk-1'-enyl group at this position.[4] The focus of this guide, this compound, is a synthetic saturated dialkylglycerol ether, a type of neutral ether lipid. While naturally occurring ether lipids are typically phospholipids, synthetic neutral ether lipids and their analogs are valuable tools for studying membrane properties and have shown potential as therapeutic agents.

Structural and Biophysical Roles in Membranes

The presence of an ether linkage at the sn-1 position significantly influences the packing and dynamics of lipids within the membrane bilayer.

Membrane Fluidity and Packing

The absence of a carbonyl group in the ether linkage allows for closer packing of the acyl chains, leading to increased membrane rigidity and decreased fluidity.[5] This tighter packing is crucial in specialized membranes like the myelin sheath, which is highly enriched in plasmalogens.[5] Studies on model membranes have shown that ether lipids can induce a more ordered membrane state.

Formation of Non-lamellar Structures and Membrane Fusion

Ether lipids, particularly those with smaller headgroups like phosphatidylethanolamine, have a greater tendency to form non-lamellar inverted hexagonal (HII) phases compared to their diacyl counterparts.[6][7] This propensity to induce negative curvature in the membrane is thought to be crucial for processes involving membrane fusion and fission, such as vesicle trafficking and neurotransmitter release.[5][6]

Organization of Lipid Rafts

Ether lipids are important for the formation and stability of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling.[5][6][7] The unique structure of ether lipids facilitates their interaction with cholesterol and contributes to the distinct physical properties of these domains.

Data Presentation: Biophysical Properties of Ether Lipids and Analogs

The following tables summarize key quantitative data on the biophysical properties of ether lipids and related compounds, providing a comparative overview.

Table 1: Transition Temperatures of Ether and Ester Phospholipids

Lipid SpeciesAcyl/Alkyl ChainHeadgroupMain Phase Transition Temperature (Tm) (°C)Reference
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)Diacyl (16:0)Phosphocholine41[General Knowledge]
1-O-hexadecyl-2-palmitoyl-sn-glycero-3-phosphocholineAlkyl/Acyl (16:0)Phosphocholine~44[Inferred]
1,2-di-O-hexadecyl-sn-glycero-3-phosphocholine (DHPC)Dialkyl (16:0)Phosphocholine47.5[Inferred]
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)Diacyl (18:1)Phosphocholine-17[General Knowledge]
1,2-di-O-oleyl-sn-glycero-3-phosphocholine (DOEPC)Dialkyl (18:1)Phosphocholine-18[Inferred]

Table 2: Effects of Ether Lipids on Membrane Properties

PropertyEffect of Ether Lipids vs. Ester LipidsMethod of MeasurementReference
Membrane Thickness Generally increasedX-ray Diffraction, Neutron Scattering[Inferred]
Area per Lipid Molecule Generally decreasedX-ray Diffraction, Molecular Dynamics Simulations[Inferred]
Bending Rigidity Generally increasedMicropipette Aspiration, Flicker Spectroscopy[Inferred]
Water Permeability Generally decreasedOsmotic Swelling Assays, Fluorescence Spectroscopy[Inferred]

Role in Cellular Signaling

Ether lipids are not merely structural components; they and their metabolites are actively involved in a variety of cellular signaling pathways, influencing cell growth, differentiation, and survival.

Ether Lipids as Precursors for Signaling Molecules

A prominent example is Platelet-Activating Factor (PAF), a potent signaling molecule with an alkyl ether linkage at the sn-1 position. PAF is involved in inflammatory responses and various other physiological processes.[1][8] Ether-linked lysophosphatidic acid (LPA) species also act as signaling molecules by activating specific G protein-coupled receptors.[8]

Modulation of Protein Kinase C (PKC) Signaling

Ether-linked diacylglycerols (DGs) can compete with diacyl DGs, the classical activators of Protein Kinase C (PKC), thereby modulating PKC-dependent signaling pathways.[8][9] Some studies suggest that ether-linked DGs are weaker activators or even inhibitors of certain PKC isozymes, leading to downstream effects on cell proliferation and other cellular processes.[9][10]

Involvement in the PI3K/Akt Signaling Pathway

Emerging evidence indicates that ether lipids can influence the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and proliferation.[1][10] Plasmanyl lipids have been shown to promote tumor invasion and metastasis by activating this pathway.[11] Conversely, some ether-linked DGs have been found to reduce prosurvival signaling through the PI3K/Akt cascade.[10]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to ether lipid biology.

Ether_Lipid_Biosynthesis cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum DHAP Dihydroxyacetone phosphate (DHAP) Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP GNPAT (Acyl-CoA) Alkyl_DHAP Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS (Fatty Alcohol) AGP 1-Alkyl-glycerol-3-phosphate (AGP) Alkyl_DHAP->AGP Acyl/Alkyl-DHAP reductase Ether_PL Ether Phospholipids (e.g., Plasmanyl-PE/PC) AGP->Ether_PL Acylation & Headgroup addition Plasmalogen Plasmalogens (e.g., Plasmenyl-PE) Ether_PL->Plasmalogen Plasmanylethanolamine desaturase (PEDS1) Fatty_Acids Fatty Acids Fatty_Alcohol Fatty Alcohols Fatty_Acids->Fatty_Alcohol FAR1/2

Figure 1: Overview of the ether lipid biosynthesis pathway.

PI3K_Akt_Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Recruitment & Activation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Ether_Lipids Ether Lipids (e.g., Plasmanyl lipids) Ether_Lipids->PI3K Modulation

Figure 2: Modulation of the PI3K/Akt signaling pathway by ether lipids.

PKC_Signaling Signal External Signal GPCR_RTK GPCR / RTK Signal->GPCR_RTK PLC Phospholipase C (PLC) GPCR_RTK->PLC Activation IP3 IP3 PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG PIP2 PIP2 PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylation of substrate proteins Ether_DG Ether-linked Diacylglycerol Ether_DG->PKC Modulation (Competition with DAG)

Figure 3: Modulation of the Protein Kinase C (PKC) signaling pathway by ether-linked diacylglycerols.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_functional_assays Functional Assays Cells_Tissues Cells or Tissues Lipid_Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) Cells_Tissues->Lipid_Extraction LC_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS Lipid_Quantification Lipid Species Quantification LC_MS->Lipid_Quantification Model_Membranes Model Membranes (e.g., GUVs) Membrane_Properties Biophysical Properties (Fluidity, Fusion) Model_Membranes->Membrane_Properties Cell_Culture Cell Culture (Ether lipid supplementation or genetic modification) Signaling_Analysis Signaling Pathway Analysis (Western Blot, etc.) Cell_Culture->Signaling_Analysis Cellular_Phenotype Cellular Phenotype (Proliferation, Migration) Signaling_Analysis->Cellular_Phenotype

Figure 4: General experimental workflow for studying the role of ether lipids.

Implications in Disease and Drug Development

Alterations in ether lipid metabolism and composition are associated with various pathological conditions, making them potential biomarkers and therapeutic targets.

Cancer

Many cancer cells exhibit elevated levels of ether lipids, which have been linked to increased malignancy, metastasis, and resistance to therapy.[11] The altered membrane properties and signaling pathways influenced by ether lipids can contribute to the cancer phenotype. Consequently, synthetic ether lipid analogs, including glycosylated antitumor ether lipids (GAELs), have been developed as potential anticancer agents.[11][12][13] These compounds can exert cytotoxic effects by disrupting membrane integrity and interfering with signaling pathways.[4][9][14] The cytotoxicity of some ether lipids is enhanced when the cholesterol content of cancer cell membranes is reduced.[15]

Table 3: Cytotoxic Activity of Synthetic Ether Lipid Analogs against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Edelfosine (ET-18-OCH3)HL-60 (Leukemia)~1.5Apoptosis induction, membrane disruption[16]
MiltefosineVarious5-20Inhibition of PKC and PI3K/Akt pathway[4]
PerifosineVarious2-10Akt inhibitor[11]
Glycosylated Antitumor Ether Lipids (GAELs)Breast, Prostate1-10Apoptosis-independent cell death[12][13]
Neurological Disorders

The brain is highly enriched in ether lipids, particularly ethanolamine (B43304) plasmalogens, which are crucial for the proper function of neural membranes. Deficiencies in ether lipids are associated with severe neurological disorders, such as Zellweger syndrome and rhizomelic chondrodysplasia punctata.[17] There is also evidence linking altered ether lipid levels to more common neurodegenerative diseases like Alzheimer's disease.[8][17]

Experimental Protocols

This section provides detailed methodologies for key experiments in ether lipid research.

Protocol for Lipid Extraction from Cells or Tissues

This protocol is based on the widely used Folch or Bligh and Dyer methods for total lipid extraction.

Materials:

  • Cell pellet or homogenized tissue

  • Methanol (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • 0.9% NaCl solution (or PBS)

  • Glass centrifuge tubes with Teflon-lined caps

  • Pipettes

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Homogenization: Homogenize tissue samples in a suitable buffer. For cell pellets, resuspend in PBS.

  • Solvent Addition: To 1 volume of the sample homogenate, add 3.75 volumes of a 1:2 (v/v) mixture of chloroform:methanol. Vortex thoroughly for 1-2 minutes to ensure complete mixing and protein denaturation.

  • Phase Separation: Add 1.25 volumes of chloroform and vortex again. Then, add 1.25 volumes of 0.9% NaCl solution and vortex for a final time.

  • Centrifugation: Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes at 4°C to separate the phases.

  • Lipid Collection: Carefully aspirate the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent from the lipid extract under a stream of nitrogen gas.

  • Storage: Resuspend the dried lipid film in a suitable solvent (e.g., chloroform:methanol 2:1) for storage at -80°C until analysis.

Protocol for Preparation of Giant Unilamellar Vesicles (GUVs) by Electroformation

GUVs are valuable model systems for studying the biophysical properties of membranes.

Materials:

  • Lipid mixture (including the ether lipid of interest) dissolved in chloroform (1 mg/mL)

  • Indium tin oxide (ITO)-coated glass slides

  • Teflon spacer

  • Electroformation chamber

  • Function generator and AC power supply

  • Sucrose (B13894) or glucose solution (e.g., 200 mM)

  • Observation chamber (e.g., a 96-well plate with a glass bottom)

Procedure:

  • Lipid Film Formation: Spread a thin, even layer of the lipid solution onto the conductive side of two ITO slides. Allow the solvent to evaporate completely in a vacuum desiccator for at least 1 hour.

  • Chamber Assembly: Assemble the electroformation chamber by placing the Teflon spacer between the two ITO slides, with the lipid-coated sides facing each other.

  • Hydration: Fill the chamber with the sucrose or glucose solution.

  • Electroformation: Connect the ITO slides to the function generator. Apply a low-frequency AC electric field (e.g., 10 Hz, 1.5 V) for 2-3 hours at a temperature above the phase transition temperature of the lipid mixture.

  • Vesicle Harvesting: Gently aspirate the GUV-containing solution from the chamber.

  • Observation: Transfer the GUVs to an observation chamber containing an iso-osmolar buffer for visualization by phase-contrast or fluorescence microscopy.

Protocol for a Lipid-Mixing Assay for Membrane Fusion

This fluorescence-based assay monitors the fusion of lipid vesicles.

Materials:

  • Two populations of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs):

    • Labeled vesicles containing a FRET pair of fluorescently labeled lipids (e.g., NBD-PE as the donor and Rhodamine-PE as the acceptor) at a concentration that allows for efficient FRET.

    • Unlabeled vesicles.

  • Fluorometer

  • Fusion-inducing agent (e.g., Ca²⁺, PEG, or specific proteins)

Procedure:

  • Vesicle Preparation: Prepare labeled and unlabeled vesicles by standard methods such as extrusion or sonication.

  • Assay Setup: In a fluorometer cuvette, mix the labeled and unlabeled vesicles at a ratio that minimizes FRET in the absence of fusion (e.g., 1:9 labeled to unlabeled).

  • Baseline Measurement: Record the baseline fluorescence of the donor (e.g., NBD excitation at ~465 nm, emission at ~530 nm) and acceptor (emission at ~590 nm).

  • Initiate Fusion: Add the fusion-inducing agent to the cuvette and start monitoring the fluorescence changes over time.

  • Data Analysis: Fusion between labeled and unlabeled vesicles will result in the dilution of the fluorescent probes, leading to a decrease in FRET efficiency. This is observed as an increase in the donor fluorescence and a decrease in the acceptor fluorescence. The rate and extent of fusion can be quantified from these changes.

Conclusion and Future Directions

Ether lipids, including dialkylglycerol ethers like this compound, are critical players in the structure and function of biological membranes. Their unique biophysical properties influence membrane organization and dynamics, while their involvement in key signaling pathways underscores their importance in cellular regulation. The association of altered ether lipid metabolism with diseases such as cancer and neurological disorders highlights their potential as diagnostic markers and therapeutic targets. Future research should focus on elucidating the precise molecular mechanisms by which different ether lipid species exert their functions and on developing more targeted therapeutic strategies that exploit the unique biology of these fascinating lipids. The continued development of advanced analytical techniques will be crucial for unraveling the complexity of the ether lipidome and its role in health and disease.

References

An In-depth Technical Guide to the Phase Behavior of 2,3-Bis(octadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the investigation into the phase behavior of 2,3-Bis(octadecyloxy)propan-1-ol, a saturated di-ether glycerolipid. While specific experimental data on the complete phase transitions of this molecule is limited in publicly available literature, this document outlines the expected thermotropic and lyotropic properties based on the behavior of analogous long-chain dialkyl ether lipids. Detailed experimental protocols for differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are provided to enable researchers to fully characterize its phase transitions. This guide serves as a foundational resource for scientists and professionals in drug development interested in the physicochemical properties of this and similar lipid molecules for applications such as in the formulation of lipid-based drug delivery systems.

Introduction

This compound, also known by its synonym 1,2-O-Dioctadecyl-sn-glycerol, is a synthetic, saturated di-ether glycerolipid. Its structure, consisting of a glycerol (B35011) backbone with two C18 alkyl chains linked by ether bonds and a primary alcohol headgroup, imparts amphiphilic properties that are critical for self-assembly in aqueous environments. Ether lipids, in contrast to their ester-linked counterparts, exhibit enhanced chemical stability against hydrolysis, making them attractive components for various pharmaceutical and research applications, including the formation of stable liposomes and other lipid nanoparticles.

Understanding the phase behavior of this lipid is crucial for predicting its performance in formulations. This includes its thermotropic behavior (phase transitions induced by temperature changes) and lyotropic behavior (phase transitions in the presence of a solvent, typically water).

Physicochemical Properties

A summary of the known physical and chemical properties of this compound and its synonyms is presented in Table 1. The melting point of the closely related synonym, 1,2-O-Dioctadecyl-sn-glycerol, is reported to be in the range of 65-66 °C. This can be considered a proxy for the main gel-to-liquid crystalline phase transition temperature (Tm).

PropertyValueReference
Chemical Name This compound
Synonyms 1,2-O-Dioctadecyl-sn-glycerol, (S)-2,3-Bis(octadecyloxy)propan-1-ol
CAS Number 6076-38-6[1]
Molecular Formula C39H80O3[1][2]
Molecular Weight 597.05 g/mol [1][2]
Melting Point 65-66 °C (for 1,2-O-Dioctadecyl-sn-glycerol)

Expected Phase Behavior

Based on the behavior of other saturated long-chain di-ether and di-acyl glycerolipids, this compound is expected to exhibit polymorphism, transitioning between different physical states with changes in temperature and hydration.

Thermotropic Phase Behavior

In its dry state or as a hydrated dispersion, the lipid is expected to undergo a primary endothermic phase transition from a well-ordered gel phase (Lβ) to a disordered liquid-crystalline phase (Lα) at its main transition temperature (Tm). The long, saturated octadecyl chains will allow for tight packing in the gel state, likely resulting in a relatively high Tm. Sub-phases and pre-transitions at temperatures below the main transition are also possible, reflecting different packing arrangements of the alkyl chains.

Lyotropic Phase Behavior

In the presence of water, this compound is expected to form various liquid crystalline phases. Due to the small polar headgroup relative to the large hydrophobic tails, the formation of inverted non-lamellar phases, such as the inverted hexagonal (HII) phase, is possible at elevated temperatures and specific hydration levels. The precise nature of the lyotropic phases will depend on the concentration of the lipid in water and the temperature.

Experimental Protocols for Phase Behavior Investigation

To fully characterize the phase behavior of this compound, a combination of techniques is required. The primary methods are Differential Scanning Calorimetry (DSC) for thermodynamic analysis and X-ray Diffraction (XRD) for structural elucidation.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the temperatures and enthalpy changes associated with phase transitions.

Objective: To determine the phase transition temperatures (e.g., pre-transition, main transition) and the associated enthalpy changes (ΔH) of this compound.

Materials:

  • This compound

  • High-purity water (for hydrated samples)

  • DSC instrument with hermetically sealed aluminum pans

  • Syringe for sample loading

Procedure:

  • Sample Preparation (Hydrated Sample): a. Accurately weigh 1-5 mg of the lipid into a DSC pan. b. Add a specific amount of high-purity water to achieve the desired lipid concentration (e.g., 50% w/w). c. Hermetically seal the pan to prevent water evaporation during the experiment. d. Allow the sample to hydrate (B1144303) and equilibrate, potentially with gentle heating above the expected Tm followed by cooling, for several hours or overnight.

  • DSC Analysis: a. Place the sealed sample pan in the DSC sample cell and an empty, sealed pan in the reference cell. b. Equilibrate the system at a starting temperature well below the expected transition temperature (e.g., 20°C). c. Heat the sample at a controlled rate (e.g., 1-5 °C/min) to a temperature well above the final expected transition (e.g., 80°C). d. Cool the sample back to the starting temperature at the same rate. e. Perform at least two heating and cooling cycles to ensure reproducibility and to erase any previous thermal history.

  • Data Analysis: a. Analyze the resulting thermogram from the second heating scan. b. Determine the onset temperature, peak temperature (Tm), and the enthalpy of the transition (ΔH) by integrating the area under the transition peak.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Analysis weigh Weigh Lipid add_water Add Water (for hydrated sample) weigh->add_water seal Seal DSC Pan add_water->seal equilibrate Equilibrate/Hydrate seal->equilibrate load Load Sample & Reference equilibrate->load heat_cool Heating/Cooling Cycles load->heat_cool record Record Thermogram heat_cool->record analyze Analyze Thermogram record->analyze determine_tm Determine Tm analyze->determine_tm determine_dh Determine ΔH analyze->determine_dh

Figure 1: Experimental workflow for Differential Scanning Calorimetry (DSC).

X-ray Diffraction (XRD)

XRD provides information about the structural organization of the lipid molecules in different phases, such as the lamellar repeat distance (d-spacing) and the packing of the alkyl chains.

Objective: To identify the different phases (e.g., lamellar, hexagonal) and determine their structural parameters at various temperatures.

Materials:

  • Hydrated lipid sample (prepared as for DSC)

  • Capillary tube or a temperature-controlled sample holder for the XRD instrument

  • Synchrotron or laboratory-based X-ray source

Procedure:

  • Sample Preparation: a. Prepare a hydrated lipid sample as described for DSC. b. Load the hydrated paste into a thin-walled glass or quartz capillary tube and seal it. c. Alternatively, place the sample on a temperature-controlled stage.

  • XRD Measurement: a. Mount the sample in the XRD instrument. b. Control the temperature of the sample using a programmable stage, corresponding to temperatures below, during, and above the transitions observed by DSC. c. Expose the sample to the X-ray beam and collect the diffraction pattern.

  • Data Analysis: a. Analyze the diffraction pattern at each temperature. b. For lamellar phases, determine the d-spacing from the position of the low-angle diffraction peaks. c. For hexagonal phases, determine the lattice parameter from the positions of the diffraction peaks. d. Analyze the wide-angle region of the diffraction pattern to obtain information about the packing of the alkyl chains (e.g., sharp peaks for gel phases, broad peak for liquid-crystalline phases).

XRD_Workflow cluster_prep Sample Preparation cluster_measurement XRD Measurement cluster_data Data Analysis prep_sample Prepare Hydrated Sample load_sample Load into Capillary/Holder prep_sample->load_sample seal_sample Seal Sample load_sample->seal_sample mount Mount Sample seal_sample->mount set_temp Set Temperature mount->set_temp expose Expose to X-rays set_temp->expose collect Collect Diffraction Pattern expose->collect analyze_pattern Analyze Diffraction Pattern collect->analyze_pattern determine_phase Identify Phase analyze_pattern->determine_phase calc_params Calculate Structural Parameters determine_phase->calc_params

Figure 2: Experimental workflow for X-ray Diffraction (XRD).

Conclusion

References

Solubility Profile of 2,3-Bis(octadecyloxy)propan-1-ol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Bis(octadecyloxy)propan-1-ol, a diether lipid of significant interest in various scientific and pharmaceutical applications. Due to the limited availability of precise quantitative solubility data in public literature, this document summarizes the existing qualitative information and presents a detailed, standardized experimental protocol for the quantitative determination of its solubility in organic solvents.

Introduction to this compound

This compound, also known by its synonym 1,2-di-O-octadecyl-sn-glycerol, is a synthetic diether lipid. Its structure, comprising a glycerol (B35011) backbone with two long octadecyl ether chains, imparts a significant lipophilic character. This property is fundamental to its application in forming stable lipid bilayers, liposomes, and other lipid-based delivery systems. Understanding its solubility in various organic solvents is critical for its handling, formulation, and application in research and drug development.

Qualitative and Semi-Quantitative Solubility Data

While comprehensive quantitative data is scarce, a review of technical data sheets, patents, and related literature provides some indication of the solubility of this compound and its isomers in various organic solvents. This information is summarized in the table below. It is important to note that terms like "slightly soluble" are qualitative and can vary between information sources.

Organic SolventSolvent TypeReported SolubilitySource Type
ChloroformChlorinatedSlightly Soluble[1]Product Information
PyridineAromaticSlightly Soluble[1]Product Information
TolueneAromaticSoluble (used as a reaction solvent)Patent
Dichloromethane (DCM)ChlorinatedSoluble (used as a reaction solvent)Scientific Literature
Dimethylformamide (DMF)Polar AproticSoluble (used as a reaction solvent)Scientific Literature
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble (used as a reaction solvent)Scientific Literature
Diethyl EtherEtherSoluble (used as a reaction solvent)Scientific Literature

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, the isothermal shake-flask method is the gold standard. The following protocol is a detailed methodology for determining the equilibrium solubility of this compound in various organic solvents.

Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature for a sufficient period to reach saturation. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical or HPLC grade)

  • Analytical balance (readable to ±0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Refractive Index Detector - RID) or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

Experimental Workflow

The logical workflow for determining the solubility of this compound is depicted in the following diagram.

G Workflow for Solubility Determination A Preparation of Supersaturated Solution (Add excess solid to solvent in vial) B Equilibration (Shake at constant temperature) A->B Incubate C Phase Separation (Centrifugation) B->C After equilibration time D Sample Collection and Filtration (Syringe filtration of supernatant) C->D Careful aspiration E Sample Dilution (Dilute with mobile phase) D->E Precise dilution F Analytical Quantification (HPLC-ELSD/RID or GC-FID) E->F Inject into instrument G Data Analysis (Calculate solubility from calibration curve) F->G Compare to standards H Method Validation (Assess accuracy and precision) G->H Ensure reliability

Caption: Logical workflow for the experimental determination of solubility.

Step-by-Step Procedure
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. An amount that is visually in excess after equilibration is sufficient.

    • Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required may need to be determined empirically by taking measurements at different time points until the concentration in solution remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

    • For finely dispersed solids, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Attach a syringe filter to the syringe and discard the initial portion of the filtrate to saturate the filter membrane.

    • Collect a known volume of the filtered saturated solution into a clean vial.

  • Sample Dilution:

    • Accurately dilute the filtered saturated solution with a suitable solvent (typically the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Analytical Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Data Analysis:

    • Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration of the diluted sample by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Signaling Pathways and Logical Relationships

As this compound is primarily used as a synthetic lipid component in delivery systems, its direct involvement in specific signaling pathways is not a primary area of research. However, the logical relationship in its application in drug delivery formulation follows a clear path.

G Logical Flow in Formulation Development A Determine Solubility Profile (in various organic solvents) B Select Appropriate Solvent System (for API and lipid co-dissolution) A->B Informs choice C Lipid Nanoparticle Formulation (e.g., ethanol (B145695) injection, microfluidics) B->C Enables process D Solvent Removal (e.g., dialysis, evaporation) C->D Critical step E Characterization of Formulation (Size, PDI, Encapsulation Efficiency) D->E Assess quality F In Vitro / In Vivo Studies E->F Evaluate performance

Caption: Logical flow for utilizing solubility data in formulation development.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. While quantitative data in the public domain is limited, the provided qualitative information offers a foundational understanding. For precise formulation and application development, it is highly recommended to determine the quantitative solubility in the specific solvents of interest using a robust and validated method such as the isothermal shake-flask protocol detailed in this guide. This will ensure accurate and reproducible results in the development of advanced lipid-based systems.

References

Methodological & Application

Preparation of 2,3-Bis(octadecyloxy)propan-1-ol Stock Solutions for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2,3-Bis(octadecyloxy)propan-1-ol is a synthetic dialkyl-glycerol ether integral to the formulation of lipid nanoparticles (LNPs), which are at the forefront of advanced drug delivery systems for therapeutics like mRNA vaccines and gene therapies. Its principal function is to act as a "helper lipid," providing structural integrity and stability to the lipid bilayer of nanoparticles. The highly lipophilic nature of this compound, characterized by its long C18 alkyl chains, necessitates careful preparation of stock solutions to ensure homogeneity and reproducibility in research and manufacturing. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Solubility

This compound is a waxy solid at room temperature with a high molecular weight and significant lipophilicity, rendering it virtually insoluble in aqueous solutions. Its solubility is confined to organic solvents. Due to its structural similarity to other long-chain dialkyl-glycerol ethers, its solubility characteristics can be inferred from related compounds. Successful dissolution often requires a combination of an appropriate solvent, gentle heating, and sonication.

Table 1: Physicochemical and Solubility Data for this compound and a Related Compound

PropertyValue (this compound)Value (2,3-Bis(hexadecyloxy)propan-1-ol)Source / Comments
Molecular Formula C₃₉H₈₀O₃C₃₅H₇₂O₃[1]
Molecular Weight 597.05 g/mol 540.9 g/mol [1][2]
Appearance White to off-white solidWhite to off-white solidInferred from similar compounds
Aqueous Solubility InsolubleInsoluble[3]
Solubility in Ethanol Estimated to be low; requires heating and sonication.Estimated at ~0.5 mg/mL. Can be enhanced with warming and sonication.[3]
Solubility in Chloroform (B151607) SolubleSolubleGeneral solvent for lipids. Often used with methanol (B129727) for lipid film hydration methods.[3]
Solubility in DMSO SolubleSolubleInferred from structurally similar long-chain lipids.[3]
Solubility in DMF SolubleSolubleInferred from structurally similar long-chain lipids.[3]

Experimental Protocols

The following protocols outline two standard methods for preparing stock solutions of this compound: direct dissolution in an organic solvent, suitable for immediate use in lipid nanoparticle formulations, and the lipid film hydration method, which is a common technique for preparing liposomes.

Protocol 1: Direct Dissolution in Ethanol for Lipid Nanoparticle Formulation

This protocol is ideal for applications where an ethanol-based lipid mixture is rapidly combined with an aqueous phase, a common procedure in the microfluidic synthesis of lipid nanoparticles.

Materials:

  • This compound

  • Dehydrated Ethanol (200 proof, anhydrous)

  • Glass vial with a PTFE-lined cap

  • Analytical balance

  • Spatula

  • Water bath or heating block

  • Bath sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound using an analytical balance. For instance, to prepare 10 mL of a 10 mM solution (approximately 5.97 mg/mL), weigh 59.7 mg of the lipid.

  • Solvent Addition: Transfer the weighed lipid to a clean glass vial. Add the required volume of dehydrated ethanol.

  • Dissolution:

    • Gently warm the mixture to 37-40°C using a water bath or heating block. This will aid in the dissolution of the waxy solid.

    • Place the vial in a bath sonicator and sonicate until the solid is completely dissolved. Intermittent vortexing can facilitate this process.

  • Verification: Visually inspect the solution to ensure it is clear and free of any particulates.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Before use, allow the solution to warm to room temperature and vortex briefly to ensure homogeneity.

Protocol 2: Lipid Film Hydration Method

This technique is employed to create a thin lipid film that is subsequently hydrated to form liposomes or other lipid vesicles.

Materials:

  • This compound

  • Other lipids (e.g., cationic lipids, phospholipids, cholesterol, PEG-lipids) as required by the formulation

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Aqueous buffer (for hydration)

Procedure:

  • Dissolution: Weigh the desired amounts of this compound and other lipid components and dissolve them in a sufficient volume of chloroform or a chloroform:methanol mixture in a round-bottom flask. Swirl gently until a clear solution is obtained.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure. A water bath set to a temperature slightly above the solvent's boiling point can facilitate this process. A thin, uniform lipid film should form on the inner surface of the flask.

  • Drying: To ensure the complete removal of residual solvent, dry the lipid film under a high vacuum for at least 1-2 hours, or overnight.

  • Hydration: The resulting lipid film is now ready for hydration with an aqueous buffer to form liposomes or can be re-dissolved in an appropriate organic solvent for other applications.

Application in Lipid Nanoparticle Formulation

This compound is a crucial component in multi-component lipid nanoparticles designed to deliver nucleic acids such as mRNA and siRNA. These nanoparticles are typically composed of:

  • An ionizable cationic lipid: To electrostatically interact with the negatively charged nucleic acid backbone and facilitate endosomal escape.

  • A phospholipid (helper lipid): Such as DSPC or DOPE, which aids in the structural integrity of the lipid bilayer.

  • Cholesterol: To modulate membrane fluidity and stability.

  • A PEGylated lipid: To provide a hydrophilic corona that sterically stabilizes the nanoparticle and prolongs its circulation time.

The precise ratio of these components is critical for the efficacy and safety of the drug delivery system.

Experimental Workflow for Lipid Nanoparticle Formulation

The following diagram illustrates a typical workflow for the formulation of lipid nanoparticles using a microfluidic mixing technique, a common application for stock solutions of this compound.

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_mixing Microfluidic Mixing cluster_assembly Self-Assembly cluster_purification Purification & Concentration cluster_analysis Characterization A Lipid Stock Solution (in Ethanol) - Ionizable Lipid - this compound - Phospholipid - Cholesterol - PEG-Lipid C Rapid Mixing A->C B Nucleic Acid Solution (Aqueous Buffer, low pH) B->C D LNP Formation C->D E Tangential Flow Filtration (Buffer Exchange & Removal of Ethanol) D->E F Quality Control - Particle Size (DLS) - Zeta Potential - Encapsulation Efficiency - Potency Assay E->F

Caption: Workflow for Lipid Nanoparticle (LNP) Formulation.

This workflow demonstrates the critical role of the ethanolic lipid stock solution, containing this compound, in the rapid and controlled self-assembly of lipid nanoparticles when mixed with an aqueous nucleic acid solution. The subsequent purification and characterization steps are essential for ensuring the quality and efficacy of the final drug product.

References

Standard Operating Procedure for Handling 2,3-Bis(octadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Purpose

This document provides a standard operating procedure (SOP) for the safe handling, storage, and use of 2,3-Bis(octadecyloxy)propan-1-ol (CAS: 6076-38-6) in a research and development setting. This SOP is intended for researchers, scientists, and drug development professionals.

Scope

This SOP applies to all laboratory personnel who handle this compound for applications including, but not limited to, the formulation of lipid nanoparticles (LNPs) for drug delivery systems.

Responsibilities

All personnel handling this chemical are responsible for reading, understanding, and adhering to this SOP. The Principal Investigator or Laboratory Supervisor is responsible for ensuring that all personnel are trained on this procedure and that the necessary safety equipment is available and in good working order.

Hazard Identification and Safety Precautions

Due to limited available toxicological data for this compound, this chemical should be handled with caution, treating it as a potentially hazardous substance. The following precautions are based on general good laboratory practices and information for structurally similar compounds.

4.1 Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. At a minimum, the following PPE must be worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.

  • Body Protection: A laboratory coat must be worn at all times.

4.2 General Handling Precautions

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or when heating solutions.[1]

  • Avoid inhalation of dust or aerosols.

  • Avoid contact with skin and eyes.[2]

  • Wash hands thoroughly after handling.

  • Prevent fire caused by electrostatic discharge. Use non-sparking tools where appropriate.[2]

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table includes available data for the target compound and inferred properties from the closely related compound, 2,3-Bis(hexadecyloxy)propan-1-ol.

PropertyValueSource / Comments
Chemical Name This compound-
Synonyms 2,3-Bis(octadecyloxy)-1-propanol[2]
CAS Number 6076-38-6[2]
Molecular Formula C₃₉H₈₀O₃[2]
Molecular Weight 597.05 g/mol [2]
Appearance White to off-white solidInferred from similar compounds
Solubility in Water InsolubleInferred from high lipophilicity
Solubility in Organic Solvents Soluble in chloroform (B151607) and Dimethyl sulfoxide (B87167) (DMSO). Limited solubility in ethanol, which can be enhanced by warming.Inferred from data for 2,3-Bis(hexadecyloxy)propan-1-ol.[1]

Storage

Proper storage is crucial to maintain the integrity of this compound.

Storage ConditionDurationRecommendations
-20°C Short-term (up to 1 month)Store in a tightly sealed container.
-80°C Long-term (up to 6 months)For optimal stability, flush the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.[1]

Experimental Protocols

The primary application of this compound is as a helper lipid in the formulation of lipid nanoparticles. Below are detailed protocols for its use.

7.1 Preparation of a Stock Solution in Ethanol

This protocol is suitable for applications where an ethanol-based lipid mixture is rapidly mixed with an aqueous phase, such as in the microfluidic synthesis of LNPs.[1]

Materials:

  • This compound

  • Dehydrated Ethanol (200 proof, anhydrous)

  • Glass vial with a PTFE-lined cap

  • Analytical balance

  • Spatula

  • Water bath or heating block

  • Bath sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of the lipid.

  • Solvent Addition: Transfer the weighed lipid to a clean glass vial and add the required volume of dehydrated ethanol.

  • Dissolution: Gently warm the mixture to 37-40°C using a water bath or heating block to aid in the dissolution of the waxy solid.[1]

  • Sonication: If necessary, sonicate the mixture in a bath sonicator until the solid is fully dissolved.

  • Verification: Visually inspect the solution to ensure it is clear and free of any particulates.

  • Storage: Store the stock solution as described in Section 6.0. Before use, allow the solution to warm to room temperature and vortex briefly to ensure homogeneity.[1]

7.2 Preparation of a Lipid Film for Hydration

This method is used to create a thin lipid film that can be hydrated with an aqueous buffer to form liposomes or other lipid vesicles.

Materials:

  • This compound

  • Other lipids (as required by the formulation)

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Dissolution: Weigh and dissolve this compound and other lipid components in a sufficient volume of chloroform (or chloroform:methanol mixture) in a round-bottom flask. Swirl gently until a clear solution is obtained.[1]

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure. A water bath set to a temperature slightly above the solvent's boiling point can facilitate this process. A thin, uniform lipid film should form on the inner surface of the flask.[1]

  • Drying: To ensure complete removal of residual solvent, dry the lipid film under a high vacuum for at least 1-2 hours, or overnight.[1]

  • Usage: The resulting lipid film is now ready for hydration with an aqueous buffer.

First Aid Measures

In case of exposure, follow these first aid measures:

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a doctor if irritation persists.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a doctor.

Spill and Waste Disposal

9.1 Spill Response

  • Ensure adequate ventilation and wear appropriate PPE.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

  • For large spills, evacuate the area and prevent entry. Contain the spill and collect the material as described for small spills.

9.2 Waste Disposal

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Visualizations

G cluster_prep Stock Solution Preparation Workflow weigh 1. Weigh Lipid add_solvent 2. Add Ethanol weigh->add_solvent dissolve 3. Warm (37-40°C) & Sonicate add_solvent->dissolve verify 4. Verify Dissolution dissolve->verify store 5. Store at -20°C or -80°C verify->store

Caption: Workflow for preparing a this compound stock solution.

G cluster_handling Safe Handling Logical Flow start Start Task assess Assess Risks start->assess ppe Don PPE (Goggles, Gloves, Lab Coat) assess->ppe fume_hood Work in Fume Hood ppe->fume_hood handle Handle Chemical fume_hood->handle spill Spill Occurs? handle->spill cleanup Follow Spill Protocol spill->cleanup Yes dispose Dispose of Waste Properly spill->dispose No cleanup->dispose decontaminate Decontaminate Work Area & Remove PPE dispose->decontaminate end End Task decontaminate->end

Caption: Logical workflow for the safe handling of this compound.

References

Application Notes and Protocols for 2,3-Bis(octadecyloxy)propan-1-ol in Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of therapeutic payloads, most notably nucleic acids like mRNA and siRNA. The composition of these LNPs is critical to their efficacy, governing stability, encapsulation efficiency, and intracellular delivery. A standard LNP formulation comprises four key components: an ionizable cationic lipid to complex with the nucleic acid cargo, a PEGylated lipid to enhance stability and circulation time, and two helper lipids—typically cholesterol and a phospholipid or a structural lipid.

2,3-Bis(octadecyloxy)propan-1-ol, a synthetic dialkyl glycerol (B35011) ether, serves as a crucial structural lipid in LNP formulations. Its long, saturated C18 alkyl chains contribute significantly to the structural integrity and stability of the lipid bilayer. This document provides detailed application notes on its role and protocols for the formulation and characterization of LNPs incorporating this lipid. While direct experimental data for this compound is limited in the provided search results, information on its close analog, 2,3-Bis(hexadecyloxy)propan-1-ol (C16 alkyl chains), is used as a proxy to guide these protocols.[1]

Application Notes

Role of this compound in LNPs

This compound functions as a key structural component, analogous to phospholipids (B1166683) like DSPC in conventional LNP formulations.[2][3] Its primary roles include:

  • Enhancing Structural Integrity: The two long, saturated octadecyl chains provide rigidity and stability to the nanoparticle structure. This is crucial for protecting the encapsulated therapeutic cargo from degradation.

  • Modulating Bilayer Properties: As a dialkyl glycerol ether, it influences the packing of the lipid bilayer, which can affect the encapsulation and release characteristics of the LNP.

  • Improving Stability: Saturated lipids like this compound can contribute to the overall stability of the LNP formulation during storage and in circulation.[4][5][6]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its effective use in LNP formulations.

PropertyValueSource
Molecular Formula C39H80O3[7][8]
Molecular Weight 597.05 g/mol [7][8]
Appearance White to off-white solidInferred from similar compounds
XLogP3 17.0[7]
Solubility Insoluble in water; Soluble in organic solvents like ethanol (B145695) and chloroform. Gentle heating may be required for complete dissolution.Inferred from lipophilic nature

Experimental Protocols

Preparation of Lipid Stock Solutions

Accurate preparation of lipid stock solutions is a critical first step for reproducible LNP formulation.

Materials:

  • This compound

  • Ionizable cationic lipid (e.g., DLin-MC3-DMA)

  • Cholesterol

  • PEGylated lipid (e.g., DMG-PEG 2000)

  • Absolute Ethanol (200 proof, anhydrous)

  • Glass vials with PTFE-lined caps

  • Analytical balance

  • Water bath or heating block

Procedure:

  • Accurately weigh the desired amount of each lipid into separate, clean glass vials.

  • Add the required volume of absolute ethanol to each vial to achieve the desired stock solution concentration (e.g., 10-25 mM).

  • For this compound and other lipids that may have poor solubility at room temperature, gently warm the solution to 60-65°C in a water bath until the lipid is fully dissolved.[9]

  • Vortex each solution to ensure homogeneity.

  • Store the lipid stock solutions at -20°C. Before use, bring the solutions to room temperature and ensure all lipids are fully redissolved.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing provides rapid and controlled mixing of the lipid and aqueous phases, leading to the formation of uniform LNPs.[10][11][12]

Materials:

  • Lipid stock solutions in ethanol

  • mRNA or other nucleic acid in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0)

  • Microfluidic mixing system (e.g., NanoAssemblr® or a syringe pump with a microfluidic chip)[10]

  • Syringes

  • Dialysis or tangential flow filtration (TFF) system for purification

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Lipid Mixture: In a sterile vial, combine the individual lipid stock solutions to achieve the desired molar ratio. A typical starting molar ratio for a four-component LNP formulation is 50% ionizable lipid, 10% structural lipid (this compound), 38.5% cholesterol, and 1.5% PEGylated lipid.[3][9]

  • Prepare the Aqueous Phase: Dilute the nucleic acid payload to the desired concentration in the acidic aqueous buffer.

  • Set up the Microfluidic System:

    • Load the lipid mixture (in ethanol) into one syringe and the aqueous nucleic acid solution into another.

    • Set the flow rate ratio, typically 3:1 for the aqueous to lipid phase.[13]

    • Set the total flow rate according to the manufacturer's instructions to control the nanoparticle size.

  • Formulation: Initiate the flow from both syringes through the microfluidic device. The rapid mixing of the two streams induces nanoprecipitation and self-assembly of the LNPs.

  • Purification:

    • Collect the LNP solution.

    • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against PBS (pH 7.4) for at least 2 hours, or use a TFF system.

  • Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store the LNPs at 2-8°C for short-term use or at -80°C for long-term storage. For lyophilization, cryoprotectants like sucrose (B13894) or trehalose (B1683222) should be added.[4][5][6]

LNP Characterization

A. Size, Polydispersity Index (PDI), and Zeta Potential by Dynamic Light Scattering (DLS)

Procedure:

  • Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

  • Measure the hydrodynamic diameter (size), PDI, and zeta potential using a DLS instrument (e.g., Zetasizer Nano ZSP).

  • The desired size for systemic delivery is typically below 150 nm, with a PDI value below 0.2 indicating a monodisperse population.

B. Encapsulation Efficiency

The RiboGreen assay is commonly used to determine the amount of encapsulated mRNA.

Procedure:

  • Prepare two sets of LNP samples.

  • To one set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.[9]

  • To both sets, add the RiboGreen reagent.

  • Measure the fluorescence of both the lysed and unlysed samples. The fluorescence of the unlysed sample represents the free mRNA, while the lysed sample represents the total mRNA.

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Data Presentation

The following table presents an example of typical characterization data for an LNP formulation incorporating a structural lipid like this compound.

Formulation (Molar Ratio)Size (d.nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
Ionizable Lipid / This compound / Cholesterol / PEG-Lipid (50:10:38.5:1.5)85.2 ± 3.10.115-5.8 ± 1.2> 95

Note: The data presented in this table is illustrative and represents typical values for a well-formed LNP formulation. Actual results may vary depending on the specific lipids, payload, and formulation parameters used.

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation & Purification cluster_characterization Characterization stock_prep 1. Prepare Lipid Stock Solutions lipid_mix 2. Create Lipid Mixture (in Ethanol) stock_prep->lipid_mix microfluidics 4. Microfluidic Mixing lipid_mix->microfluidics aqueous_prep 3. Prepare Aqueous Phase (mRNA in Buffer) aqueous_prep->microfluidics purification 5. Dialysis / TFF (Buffer Exchange) microfluidics->purification sterilization 6. Sterile Filtration purification->sterilization dls 7a. DLS Analysis (Size, PDI, Zeta) sterilization->dls ee 7b. Encapsulation Efficiency (RiboGreen Assay) sterilization->ee hplc 7c. Lipid Quantification (HPLC-CAD) sterilization->hplc

Caption: Experimental workflow for LNP formulation and characterization.

LNP_Component_Functions cluster_components Core LNP Components cluster_functions Primary Functions LNP Lipid Nanoparticle ionizable Ionizable Cationic Lipid structural Structural Lipid (this compound) cholesterol Cholesterol peg PEGylated Lipid f_ionizable Complexes with Nucleic Acid Facilitates Endosomal Escape ionizable->f_ionizable f_structural Provides Structural Integrity Modulates Bilayer Properties structural->f_structural f_cholesterol Enhances Stability Fills Gaps in Bilayer cholesterol->f_cholesterol f_peg Increases Circulation Time Prevents Aggregation peg->f_peg

Caption: Functional roles of core LNP components.

References

Application Notes and Protocols for 2,3-Bis(octadecyloxy)propan-1-ol as a Potential Synthetic Lipid Adjuvant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Bis(octadecyloxy)propan-1-ol is a synthetic dialkyl glycerol (B35011) ether with potential applications in drug delivery systems, particularly in the formulation of lipid nanoparticles (LNPs) for vaccines. Its long C18 alkyl chains can contribute to the structural integrity and stability of lipid bilayers. While specific data on its adjuvant properties are not extensively documented in publicly available literature, its structural similarity to other lipid-based adjuvants suggests its potential utility in vaccine formulations. This document provides an overview of its physicochemical properties, general protocols for its use in formulating lipid-based adjuvants, and methodologies for evaluating its potential immunomodulatory effects. The provided protocols and pathways are intended as a general guide and will require optimization for specific applications.

Physicochemical Properties

Understanding the physical and chemical characteristics of this compound is crucial for its effective use in formulations.

PropertyValueSource/Comments
Molecular Formula C₃₉H₈₀O₃[1][2]
Molecular Weight 597.05 g/mol [2]
Appearance White to off-white solidInferred from similar compounds
Solubility in Ethanol (B145695) Estimated at ~0.5 mg/mLBased on data for similar long-chain lipids. Solubility can be enhanced with warming and sonication.[3]
Solubility in Chloroform SolubleA common solvent for lipids, often used in lipid film hydration methods.[3]
Solubility in DMSO SolubleInferred from structurally similar long-chain lipids.[3]
Aqueous Solubility Insoluble[3]

Experimental Protocols

Preparation of this compound Stock Solution

Proper dissolution and handling are critical for the successful formulation of lipid-based adjuvants.

Materials:

  • This compound

  • Dehydrated Ethanol (200 proof, anhydrous)

  • Glass vial with a PTFE-lined cap

  • Analytical balance

  • Spatula

  • Water bath or heating block

  • Bath sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound. For instance, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of the lipid.

  • Solvent Addition: Transfer the weighed lipid to a clean glass vial and add the required volume of dehydrated ethanol.

  • Dissolution: To facilitate dissolution, gently warm the mixture in a water bath and sonicate until the solution is clear.[3] Avoid excessive heat to prevent lipid degradation.

  • Storage: Store the stock solution at -20°C in a tightly sealed vial to prevent solvent evaporation and degradation.

General Protocol for Lipid Nanoparticle (LNP) Formulation

This protocol describes a general method for formulating LNPs where this compound can be incorporated as a structural lipid. The exact ratios of lipids will need to be optimized for the specific antigen and desired immune response.

Materials:

  • This compound stock solution in ethanol

  • Other lipid components (e.g., cationic lipid, phospholipid, cholesterol, PEG-lipid) as stock solutions in ethanol

  • Antigen in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr) or a similar system

  • Dialysis cassette (10 kDa MWCO) or tangential flow filtration (TFF) system

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Mixture Preparation: Combine the lipid stock solutions in the desired molar ratios in an ethanol-miscible solvent.

  • Antigen Preparation: Prepare the antigen in an aqueous buffer.

  • LNP Assembly: Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the antigen-aqueous solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Purification: Remove the residual ethanol and unencapsulated antigen by dialyzing the LNP suspension against PBS or by using a TFF system.

  • Characterization: Characterize the resulting LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Evaluation of Adjuvant Activity (Representative Assays)

The following table outlines key immunological assays to evaluate the adjuvant properties of a vaccine formulation containing this compound.

AssayPurposeExample Readouts
In vitro cell stimulation To assess the direct activation of immune cells.Cytokine/chemokine secretion (e.g., IL-6, TNF-α, IL-1β) by dendritic cells or macrophages.
Antigen-specific antibody titers To measure the magnitude of the humoral immune response.ELISA to determine IgG, IgG1, and IgG2a antibody levels in the serum of immunized animals.
Neutralizing antibody assay To determine the functional antibody response.Plaque reduction neutralization test (PRNT) or pseudovirus neutralization assay.
T-cell response analysis To evaluate the cellular immune response.ELISpot or intracellular cytokine staining to measure antigen-specific IFN-γ and IL-4 producing T-cells.

Visualizations

General Workflow for LNP Adjuvant Formulation and Evaluation

G cluster_formulation Formulation cluster_evaluation Evaluation Lipid Stock\nPreparation Lipid Stock Preparation Lipid Mixing Lipid Mixing Lipid Stock\nPreparation->Lipid Mixing Ethanol Microfluidic\nMixing Microfluidic Mixing Lipid Mixing->Microfluidic\nMixing Antigen in\nAqueous Buffer Antigen in Aqueous Buffer Antigen in\nAqueous Buffer->Microfluidic\nMixing Purification\n(Dialysis/TFF) Purification (Dialysis/TFF) Microfluidic\nMixing->Purification\n(Dialysis/TFF) LNP Characterization LNP Characterization Purification\n(Dialysis/TFF)->LNP Characterization Immunization\n(in vivo) Immunization (in vivo) LNP Characterization->Immunization\n(in vivo) Serum Collection Serum Collection Immunization\n(in vivo)->Serum Collection Splenocyte\nIsolation Splenocyte Isolation Immunization\n(in vivo)->Splenocyte\nIsolation Antibody Titer\n(ELISA) Antibody Titer (ELISA) Serum Collection->Antibody Titer\n(ELISA) Neutralization\nAssay Neutralization Assay Serum Collection->Neutralization\nAssay T-cell Response\n(ELISpot) T-cell Response (ELISpot) Splenocyte\nIsolation->T-cell Response\n(ELISpot)

Caption: Workflow for LNP-based adjuvant formulation and immunological evaluation.

Hypothetical Signaling Pathway for a Lipid-Based Adjuvant

This diagram illustrates a general mechanism by which a lipid-based adjuvant could activate an antigen-presenting cell (APC), such as a dendritic cell. The specific pathways for this compound have not been elucidated and would require experimental validation.

G cluster_APC Antigen Presenting Cell (APC) LNP_Antigen LNP with Antigen Endosome Endosome LNP_Antigen->Endosome Endocytosis TLR7 TLR7 Endosome->TLR7 TLR Activation Antigen_Peptides Antigen Peptides Endosome->Antigen_Peptides MYD88 MyD88 TLR7->MYD88 NFkB NF-κB MYD88->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Immune Cell\nRecruitment Immune Cell Recruitment Cytokines->Immune Cell\nRecruitment MHCII MHC-II Presentation T-cell Activation T-cell Activation MHCII->T-cell Activation Antigen_Peptides->MHCII

References

Application Notes and Protocols for Liposome Creation with 2,3-Bis(octadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially-prepared vesicles composed of a lipid bilayer and are used as a vehicle for administration of nutrients and pharmaceutical drugs. The use of synthetic lipids, such as 2,3-Bis(octadecyloxy)propan-1-ol, offers advantages in terms of stability and batch-to-batch consistency. This document provides a detailed protocol for the preparation and characterization of liposomes incorporating this compound, a dialkyl glycerol (B35011) ether lipid. The ether linkages in this lipid provide resistance to hydrolysis by phospholipases, enhancing the stability of the resulting liposomes compared to those made from phospholipids (B1166683) with ester linkages.[1]

The primary method detailed here is the thin-film hydration technique, followed by sonication and extrusion for size homogenization.[1][2][3] This method is widely used due to its reproducibility and effectiveness in forming multilamellar vesicles (MLVs) that can be further processed into small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[2]

Physicochemical Properties

This compound is a highly lipophilic molecule, which is a key characteristic for its role in forming stable lipid bilayers.[4] Its physicochemical properties are summarized in the table below.

PropertyValueSource/Comments
Molecular FormulaC39H80O3[5][6]
Molecular Weight597.05 g/mol [5][6]
AppearanceWhite to off-white solidInferred from similar compounds[4]
Solubility in ChloroformSolubleGeneral solvent for lipids[4]
Solubility in MethanolSoluble (often used with chloroform)[1][2]
Solubility in EthanolEstimated to be low, can be enhanced with warmingBased on data for similar lipids[4]
Aqueous SolubilityInsoluble[4]

Experimental Protocols

Materials
  • This compound

  • Phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • (Optional) Hydrophilic drug for encapsulation (e.g., carboxyfluorescein)

  • (Optional) Lipophilic drug for encapsulation

Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Rotary evaporator

  • Water bath

  • Vacuum pump

  • Vortex mixer

  • Bath sonicator or probe sonicator

  • Liposome (B1194612) extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

Protocol 1: Liposome Preparation by Thin-Film Hydration

This protocol is a widely used method for liposome preparation.[2][3]

  • Lipid Dissolution : Dissolve this compound and any other lipid components (e.g., DPPC, cholesterol) in a chloroform/methanol mixture (typically 2:1 or 3:1 v/v) in a round-bottom flask.[1][2] The lipids should be fully dissolved to ensure a homogenous mixture.

  • Film Formation : Remove the organic solvent using a rotary evaporator. This should be done at a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm. The rotation of the flask ensures the formation of a thin, uniform lipid film on the inner wall of the flask.[2][7]

  • Drying : Dry the lipid film under a high vacuum for at least 2-4 hours (or overnight) to remove any residual organic solvent.

  • Hydration : Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by adding the buffer to the flask and agitating.[1] The temperature of the hydration buffer should be above the Tm of the lipids. This process causes the lipid sheets to swell and detach, forming multilamellar vesicles (MLVs). If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[2][3]

  • Vesicle Formation : The resulting suspension will contain MLVs of various sizes.

Protocol 2: Liposome Sizing

To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension must be further processed.

  • Sonication :

    • Bath Sonication : Place the vial containing the MLV suspension in a bath sonicator. Sonicate for 5-15 minutes. This method is less harsh but may be less effective for some formulations.[8]

    • Probe Sonication : Insert a sonicator probe into the MLV suspension. Sonicate in short bursts, allowing for cooling periods in between to prevent overheating and degradation of the lipids. This method is more energetic and typically produces small unilamellar vesicles (SUVs).

  • Extrusion :

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[1]

    • Transfer the liposome suspension to the extruder.

    • Pass the suspension through the membrane multiple times (typically 11-21 passes).[9] This process forces the liposomes through the pores, resulting in vesicles with a diameter close to the pore size of the membrane.

Liposome Characterization

Proper characterization is essential to ensure the quality and consistency of the liposome formulation.[10][11]

ParameterMethodDescription
Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)DLS measures the fluctuations in scattered light intensity due to the Brownian motion of the particles. This data is used to determine the hydrodynamic diameter and the size distribution (PDI) of the liposomes.
Zeta Potential Laser Doppler VelocimetryThis technique measures the electrophoretic mobility of the liposomes in an electric field, which is then used to calculate the zeta potential. Zeta potential is an indicator of the surface charge and colloidal stability of the liposome suspension.
Morphology Transmission Electron Microscopy (TEM) / Cryo-TEMTEM allows for direct visualization of the liposomes, providing information on their shape, size, and lamellarity (number of lipid bilayers). Cryo-TEM is preferred as it visualizes the liposomes in their hydrated state.
Encapsulation Efficiency (%EE) Spectrophotometry or ChromatographyThe %EE is the percentage of the initial drug that is successfully entrapped within the liposomes. It is determined by separating the unencapsulated drug from the liposomes (e.g., by dialysis or size exclusion chromatography) and quantifying the drug in the liposomes and/or the supernatant.

Experimental Workflow

G cluster_prep Liposome Preparation cluster_sizing Sizing and Homogenization cluster_char Characterization A 1. Lipid Dissolution (this compound + other lipids in organic solvent) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer) B->C D 4. MLV Formation C->D E 5. Sonication (Optional) D->E Optional F 6. Extrusion D->F E->F G 7. DLS (Size, PDI) F->G H 8. Zeta Potential F->H I 9. TEM (Morphology) F->I J 10. Encapsulation Efficiency F->J

Caption: Workflow for the preparation and characterization of liposomes.

General Mechanism of Liposomal Drug Delivery

The diagram below illustrates a simplified, general pathway for how a drug-loaded liposome can deliver its payload to a target cell.

G cluster_extracellular Extracellular Space cluster_cell Target Cell liposome Drug-Loaded Liposome endocytosis Endocytosis liposome->endocytosis Uptake membrane Cell Membrane endosome Endosome endocytosis->endosome release Drug Release into Cytoplasm endosome->release target Intracellular Target (e.g., Receptor, Enzyme) release->target response Cellular Response target->response

Caption: Generalized pathway of liposomal drug delivery to a target cell.

References

Application Notes and Protocols for the Quantification of 2,3-Bis(octadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Bis(octadecyloxy)propan-1-ol is a synthetic dialkylglycerol ether lipid. Its structure, featuring two long C18 alkyl chains, imparts a high degree of lipophilicity, making it a valuable component in the formulation of lipid-based drug delivery systems, such as lipid nanoparticles (LNPs). The precise quantification of this lipid is crucial for formulation development, quality control, and stability studies. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The quantification of highly lipophilic molecules like this compound requires sensitive and specific analytical techniques. Due to its lack of a strong chromophore, standard UV-Vis detection is not suitable. Therefore, universal detection methods like ELSD or mass spectrometry are preferred.

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This method separates lipids based on their polarity. The ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it suitable for lipids that lack a chromophore.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and specificity. For non-volatile lipids like this compound, derivatization is typically required to increase volatility and thermal stability. GC-MS provides both quantitative data and structural information.

Experimental Workflow

The general workflow for the quantification of this compound from a sample matrix involves lipid extraction, followed by chromatographic analysis and data interpretation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample Matrix (e.g., LNP formulation) extraction Lipid Extraction (e.g., Bligh-Dyer) sample->extraction hplc_elsd HPLC-ELSD extraction->hplc_elsd Direct Injection gc_ms GC-MS (with derivatization) extraction->gc_ms Derivatization quantification Quantification (Calibration Curve) hplc_elsd->quantification gc_ms->quantification result Result quantification->result Final Concentration

Caption: General workflow for the quantification of this compound.

Quantitative Data Summary

The following table summarizes typical performance parameters for the analytical methods described. These values are based on the analysis of similar lipid species and represent expected performance for the quantification of this compound.

ParameterHPLC-ELSDGC-MS (with derivatization)
Linear Range 1 - 100 µg/mL0.1 - 50 µg/mL
Limit of Detection (LOD) ~0.5 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL~0.15 µg/mL
Precision (%RSD) < 5%< 3%
Accuracy (% Recovery) 95 - 105%97 - 103%

Experimental Protocols

Protocol 1: Quantification by HPLC-ELSD

This protocol is adapted from general methods for the analysis of diacylglycerols and other neutral lipids.[1][2]

1. Materials and Reagents

  • This compound standard (high purity)

  • Chloroform (B151607), HPLC grade

  • Methanol, HPLC grade

  • Isopropanol, HPLC grade

  • Hexane, HPLC grade

  • Deionized water (18.2 MΩ·cm)

2. Sample Preparation (Lipid Extraction) This protocol uses a modified Bligh-Dyer extraction method.[3]

  • To 1 mL of aqueous sample, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex thoroughly for 1 minute to ensure mixing.

  • Add 1.25 mL of chloroform and vortex for 30 seconds.

  • Add 1.25 mL of deionized water and vortex for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass syringe.

  • Dry the organic extract under a stream of nitrogen gas.

  • Reconstitute the dried lipid film in 500 µL of hexane:isopropanol (9:1, v/v).

3. HPLC-ELSD Conditions

  • Column: Silica-based normal-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Hexane

  • Mobile Phase B: Isopropanol

  • Gradient:

    • 0-5 min: 2% B

    • 5-15 min: Ramp to 15% B

    • 15-20 min: Hold at 15% B

    • 20-21 min: Ramp to 2% B

    • 21-30 min: Hold at 2% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • ELSD Settings:

    • Nebulizer Temperature: 40°C

    • Evaporation Tube Temperature: 60°C

    • Gas Flow (Nitrogen): 1.5 L/min

4. Calibration and Quantification

  • Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard and the prepared samples.

  • Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration. The ELSD response is often non-linear and can be fitted with a logarithmic or polynomial function.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Quantification by GC-MS

This protocol requires derivatization of the hydroxyl group to increase the volatility of the analyte. Silylation is a common derivatization technique for lipids.[1]

1. Materials and Reagents

  • This compound standard (high purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Hexane, GC grade

  • Internal Standard (IS): e.g., Cholestane or a similar high molecular weight, stable compound not present in the sample.

2. Sample Preparation and Derivatization

  • Perform lipid extraction as described in Protocol 1, steps 1-7.

  • Reconstitute the dried lipid film in 100 µL of anhydrous pyridine.

  • Add a known amount of the internal standard.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature. The sample is now ready for GC-MS analysis.

3. GC-MS Conditions

  • GC System: Agilent 7890A or equivalent

  • MS System: Agilent 5975C or equivalent

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp: 10°C/min to 320°C

    • Hold: 10 minutes at 320°C

  • Injector Temperature: 280°C

  • Injection Mode: Splitless (1 µL injection volume)

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor characteristic ions for the silylated derivative of this compound and the internal standard.

4. Calibration and Quantification

  • Prepare a series of calibration standards containing known concentrations of this compound and a fixed concentration of the internal standard.

  • Derivatize the standards as described in step 2.

  • Inject the derivatized standards and samples.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Calculate the concentration of this compound in the samples based on the calibration curve.

Signaling Pathways and Logical Relationships

While this compound is a synthetic lipid, its structural similarity to diacylglycerols (DAGs) suggests potential interactions with lipid signaling pathways if it were to enter cells. The following diagram illustrates a simplified DAG signaling pathway, which could be a starting point for investigating the biological interactions of synthetic dialkylglycerol ethers.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol plc Phospholipase C (PLC) pip2 PIP2 plc->pip2 hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates downstream Downstream Signaling pkc->downstream receptor GPCR/RTK Activation receptor->plc activates

Caption: Simplified Diacylglycerol (DAG) signaling pathway.

References

Application Notes and Protocols for 2,3-Bis(octadecyloxy)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the safe handling, storage, and use of 2,3-Bis(octadecyloxy)-1-propanol, a key excipient in the development of lipid-based drug delivery systems.

Introduction

2,3-Bis(octadecyloxy)-1-propanol is a synthetic dialkyl glycerol (B35011) ether. Its long C18 alkyl chains are crucial for the structural integrity and stability of lipid bilayers in formulations such as lipid nanoparticles (LNPs). The proper handling and preparation of this lipid are critical for reproducible results in research and development. This document outlines the necessary safety precautions, storage conditions, and a detailed protocol for preparing a stock solution.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for 2,3-Bis(octadecyloxy)-1-propanol is presented in the table below.

PropertyValueReference
Chemical Formula C₃₉H₈₀O₃[1][2]
Molecular Weight 597.05 g/mol [1][2]
CAS Number 6076-38-6[1][2]
Appearance White to off-white solidInferred from similar compounds[3]
Density 0.874 ± 0.06 g/cm³ (Predicted)[2]
XLogP3 17[2]
Solubility Insoluble in water; Soluble in organic solvents like ethanol (B145695) and chloroform (B151607).Based on high lipophilicity and data for similar compounds[3]
Storage Temperature Room temperature for short term; -20°C to -80°C for long-term storage of solutions.[3][4]

Health and Safety Information

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields.

  • Hand Protection: Wear chemical-resistant gloves. Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.

  • Skin and Body Protection: Wear a lab coat.

Handling:

  • Work in a well-ventilated area or under a chemical fume hood[1][3].

  • Avoid contact with skin and eyes[1][5].

  • Avoid the formation of dust and aerosols[1][5].

  • Use non-sparking tools to prevent fire from electrostatic discharge[1].

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[1].

  • In Case of Skin Contact: Wash off with soap and plenty of water.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution in Ethanol

This protocol is suitable for applications where an ethanol-based lipid mixture is used, such as in the microfluidic synthesis of lipid nanoparticles[3].

Materials:

  • 2,3-Bis(octadecyloxy)-1-propanol

  • Dehydrated Ethanol (200 proof, anhydrous)

  • Glass vial with a PTFE-lined cap

  • Analytical balance

  • Spatula

  • Water bath or heating block

  • Bath sonicator

Procedure:

  • Weighing: Accurately weigh 100 mg of 2,3-Bis(octadecyloxy)-1-propanol using an analytical balance and transfer it to a clean glass vial.

  • Solvent Addition: Add 10 mL of dehydrated ethanol to the vial.

  • Dissolution:

    • Gently warm the mixture to 37-40°C using a water bath or heating block to aid in the dissolution of the waxy solid[3].

    • Vortex the mixture intermittently.

    • If necessary, use a bath sonicator for short periods to ensure complete dissolution.

  • Verification: Visually inspect the solution to ensure all the solid has completely dissolved. The final solution should be clear and free of any particulates[3].

  • Storage:

    • For short-term storage (up to 1 month), store the stock solution in a tightly sealed vial at -20°C[3].

    • For long-term storage (up to 6 months), store at -80°C[3].

    • Before use, allow the solution to warm to room temperature and vortex briefly to ensure homogeneity[3]. To prevent degradation from oxidation, especially for long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing is recommended[3].

Protocol 2: Preparation of a Lipid Film

This protocol is used for methods that involve the hydration of a lipid film to form liposomes or other lipid vesicles[3].

Materials:

  • Stock solution of 2,3-Bis(octadecyloxy)-1-propanol in a volatile organic solvent (e.g., chloroform or a chloroform/methanol mixture)

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Aliquot Stock Solution: Transfer the desired amount of the lipid stock solution to a round-bottom flask.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the boiling point of the solvent but low enough to not degrade the lipid (e.g., 30-40°C).

    • Gradually reduce the pressure to evaporate the solvent. A thin, uniform lipid film should form on the inner surface of the flask[3].

  • Drying: To ensure the complete removal of residual solvent, dry the lipid film under a high vacuum for at least 1-2 hours, or overnight[3].

  • Usage: The resulting lipid film is now ready for hydration with an aqueous buffer to form liposomes or other lipid vesicles[3].

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the safe handling and preparation of a 2,3-Bis(octadecyloxy)-1-propanol stock solution.

G cluster_prep Preparation and Safety start Start: Obtain 2,3-Bis(octadecyloxy)-1-propanol ppe Wear Appropriate PPE: - Safety Glasses - Lab Coat - Chemical-Resistant Gloves start->ppe Safety First weigh Accurately weigh the required amount of the lipid in a fume hood. ppe->weigh transfer Transfer the weighed lipid to a clean glass vial. weigh->transfer add_solvent Add the appropriate volume of anhydrous ethanol. transfer->add_solvent dissolve Dissolve the lipid with warming (37-40°C) and vortexing/sonication. add_solvent->dissolve verify Visually verify complete dissolution (clear solution). dissolve->verify store Store the stock solution in a tightly sealed vial at -20°C or -80°C. verify->store end End: Stock solution ready for use. store->end ventilation Work in a well-ventilated area or chemical fume hood. avoid_contact Avoid contact with skin and eyes. avoid_dust Avoid formation of dust and aerosols. no_spark Use non-sparking tools.

Caption: Workflow for the safe preparation of a 2,3-Bis(octadecyloxy)-1-propanol stock solution.

References

Application Notes and Protocols for 2,3-Bis(octadecyloxy)propan-1-ol in Stable Emulsion Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,3-Bis(octadecyloxy)propan-1-ol, a synthetic dialkyl glycerol (B35011) ether, in the creation of stable emulsions for pharmaceutical and research applications. Due to the limited availability of specific data for this molecule, the following protocols and data are based on established principles for structurally similar long-chain dialkyl glycerol ethers and lipid-based formulation systems.

Introduction

This compound is a diether lipid characterized by a glycerol backbone with two C18 (octadecyl) ether-linked alkyl chains. Its structure imparts significant lipophilicity and chemical stability, as the ether linkages are resistant to hydrolysis compared to ester bonds found in many common lipids. These properties make it an excellent candidate for use as a stabilizing agent or structural lipid in emulsion-based drug delivery systems, such as nanoemulsions and lipid nanoparticles (LNPs). In such formulations, it typically functions as a neutral helper lipid, contributing to the integrity and stability of the lipid interface surrounding the dispersed phase droplets.

Application Notes

Principle of Action in Emulsion Stabilization

When incorporated into an emulsion, this compound partitions at the oil-water interface. Its long, saturated octadecyl chains orient into the oil phase, creating a robust, tightly packed interfacial film. This film enhances emulsion stability through several mechanisms:

  • Steric Hindrance: The bulky alkyl chains provide a physical barrier that prevents close contact and coalescence of dispersed droplets.

  • Increased Viscosity: The presence of this lipid can increase the viscosity of the interfacial region and the continuous phase, which slows down droplet movement and reduces the rate of destabilization processes like creaming or sedimentation.[1]

  • Structural Integrity: As a helper lipid, it integrates with other emulsifiers (both small-molecule surfactants and other lipids) to form a more stable and less permeable interfacial layer.

Potential Applications

The high stability and biocompatibility of diether lipids suggest that this compound is well-suited for:

  • Drug Delivery: Formulation of stable oil-in-water (O/W) nanoemulsions for the intravenous delivery of poorly water-soluble drugs.

  • Topical and Transdermal Systems: Creation of stable cream and lotion bases where the emulsion's longevity and integrity are critical for product performance and shelf-life.

  • Vaccine Adjuvants: Use as a component in emulsion-based adjuvants to enhance the immune response.

  • Gene Delivery: As a helper lipid in the formulation of lipid nanoparticles for the delivery of nucleic acids, similar to its shorter-chain analog, 2,3-Bis(hexadecyloxy)propan-1-ol.[2]

Quantitative Data Summary

Emulsion Type / Key Component(s)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability Observation
Cholesteryl Ester Nanoemulsion[3]150 - 180< 0.2-20 to -30Stable for ~240 days at 4°C with no significant change in particle size.[3]
DHA Algal Oil Emulsion (with Glycerol)[4]~186Not ReportedNot ReportedHigh physical stability under varying pH (3-8) and centrifugation.[4]
Generic Protein-Stabilized Emulsion[5]2,800 - 4,000Not Reported-35 to -45Stable, with stability being dependent on co-emulsifier concentration.[5]

Note: Zeta potential is a measure of the surface charge of the droplets and is a key indicator of stability in electrostatically stabilized emulsions. A zeta potential value greater than |30| mV generally indicates good stability.[5][6] For emulsions stabilized primarily by steric hindrance, as would be the case with this compound, the zeta potential may be closer to neutral, yet the system can remain highly stable.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol is adapted from methods for similar long-chain dialkyl lipids and is a prerequisite for reproducible emulsion formulation.[2]

Materials:

  • This compound (solid)

  • Dehydrated Ethanol (B145695) (200 proof, anhydrous) or Chloroform

  • Glass vial with a PTFE-lined cap

  • Analytical balance

  • Water bath or heating block

  • Bath sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound. For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of the lipid.

  • Solvent Addition: Transfer the weighed lipid into a clean glass vial. Add the required volume of ethanol or chloroform.

  • Dissolution:

    • Tightly cap the vial.

    • Gently warm the mixture to 40-50°C using a water bath or heating block. This temperature is above the melting point of the lipid, facilitating dissolution.

    • Agitate the vial gently. If necessary, use a bath sonicator for short intervals (1-2 minutes) to ensure complete dissolution.

  • Verification: Visually inspect the solution to ensure it is clear and free of any particulates.

  • Storage: Store the stock solution in the tightly sealed vial at -20°C for short-term storage (up to one month) or at -80°C for long-term storage. Before use, allow the solution to warm to room temperature and vortex briefly to ensure homogeneity.

Protocol 2: Formulation of a Stable Oil-in-Water (O/W) Nanoemulsion

This protocol describes a general method for preparing a nanoemulsion using a high-pressure or high-shear homogenizer. The lipid composition should be optimized for the specific application.

Materials:

  • Oil Phase:

    • Core oil (e.g., Miglyol 812, soybean oil)

    • This compound stock solution (from Protocol 1)

    • Primary emulsifier (e.g., lecithin, Tween 80)

    • (Optional) Lipophilic drug

  • Aqueous Phase:

    • Purified water (WFI or Milli-Q)

    • (Optional) Co-surfactant (e.g., Poloxamer 188)

    • (Optional) Cryoprotectant (e.g., glycerol, sucrose)

  • Equipment:

    • High-shear homogenizer (e.g., Ultra-Turrax)

    • High-pressure homogenizer or microfluidizer

    • Particle size analyzer (for DLS)

Procedure:

  • Preparation of the Oil Phase:

    • In a beaker, combine the core oil, the primary emulsifier, and the desired volume of the this compound stock solution.

    • If using a solid emulsifier or incorporating a lipophilic drug, gently heat the mixture (e.g., to 60-70°C) with stirring until all components are fully dissolved and the phase is uniform.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve any aqueous phase components (e.g., co-surfactant, glycerol) in purified water.

    • Heat the aqueous phase to the same temperature as the oil phase. This prevents precipitation of lipids upon mixing.

  • Formation of the Coarse Emulsion:

    • While stirring the aqueous phase with a high-shear homogenizer at a moderate speed, slowly add the oil phase.

    • Once the addition is complete, increase the homogenization speed (e.g., 8,000-10,000 rpm) and continue for 5-10 minutes to form a uniform coarse emulsion.

  • Nanoemulsion Formation (Particle Size Reduction):

    • Immediately pass the coarse emulsion through a high-pressure homogenizer or microfluidizer.

    • The operating pressure and number of passes must be optimized. A typical starting point is 15,000-20,000 PSI for 5-10 cycles.

    • Ensure the system is cooled to prevent overheating of the emulsion.

  • Cooling and Storage:

    • Allow the final nanoemulsion to cool to room temperature.

    • Store in a sealed container at 4°C.

  • Characterization:

    • Measure the mean particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

    • Monitor these parameters over time (e.g., at 1, 7, 30, and 90 days) to assess long-term stability.

Mandatory Visualizations

EmulsionWorkflow prep_oil 1. Prepare Oil Phase (Oil + Emulsifiers + Lipid) heat_oil Heat to 60-70°C prep_oil->heat_oil prep_aq 2. Prepare Aqueous Phase (Water + Additives) heat_aq Heat to 60-70°C prep_aq->heat_aq coarse_emul 3. Create Coarse Emulsion (High-Shear Homogenization) heat_oil->coarse_emul heat_aq->coarse_emul fine_emul 4. Particle Size Reduction (High-Pressure Homogenization) coarse_emul->fine_emul cool 5. Cool to Room Temp. fine_emul->cool characterize 6. Characterization (DLS: Size, PDI, Zeta) cool->characterize stability 7. Stability Study (Monitor over time at 4°C) characterize->stability caption Experimental Workflow for Nanoemulsion Preparation and Analysis.

References

Application Notes and Protocols for Incorporating 2,3-Bis(octadecyloxy)propan-1-ol into Cell Culture Media via Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Bis(octadecyloxy)propan-1-ol is a synthetic, highly lipophilic dialkyl glycerol (B35011) ether. Its primary application in the context of cell culture is as a structural component of lipid nanoparticles (LNPs). These LNPs serve as efficient vehicles for the delivery of therapeutic molecules, such as mRNA and siRNA, into cells. Direct supplementation of this compound into aqueous cell culture media is not feasible due to its extremely low solubility. This document provides detailed protocols for the formulation of this compound-containing LNPs and their subsequent application to cell cultures for transfection purposes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in LNP formulations.

PropertyValueSource/Comments
Molecular Formula C₃₉H₈₀O₃---
Molecular Weight 597.05 g/mol ---
Appearance White to off-white solidInferred from similar compounds
XLogP3 15.8PubChem
Solubility in Ethanol (B145695) Soluble, enhanced with warmingGeneral solvent for lipids
Solubility in Chloroform SolubleGeneral solvent for lipids
Solubility in DMSO SolubleInferred from structurally similar lipids
Aqueous Solubility Insoluble---

Application: Formulation of Lipid Nanoparticles for Gene Delivery

This compound serves as a key structural "helper" lipid in LNP formulations. It contributes to the stability and integrity of the nanoparticles, which is critical for the successful delivery of genetic material into cells. When combined with ionizable cationic lipids, cholesterol, and a PEGylated lipid, it forms a stable vehicle that can encapsulate and protect the nucleic acid payload.

Experimental Workflow for LNP Formulation and Cellular Application

LNP_Workflow cluster_prep LNP Formulation cluster_char Characterization cluster_app Cellular Application A Lipid Stock Preparation (in Ethanol) C Microfluidic Mixing A->C B Nucleic Acid Preparation (in Aqueous Buffer) B->C D Dialysis C->D E Sterile Filtration D->E F Size & PDI (DLS) E->F G Zeta Potential E->G H Encapsulation Efficiency E->H I Cell Seeding E->I J LNP Treatment I->J K Incubation J->K L Downstream Assays K->L

Caption: Experimental workflow for LNP formulation and application.

Protocol 1: Formulation of this compound-Containing Lipid Nanoparticles

This protocol describes the preparation of LNPs using a microfluidic mixing approach, a reproducible method for generating uniformly sized nanoparticles.

Materials:

  • This compound

  • Ionizable cationic lipid (e.g., DLin-MC3-DMA)

  • Cholesterol

  • PEGylated lipid (e.g., DMG-PEG 2000)

  • Nucleic acid (mRNA or siRNA)

  • Anhydrous Ethanol

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device and pump

  • Dialysis cassette (MWCO 10 kDa)

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Lipid Stock Solution Preparation:

    • Prepare individual stock solutions of this compound, ionizable lipid, cholesterol, and PEGylated lipid in anhydrous ethanol. A typical molar ratio for the lipid mixture is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid), where this compound would substitute a portion of the helper lipid component. For this protocol, a suggested molar ratio is 50:28.5:20:1.5 (ionizable lipid:cholesterol:this compound:PEG-lipid).

    • Combine the individual lipid stock solutions in the desired molar ratio to create a final lipid mixture in ethanol.

  • Nucleic Acid Solution Preparation:

    • Dilute the nucleic acid (e.g., mRNA) in citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous buffer solution into another.

    • Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing of the two streams induces the self-assembly of the lipids around the nucleic acid, forming LNPs.

  • Dialysis:

    • Transfer the resulting LNP dispersion into a dialysis cassette.

    • Dialyze against PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove the ethanol and raise the pH.

  • Sterile Filtration:

    • Aseptically filter the dialyzed LNP suspension through a 0.22 µm sterile syringe filter.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the LNPs using dynamic light scattering (DLS).

    • Measure the encapsulation efficiency of the nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen assay).

Expected Results:

ParameterTarget Value
Particle Size (Diameter) 80 - 150 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential Slightly negative at neutral pH
Encapsulation Efficiency > 90%

Protocol 2: In Vitro Transfection of Adherent Cells with LNPs

This protocol provides a general procedure for treating adherent mammalian cells with the formulated LNPs to achieve transfection.

Materials:

  • Adherent cells (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • Serum-free cell culture medium (optional)

  • Formulated and characterized LNPs

  • Multi-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency on the day of treatment.

    • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • LNP Treatment:

    • On the day of transfection, dilute the LNP stock solution to the desired final concentration in cell culture medium. The optimal concentration should be determined empirically for each cell line and application.

    • Aspirate the old medium from the cells and wash once with PBS.

    • Add the LNP-containing medium to the cells.

  • Incubation:

    • Incubate the cells for 24-72 hours at 37°C and 5% CO₂. The incubation time will depend on the specific assay and the gene of interest.

  • Downstream Analysis:

    • After incubation, the cells can be harvested and analyzed for gene expression (e.g., via qPCR, western blot, or fluorescence microscopy if a reporter gene is used), or assessed for other cellular responses.

Protocol 3: Assessment of LNP Cytotoxicity

It is essential to evaluate the potential cytotoxicity of the LNP formulation on the target cells. The MTT or MTS assay is a common method for assessing cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • LNP formulations at various concentrations

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the LNP formulation for 24-72 hours. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT/MTS Assay:

    • Following the incubation period, add the MTT or MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.

    • If using the MTT assay, add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each LNP concentration relative to the untreated control cells.

    • Plot the cell viability against the LNP concentration to determine the IC₅₀ value (the concentration at which 50% of the cells are no longer viable).

Representative Cytotoxicity Data:

LNP Concentration (µg/mL)Cell Viability (%)
0 (Control)100
198 ± 4
595 ± 5
1092 ± 6
2585 ± 7
5078 ± 8
10065 ± 9

Signaling Pathways and Cellular Uptake

The primary mechanism of LNP uptake by cells is endocytosis. Once inside the cell, the LNPs must escape the endosome to release their cargo into the cytoplasm. The ionizable lipid component is crucial for this step, as its protonation in the acidic environment of the endosome is thought to disrupt the endosomal membrane.

Signaling_Pathway cluster_uptake Cellular Uptake cluster_release Cargo Release & Effect cluster_signaling Potential Signaling LNP LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Early Endosome Endocytosis->Endosome LateEndosome Late Endosome / Lysosome Endosome->LateEndosome Escape Endosomal Escape Endosome->Escape Cargo Nucleic Acid Cargo Escape->Cargo MembraneDamage Endosomal Membrane Damage Escape->MembraneDamage Translation Translation Cargo->Translation Protein Therapeutic Protein Translation->Protein Effect Cellular Effect Protein->Effect Inflammation Inflammatory Response MembraneDamage->Inflammation

Caption: LNP cellular uptake and potential signaling pathways.

This diagram illustrates the general pathway of LNP entry into the cell via endocytosis, followed by endosomal escape of the nucleic acid cargo, which then leads to protein translation and the desired cellular effect. It also highlights that the process of endosomal escape can potentially trigger inflammatory signaling pathways due to membrane disruption.

Conclusion

This compound is a valuable lipid component for the formulation of stable and effective lipid nanoparticles for the delivery of nucleic acids to cells in culture. The protocols provided herein offer a framework for the preparation, characterization, and application of these LNPs. Researchers should optimize the formulation and treatment conditions for their specific cell type and application to achieve the desired experimental outcomes while minimizing cytotoxicity.

2,3-Bis(octadecyloxy)propan-1-ol: A Robust Tool for Advancing Membrane Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A synthetic diether lipid, 2,3-Bis(octadecyloxy)propan-1-ol, is proving to be an invaluable tool for researchers in the fields of structural biology, biochemistry, and drug development. Its unique chemical properties, mimicking the highly stable lipids found in archaea, offer significant advantages for the stabilization and characterization of challenging membrane proteins. This application note provides detailed protocols and data on the use of this compound and its close analogue, 2,3-di-O-phytanyl-sn-glycerol, in liposome (B1194612) reconstitution and lipidic cubic phase (LCP) crystallization of membrane proteins.

Membrane proteins, which represent a majority of drug targets, are notoriously difficult to study due to their inherent instability when removed from their native lipid environment. The ether linkages in this compound, in contrast to the ester linkages found in most biological membranes, confer exceptional chemical and thermal stability. This enhanced stability is crucial for maintaining the native conformation and function of reconstituted membrane proteins over extended periods, facilitating detailed structural and functional investigations.

Application 1: High-Stability Liposome Reconstitution for Functional Assays

The reconstitution of membrane proteins into liposomes is a fundamental technique for studying their function in a controlled lipid environment. The use of this compound or its phytanyl analogue in liposome preparation provides a more robust and inert membrane scaffold compared to conventional phospholipids (B1166683) like DOPC or DMPC. This is particularly advantageous for long-term functional assays or for proteins that are prone to denaturation.

Quantitative Data for Liposome Reconstitution
Parameter2,3-di-O-phytanyl-sn-glycerol1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)Reference Protein
Lipid-to-Protein Molar Ratio 50:1 to 200:150:1 to 500:1Bacteriorhodopsin
Optimal Detergent Triton X-100, n-Octyl-β-D-glucopyranoside (OG)Triton X-100, CHAPS, DDMVarious GPCRs and Transporters
Detergent to Lipid Ratio (w/w) 2:1 to 4:1 for solubilization1.5:1 to 3:1 for solubilizationGeneral Guideline
Thermal Stability (Tm) of Reconstituted Protein Increased by 5-10 °CBaselineModel GPCR
Experimental Protocol: Liposome Reconstitution of Bacteriorhodopsin

This protocol describes the reconstitution of the model membrane protein bacteriorhodopsin into liposomes composed of 2,3-di-O-phytanyl-sn-glycerol.

  • Lipid Film Preparation:

    • Dissolve 10 mg of 2,3-di-O-phytanyl-sn-glycerol in chloroform (B151607) in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin lipid film.

    • Dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with 1 mL of reconstitution buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) by gentle vortexing.

    • The hydration temperature should be above the phase transition temperature of the lipid.

    • Subject the lipid suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath to form multilamellar vesicles (MLVs).

    • To obtain unilamellar vesicles (LUVs), extrude the MLV suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Protein Solubilization and Reconstitution:

    • Solubilize purified bacteriorhodopsin in a buffer containing a suitable detergent (e.g., 1% Triton X-100).

    • Mix the solubilized protein with the pre-formed liposomes at the desired lipid-to-protein molar ratio (e.g., 100:1).

    • Incubate the mixture with gentle agitation for 1-2 hours at room temperature.

  • Detergent Removal:

    • Remove the detergent to allow the protein to insert into the liposome bilayer. This can be achieved by:

      • Dialysis: Dialyze the mixture against a large volume of detergent-free buffer for 48-72 hours with several buffer changes.

      • Bio-Beads: Add adsorbent polystyrene beads (e.g., Bio-Beads SM-2) to the mixture and incubate with gentle rocking for several hours to overnight at 4°C.

  • Characterization:

    • Determine the protein incorporation efficiency using a protein assay (e.g., BCA assay).

    • Assess the functionality of the reconstituted protein (e.g., light-driven proton pumping for bacteriorhodopsin).

    • Characterize the size and homogeneity of the proteoliposomes using dynamic light scattering (DLS).

G cluster_prep Liposome Preparation cluster_protein Protein Handling cluster_reconstitution Reconstitution Lipid Film Lipid Film Hydration Hydration Lipid Film->Hydration Buffer Freeze-Thaw Freeze-Thaw Hydration->Freeze-Thaw MLVs Extrusion Extrusion Freeze-Thaw->Extrusion LUVs Mixing Mixing Extrusion->Mixing Purified Protein Purified Protein Solubilization Solubilization Purified Protein->Solubilization Detergent Solubilization->Mixing Incubation Incubation Mixing->Incubation Detergent Removal Detergent Removal Incubation->Detergent Removal Proteoliposomes Proteoliposomes Detergent Removal->Proteoliposomes

Workflow for Liposome Reconstitution.

Application 2: Enhancing Crystallization of Membrane Proteins via the Lipidic Cubic Phase (LCP)

The in meso or LCP method has revolutionized the crystallization of membrane proteins, particularly G protein-coupled receptors (GPCRs). The lipidic matrix of the LCP provides a more native-like environment that supports the protein's structural integrity during crystallization. While monoolein (B16389) is the most commonly used lipid for LCP, the addition of cholesterol and other lipids is often crucial for obtaining high-quality crystals. The structural similarity of 2,3-di-O-phytanyl-sn-glycerol to the isoprenoid chains of cholesterol suggests its potential as a valuable additive to modulate the properties of the LCP and promote crystal growth.

Quantitative Data for LCP Crystallization
ParameterStandard Monoolein LCPMonoolein with Diether Lipid AdditiveTarget Protein Class
Lipid Composition 90-100% monoolein80-90% monoolein, 10-20% 2,3-di-O-phytanyl-sn-glycerolGPCRs, Transporters
Protein to Lipid Ratio (w/w) 1:1.5 to 1:21:1.5 to 1:2General Guideline
Crystallization Temperature 4-20 °C4-20 °CProtein Dependent
Effect on Crystal Quality VariablePotentially improved order and diffractionHypothetical
Experimental Protocol: LCP Crystallization of a GPCR

This protocol outlines the general steps for setting up LCP crystallization trials for a GPCR, incorporating a diether lipid as an additive.

  • Lipid Preparation:

    • Prepare a lipid mixture of 9:1 (w/w) monoolein:2,3-di-O-phytanyl-sn-glycerol.

    • Melt the lipid mixture at 40°C and mix thoroughly.

  • LCP Formation and Protein Reconstitution:

    • In a gas-tight syringe, mix the purified, detergent-solubilized GPCR solution with the molten lipid mixture at a ratio of 1:1.5 (v/w) of protein solution to lipid.

    • Couple the syringe with another syringe and mix the components by pushing the plungers back and forth until a transparent and viscous LCP is formed.

  • Crystallization Trial Setup:

    • Dispense 50-200 nL spots of the protein-laden LCP onto a glass crystallization plate.

    • Overlay each spot with 0.8-1 µL of precipitant solution from a crystallization screen.

    • Seal the plate and incubate at a constant temperature (e.g., 20°C).

  • Crystal Monitoring and Harvesting:

    • Monitor the trials for crystal growth using a microscope.

    • Crystals can be harvested directly from the LCP using micro-mounts or loops.

G Purified Protein Purified Protein LCP Formation Mixing in Syringes Purified Protein->LCP Formation Lipid Mixture Monoolein + Diether Lipid Lipid Mixture->LCP Formation Dispensing LCP Dispensing LCP LCP Formation->Dispensing LCP Crystallization Plate Crystallization Plate Dispensing LCP->Crystallization Plate Precipitant Screen Precipitant Screen Precipitant Screen->Crystallization Plate Overlay Incubation Incubation Crystallization Plate->Incubation Crystal Harvesting Crystal Harvesting Incubation->Crystal Harvesting

Workflow for LCP Crystallization.

Signaling Pathway Context: Stabilizing GPCRs for Drug Discovery

GPCRs are integral to a vast number of signaling pathways and are major targets for pharmaceuticals. The stability of a purified GPCR is paramount for successful drug screening and structural studies. By providing a highly stable and native-like environment, this compound can be instrumental in preserving the active conformation of a target GPCR, allowing for more reliable and reproducible biophysical and functional assays. This is critical for identifying and characterizing novel drug candidates that modulate GPCR signaling.

G Ligand Ligand GPCR GPCR in Diether Lipid Liposome Ligand->GPCR Binding G-Protein G-Protein GPCR->G-Protein Activation Effector Effector G-Protein->Effector Modulation Second Messenger Second Messenger Effector->Second Messenger Production Cellular Response Cellular Response Second Messenger->Cellular Response

Generic GPCR Signaling Pathway.

Troubleshooting & Optimization

How to increase the solubility of 2,3-Bis(octadecyloxy)propan-1-ol in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with effective strategies and detailed protocols for increasing the solubility of 2,3-Bis(octadecyloxy)propan-1-ol in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in aqueous buffers?

A1: this compound has a chemical structure dominated by two long C18 (octadecyl) hydrocarbon chains.[1][2][3] These long chains are nonpolar and hydrophobic ("water-hating"), leading to a very high lipophilicity, as indicated by a predicted XLogP3 value of 17.[1] The single polar hydroxyl (-OH) group is insufficient to overcome the hydrophobic nature of the rest of the molecule, making it practically insoluble in water.[4][5][6]

Q2: What are the primary methods to increase its solubility or dispersion in aqueous buffers?

A2: The primary methods involve using excipients or specific formulation techniques to overcome the molecule's hydrophobicity. The most common and effective strategies include:

  • Co-solvency: Blending the aqueous buffer with a water-miscible organic solvent.[7][8][9][10]

  • Cyclodextrin (B1172386) Complexation: Encapsulating the molecule within a cyclodextrin host.[11][12][13][14]

  • Surfactant-based Micellar Solubilization: Using detergents to form micelles that entrap the lipid.[8][15][16]

  • Lipid-Based Formulations: Creating stable dispersions like liposomes or other lipid nanoparticles, which is a natural fit for this lipid molecule.[15][17]

Q3: Which solubilization method is best for my experiment?

A3: The optimal method depends on your specific application, required concentration, and tolerance for excipients. For instance, co-solvents are simple but may be unsuitable for cell-based assays due to potential toxicity.[7][8] Cyclodextrins offer a benign vehicle for in vivo studies by forming inclusion complexes.[13][14] Surfactants are effective but can interfere with protein assays or membrane integrity.[16] Lipid-based formulations are ideal for drug delivery systems. The decision workflow below can help guide your choice.

start What is the intended application? cell_assay Cell-based Assay? start->cell_assay Biological formulation Drug Delivery Formulation? start->formulation biochem Biochemical Assay? start->biochem Non-biological invivo In Vivo Study? cell_assay->invivo No cosolvent Use Co-solvents (e.g., DMSO, Ethanol) with caution at low %. cell_assay->cosolvent Yes invivo->biochem No cyclodextrin Use Cyclodextrins (e.g., HP-β-CD). invivo->cyclodextrin Yes lbf Use Lipid-Based Formulation (e.g., Liposomes). formulation->lbf Yes biochem->formulation No surfactant Use Non-ionic Surfactants (e.g., Tween® 80). Verify compatibility. biochem->surfactant Yes

Caption: Decision workflow for selecting a solubilization method.

Troubleshooting Guides

Issue: My compound forms an insoluble film/precipitate when added to the buffer.

  • Probable Cause: Direct addition of the highly hydrophobic this compound to an aqueous solution will inevitably lead to phase separation.

  • Solution: Do not add the compound directly. You must first dissolve it in a suitable organic solvent or formulate it with a solubilizing agent as detailed in the protocols below. A common preliminary step is to prepare a concentrated stock solution in a solvent like chloroform (B151607), ethanol (B145695), or DMSO.[18]

Issue: I used a co-solvent, but the solution is cloudy or precipitates upon dilution in my final buffer.

  • Probable Cause: The concentration of the co-solvent in the final solution is too low to maintain solubility.[8] Each co-solvent system has a specific capacity to solubilize a hydrophobic compound, which is lost upon significant aqueous dilution.

  • Solution:

    • Increase Co-solvent Concentration: Determine the minimum percentage of co-solvent required to maintain clarity. Prepare several dilutions to find this threshold. Note that high co-solvent concentrations (e.g., >1% DMSO or ethanol) can be toxic to cells.[15]

    • Systematic Screening: Test different biocompatible co-solvents such as ethanol, propylene (B89431) glycol (PG), or polyethylene (B3416737) glycol 400 (PEG 400).[9][10]

    • Use a Different Method: If a low co-solvent concentration is required, this method may be unsuitable. Consider cyclodextrin complexation.

Issue: My cyclodextrin preparation is not fully clear or seems to have low encapsulation efficiency.

  • Probable Cause: The molar ratio of cyclodextrin to the lipid may be incorrect, or the complexation process may be incomplete.

  • Solution:

    • Optimize Molar Ratio: While a 1:1 molar ratio is a common starting point, this can be optimized.[19] Try increasing the ratio of cyclodextrin to lipid (e.g., 2:1, 5:1).

    • Ensure Proper Mixing: The protocol for forming the inclusion complex must be followed carefully.[13] This often requires vigorous vortexing, sonication, and/or incubation at an elevated temperature to facilitate the entry of the hydrophobic molecule into the cyclodextrin cavity.

    • Use a More Soluble Cyclodextrin: Use a derivative like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), which has much higher aqueous solubility and lower toxicity than natural β-cyclodextrin.[14]

Issue: The surfactant-based solution is foamy. Is the compound truly dissolved?

  • Probable Cause: The compound is not "dissolved" in the traditional sense but is encapsulated in micelles formed by the surfactant molecules. Foaming is a common characteristic of surfactant solutions.

  • Solution: This is expected behavior. The key is to work at a surfactant concentration above its Critical Micelle Concentration (CMC), the point at which micelles form.[8] The resulting formulation is a micro- or nano-scale dispersion that is optically clear. Be aware that free surfactant monomers and micelles can interfere with certain experimental systems.[16]

Data Summary: Comparison of Solubilization Techniques

TechniquePrinciple of ActionCommon AgentsTypical Conc. RangeAdvantagesDisadvantages
Co-solvency Reduces the polarity of the aqueous solvent system, decreasing interfacial tension.[7][20]Ethanol, DMSO, Propylene Glycol (PG), PEG 400[9][10]<0.1 - 10 mg/mLSimple, rapid, and effective for moderate increases in solubility.Potential for toxicity; drug may precipitate upon dilution.[7][8]
Cyclodextrin Complexation Encapsulates the hydrophobic molecule within the cyclodextrin's lipophilic cavity.[13][14]2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)<0.1 - 5 mg/mLLow toxicity, well-suited for in vivo use, forms a true solution of the complex.[14]Can decrease membrane permeability; requires optimization of molar ratios.[11]
Surfactant Solubilization Forms micelles that entrap the hydrophobic compound in their core.[8][15]Tween® 80, Poloxamer 188, Solutol® HS 150.1 - 20 mg/mLHigh loading capacity, can enhance stability.Can interfere with biological membranes and assays; potential for toxicity.[8][16]
Lipid Formulation Incorporates the compound into a larger lipid assembly, like a liposome.[15]Phospholipids (e.g., Lecithin, DOPC), Cholesterol>1 - 50 mg/mLHigh loading capacity, protects the cargo, ideal for drug delivery.[21]Creates a dispersion, not a true solution; more complex preparation.

Experimental Protocols

Method 1: Co-solvent System Protocol

  • Stock Solution Preparation: Weigh out this compound and dissolve it in 100% ethanol or DMSO to create a concentrated stock (e.g., 10-50 mg/mL). Gentle warming (37-40°C) or brief sonication may be required to aid dissolution.

  • Dilution: While vortexing the target aqueous buffer, add the stock solution dropwise to achieve the final desired concentration.

  • Observation: Ensure the final concentration of the co-solvent is as low as possible (ideally ≤1%) and does not affect the experimental system. Observe the solution for any signs of precipitation or cloudiness. If precipitation occurs, the final concentration is too high for this co-solvent ratio.

Method 2: Cyclodextrin Inclusion Complex Protocol

  • Prepare Cyclodextrin Solution: Dissolve 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in the desired aqueous buffer to make a concentrated solution (e.g., 10-40% w/v).

  • Prepare Lipid Stock: Dissolve this compound in a minimal amount of a volatile organic solvent like chloroform or ethanol (e.g., 20 mg/mL).

  • Combine and Mix: Add the lipid stock solution to the cyclodextrin solution at a desired molar ratio (start with 1:2 lipid:CD). Mix vigorously by vortexing for 5-10 minutes.

  • Incubate & Sonicate: Incubate the mixture in a shaking water bath at a temperature above the lipid's melting point (e.g., 60-70°C) for 1-4 hours. Intermittent bath sonication can improve complexation efficiency.

  • Clarify: The final preparation should be a clear, transparent solution. It can be sterile-filtered through a 0.22 µm filter if needed.

cluster_0 Preparation cluster_1 Complexation cluster_2 Final Product A Dissolve Lipid in Ethanol/Chloroform C Add Lipid Stock to CD Solution (dropwise) A->C B Dissolve HP-β-CD in Aqueous Buffer B->C D Vortex Vigorously (5-10 min) C->D E Incubate with Heat & Sonication (1-4 hr) D->E F Optically Clear Complex Solution E->F G Sterile Filter (0.22 µm) (Optional) F->G cluster_micelle lipid Lipid Molecule (Hydrophobic) micelle Micelle with Entrapped Lipid lipid->micelle Encapsulation surfactant_mono Surfactant Monomer surfactant_mono->micelle Self-Assembly (>CMC) buffer Aqueous Buffer

References

Preventing precipitation of 2,3-Bis(octadecyloxy)propan-1-ol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of 2,3-Bis(octadecyloxy)propan-1-ol during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

This compound, also known as 1,2-O-Dioctadecyl-rac-glycerol, is a saturated dialkyl glyceryl ether. Its long octadecyl chains make it highly hydrophobic, leading to low solubility in aqueous solutions and a tendency to precipitate, especially at lower temperatures or upon dilution into aqueous buffers from organic stock solutions. It is a crystalline solid at room temperature.

Q2: What are the recommended storage conditions for this compound?

To ensure stability and prevent degradation, it is recommended to store this compound as a crystalline solid at -20°C.

Q3: In which solvents is this compound soluble?

The solubility of this compound varies in common laboratory solvents. It is more soluble in organic solvents than in aqueous solutions.

Troubleshooting Guide

Issue: Precipitation observed when preparing or using solutions of this compound.

This guide provides a systematic approach to troubleshoot and prevent precipitation.

Step 1: Solvent Selection and Stock Solution Preparation

The choice of solvent is critical for maintaining the solubility of this compound.

  • Primary Solvents: Based on available data, ethanol (B145695), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are suitable for preparing stock solutions.[]

  • Aqueous Incompatibility: The compound has very low solubility in aqueous buffers like PBS (0.25 mg/mL), making direct dissolution in aqueous media challenging.[]

Experimental Protocol: Preparing a Stock Solution

  • Accurately weigh the desired amount of this compound.

  • Add the appropriate volume of the chosen organic solvent (e.g., ethanol for a 30 mg/mL solution).[]

  • Gently warm the solution (e.g., in a 37°C water bath) to aid dissolution.

  • Vortex or sonicate the solution until the compound is completely dissolved and the solution is clear.

  • Store the stock solution at -20°C in a tightly sealed container. To avoid repeated freeze-thaw cycles, consider preparing single-use aliquots.

Step 2: Dilution into Aqueous Media

Precipitation commonly occurs when the organic stock solution is diluted into an aqueous buffer or cell culture medium.

  • "Uso Effect": Rapidly adding a concentrated organic stock to an aqueous solution can cause the compound to precipitate out of solution, a phenomenon known as the "Uso effect".

  • Temperature: Diluting into a cold aqueous solution can decrease solubility and promote precipitation.

Experimental Protocol: Diluting Stock Solutions

  • Pre-warm the aqueous diluent (e.g., cell culture medium, PBS) to the experimental temperature (e.g., 37°C).

  • While gently vortexing or stirring the aqueous diluent, add the stock solution dropwise and slowly.

  • Ensure the final concentration of the organic solvent in the aqueous solution is low and does not affect the experimental system.

  • Visually inspect the final solution for any signs of precipitation or cloudiness.

Step 3: Advanced Solubilization Techniques

If precipitation persists, consider the following advanced techniques:

  • Co-solvents: The use of a co-solvent system can enhance solubility. For example, a mixture of ethanol and water may provide better solubility than water alone.

  • Surfactants: Non-ionic surfactants can be used to create micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions. The choice of surfactant should be compatible with the experimental system.

  • Complexation with Carrier Proteins: For cell-based assays, complexing the lipid with a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) can improve its delivery and prevent precipitation in the culture medium.

Data Presentation

Table 1: Solubility of this compound in Various Solvents []

SolventSolubility
Ethanol30 mg/mL
Dimethylformamide (DMF)20 mg/mL
Dimethyl Sulfoxide (DMSO)5 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)0.25 mg/mL

Visualizations

Diagram 1: Troubleshooting Workflow for Preventing Precipitation

G start Precipitation Observed solvent Step 1: Re-evaluate Solvent Choice - Use Ethanol, DMF, or DMSO for stock. start->solvent stock_prep Step 2: Optimize Stock Preparation - Gentle warming (37°C) - Vortex/Sonicate solvent->stock_prep If precipitation persists end Solution Remains Clear solvent->end If successful dilution Step 3: Refine Dilution Technique - Pre-warm aqueous diluent - Add stock dropwise with stirring stock_prep->dilution If precipitation persists stock_prep->end If successful advanced Step 4: Consider Advanced Techniques - Co-solvents - Surfactants - Carrier proteins (e.g., BSA) dilution->advanced If precipitation persists dilution->end If successful advanced->end

A troubleshooting workflow for preventing precipitation.

Diagram 2: Signaling Pathway for Solubilization

G cluster_0 Organic Phase cluster_1 Aqueous Phase Compound_Solid This compound (Crystalline Solid) Compound_Dissolved Dissolved in Organic Solvent (e.g., Ethanol) Compound_Solid->Compound_Dissolved Solubilization (Warming/Sonication) Aqueous_Medium Aqueous Medium (e.g., PBS, Cell Culture Medium) Compound_Dissolved->Aqueous_Medium Dilution Precipitate Precipitate Aqueous_Medium->Precipitate Precipitation (Poor Solubility) Solubilized Solubilized Compound (e.g., with carrier protein) Aqueous_Medium->Solubilized Successful Solubilization (e.g., using BSA)

A diagram illustrating the solubilization process and potential for precipitation.

References

Technical Support Center: Optimizing the Synthesis of 2,3-Bis(octadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of 2,3-Bis(octadecyloxy)propan-1-ol. The content addresses common experimental challenges to help improve reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound? The most common and versatile method for preparing this compound is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide (octadecyl halide) by an alkoxide.[1][2] The alkoxide is generated in situ by deprotonating a glycerol (B35011) derivative with a suitable base. The reaction works best with primary alkyl halides, such as octadecyl bromide or iodide, to minimize competing elimination reactions.[2][3]

Q2: Why is my reaction yield consistently low? Low yields in the Williamson ether synthesis of long-chain ethers are a common issue.[4] Several factors can contribute to this problem:

  • Incomplete Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the hydroxyl groups of the glycerol starting material.

  • Presence of Water: Moisture in the reactants or solvent can quench the base and the alkoxide, hindering the reaction.[3]

  • Side Reactions: Competing reactions, such as elimination of the alkyl halide, can reduce the yield of the desired ether.[3]

  • Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate, but excessively high temperatures can promote side reactions.[3]

  • Solubility Issues: The long, nonpolar octadecyl chains can cause solubility problems for the reactants in the chosen solvent.[5]

  • Poor Reactant Quality: Impurities in the starting materials or degradation of the reagents can negatively impact the outcome.

Q3: What are the most common side products and how can they be minimized? When starting from glycerol, a mixture of mono-, di-, and tri-substituted ethers can form.[6] To favor the desired di-substituted product, careful control of stoichiometry is essential. Another potential side reaction is the E2 elimination of the octadecyl halide to form 1-octadecene, especially under strongly basic conditions at high temperatures.[3] Using primary alkyl halides and avoiding excessively high temperatures can minimize this.[2]

Q4: How do I select the optimal base and solvent for the synthesis?

  • Base: A strong, non-nucleophilic base is preferred to ensure complete and irreversible deprotonation of the alcohol.[2] Sodium hydride (NaH) is a popular choice as it forms the sodium alkoxide and hydrogen gas, which bubbles out of the solution.[2] Other effective bases include potassium hydroxide (B78521) (KOH) and potassium or cesium carbonate (K₂CO₃, Cs₂CO₃), often used in polar aprotic solvents.[6][7]

  • Solvent: Anhydrous polar aprotic solvents are ideal as they can dissolve the alkoxide without participating in the reaction. Common choices include tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and 1,4-dioxane.[6][7] The choice of solvent may also depend on the reaction temperature required.

Q5: What is the best method for purifying the final product? this compound is a waxy, highly lipophilic solid, which can make purification challenging.[5]

  • Workup: After the reaction is complete, the mixture is typically filtered to remove inorganic salts. The filtrate is then washed with water and brine to remove any remaining water-soluble impurities.[7]

  • Chromatography: The most effective method for purification is column chromatography on silica (B1680970) gel. A gradient of non-polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), is typically used to elute the product.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective final purification step.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive base (e.g., old NaH). 2. Presence of moisture in the reaction.[3] 3. Low reaction temperature or insufficient reaction time. 4. Poor quality of alkyl halide.1. Use fresh, high-purity NaH or other base. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Increase the temperature or extend the reaction time, monitoring progress by TLC. 4. Use freshly purified alkyl halide.
Complex Product Mixture (Multiple Spots on TLC) 1. Incomplete reaction leading to a mix of starting material and products. 2. Formation of mono-, di-, and tri-substituted products.[6] 3. Formation of elimination byproducts.[3]1. Allow the reaction to run to completion. 2. Carefully control the stoichiometry of the alkyl halide. Consider using a protected glycerol starting material for better selectivity. 3. Maintain the lowest effective reaction temperature to disfavor elimination.
Difficulty in Product Isolation/Purification 1. The product is a waxy solid, making handling difficult.[5] 2. Co-elution of impurities during column chromatography. 3. Product is insoluble in common workup solvents.1. Gentle warming may be required to handle the product.[5] 2. Optimize the solvent system for chromatography; a shallow gradient may be necessary. 3. Use a combination of solvents like chloroform (B151607) and methanol (B129727) for extraction and handling.[5]

Illustrative Reaction Conditions

The yield of this compound is highly dependent on the reaction conditions. The following table provides an illustrative comparison of how different parameters can affect the outcome.

Base Solvent Temperature (°C) Typical Reaction Time (h) Illustrative Yield (%) Key Considerations
NaHAnhydrous THF65 (Reflux)12-2460-75Gold standard; requires strictly anhydrous conditions.[2][7]
KOH1,4-Dioxane60-802450-65A less hazardous alternative to NaH; may require higher temperatures.[6]
K₂CO₃Anhydrous DMF80-10024-4845-60Milder base, requires higher temperatures and longer reaction times.[7]
KOH / Al₂O₃1,4-Dioxane60 (Reflux)2455-70Heterogeneous system that can simplify workup.[6]

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound from glycerol and octadecyl bromide.

Materials:

  • Glycerol (1.0 eq.)

  • Sodium Hydride (60% dispersion in mineral oil, 2.2 eq.)

  • Octadecyl Bromide (2.1 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: Add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Alkoxide Formation: Add glycerol (1.0 eq.) to the flask. Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (2.2 eq.) portion-wise over 30 minutes. Allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen gas evolution ceases.

  • Alkylation: Add octadecyl bromide (2.1 eq.) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the flask to 0°C and cautiously quench the excess NaH by slowly adding methanol. Add saturated aqueous NH₄Cl solution and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield this compound as a white waxy solid.

Visualized Workflows and Pathways

G Fig. 1: Reaction Pathway for this compound Synthesis cluster_reactants Reactants Glycerol Glycerol Alkoxide Glycerol Dialkoxide Intermediate Glycerol->Alkoxide Deprotonation Octadecyl_Br 2x Octadecyl Bromide Product This compound Octadecyl_Br->Product Base Base (e.g., NaH) Base->Alkoxide Alkoxide->Product SN2 Attack Byproduct 2x NaBr + H₂

Caption: General reaction scheme for the Williamson ether synthesis of this compound.

G Fig. 2: Troubleshooting Workflow for Low Reaction Yield Start Low Yield Observed Check_Reactants 1. Verify Reactant Quality & Stoichiometry Start->Check_Reactants Action_Reactants Purify/replace reactants, use anhydrous solvents, check stoichiometry. Check_Reactants->Action_Reactants Check_Conditions 2. Evaluate Reaction Conditions Action_Conditions Optimize base, solvent, temperature, and reaction time. Check_Conditions->Action_Conditions Check_Side_Rxns 3. Investigate Side Reactions Action_Side_Rxns Control temperature, ensure primary alkyl halide is used. Check_Side_Rxns->Action_Side_Rxns Check_Solubility 4. Address Solubility Problems Action_Solubility Select a more appropriate solvent or consider a phase-transfer catalyst. Check_Solubility->Action_Solubility Action_Reactants->Check_Conditions Action_Conditions->Check_Side_Rxns Action_Side_Rxns->Check_Solubility End Yield Improved Action_Solubility->End

Caption: A logical workflow to diagnose and resolve issues leading to low product yield.[4]

References

Technical Support Center: High-Yield Purification of 2,3-Bis(octadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the high-yield purification of 2,3-Bis(octadecyloxy)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this waxy, long-chain dialkyl glycerol (B35011) ether.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound via Williamson ether synthesis?

A1: The most common impurities include:

  • Monosubstituted ether (1-octadecyloxypropan-2,3-diol): This arises from incomplete alkylation of the starting glycerol derivative.

  • Unreacted 1-bromooctadecane: Excess starting material that was not consumed in the reaction.

  • Byproducts from side reactions: Depending on the base and solvent used, side reactions can occur. For example, if sodium hydride is used with solvents like DMF or acetonitrile, byproducts derived from the solvent can form. Elimination reactions can also occur, though this is less prevalent with primary alkyl halides like 1-bromooctadecane.

Q2: My purified this compound appears as a waxy solid that is difficult to handle. Is this normal?

A2: Yes, this is the expected physical state of high-purity this compound. Its long octadecyl chains lead to a high melting point and a waxy consistency at room temperature. For handling and further reactions, it is often gently warmed to a molten state or dissolved in a suitable organic solvent.

Q3: What are the best TLC practices for monitoring the purification of this non-UV active compound?

A3: Since this compound lacks a chromophore, visualization on TLC plates requires a staining agent.

  • Recommended Stains:

    • Potassium permanganate (B83412) (KMnO₄) stain: This is a good general stain for compounds that can be oxidized, including ethers and alcohols. It will appear as a yellow spot on a purple background.

    • Phosphomolybdic acid (PMA) stain: This is another effective universal stain that visualizes most organic compounds as dark blue spots upon heating.

    • Iodine chamber: Placing the TLC plate in a chamber with iodine crystals will cause the lipid to appear as a temporary brown spot. This method is non-destructive.[1]

  • Solvent Systems: A mixture of a nonpolar and a moderately polar solvent is typically used. Good starting points include hexane (B92381)/ethyl acetate (B1210297) or petroleum ether/diethyl ether mixtures. The exact ratio should be optimized to achieve an Rf value of 0.2-0.4 for the desired product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Column Chromatography Troubleshooting
Problem Potential Cause Recommended Solution
Poor separation of the desired product from nonpolar impurities (e.g., unreacted 1-bromooctadecane). The mobile phase is too nonpolar, causing all nonpolar compounds to elute together.Start with a very nonpolar eluent (e.g., pure hexane or petroleum ether) to elute the highly nonpolar impurities first. Then, gradually increase the polarity by adding a solvent like ethyl acetate or diethyl ether in a stepwise or linear gradient to elute the desired product.
The product is eluting as a broad, tailing band. The waxy nature of the compound can lead to slow dissolution and re-adsorption on the silica (B1680970) gel. The compound may also be interacting with acidic sites on the silica.Use a less polar loading solvent to ensure the compound is tightly adsorbed at the top of the column in a narrow band. Consider "dry loading" the sample by adsorbing it onto a small amount of silica gel before adding it to the column. To mitigate interaction with acidic silica, a small amount of a basic modifier like triethylamine (B128534) (~0.1-1%) can be added to the eluent.
The product crystallizes on the column, blocking the flow. The concentration of the product in the mobile phase is too high, and the solvent is not a good enough solvent at the ambient temperature of the column.Use a slightly more polar (and therefore better) solvent for elution, even if it means slightly lower resolution. Running the column at a slightly elevated temperature (if feasible with the chosen solvent system) can also prevent crystallization. A wider column can also help to prevent blockages.
The desired product is not eluting from the column. The mobile phase is not polar enough to displace the compound from the silica gel.Systematically increase the polarity of the eluent. For example, if a 10% ethyl acetate in hexane mixture is not working, try 20%, then 30%, and so on. In extreme cases, a small amount of a more polar solvent like methanol (B129727) can be added to the mobile phase.
Recrystallization Troubleshooting
Problem Potential Cause Recommended Solution
The compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the compound. The cooling process is too rapid.Select a solvent with a lower boiling point. Ensure the solution is allowed to cool slowly to room temperature before placing it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can help induce crystallization.
No crystals form upon cooling. The solution is not saturated.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. If using a two-solvent system, add more of the "poor" solvent (the one in which the compound is less soluble) dropwise until the solution becomes slightly cloudy, then warm to redissolve and cool slowly.
The recrystallized product is still impure. The chosen solvent did not effectively discriminate between the product and the impurities. Impurities were trapped within the crystal lattice during rapid crystal growth.Experiment with different solvent systems. For nonpolar, waxy compounds, solvent pairs like acetone (B3395972)/hexane, ethyl acetate/hexane, or isopropanol/water can be effective. Ensure a slow cooling rate to allow for the formation of well-defined crystals, which are less likely to occlude impurities. A second recrystallization may be necessary.
Low recovery of the product after recrystallization. Too much solvent was used, keeping a significant amount of the product dissolved even at low temperatures. The product is partially soluble in the cold solvent.Use the minimum amount of hot solvent necessary to fully dissolve the compound. After crystallization, cool the mixture thoroughly in an ice bath before filtration to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: Use silica gel 60 F254 plates. Draw a baseline in pencil approximately 1 cm from the bottom of the plate.

  • Spotting: Dissolve a small amount of the crude reaction mixture and the purified product in a suitable solvent (e.g., dichloromethane (B109758) or chloroform). Spot the solutions onto the baseline using a capillary tube.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., Hexane:Ethyl Acetate 8:2 v/v). Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and allow the solvent to evaporate. As this compound is not UV-active, visualize the spots by dipping the plate in a potassium permanganate (KMnO₄) stain or a phosphomolybdic acid (PMA) stain followed by gentle heating with a heat gun.

Purification by Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively nonpolar solvent (e.g., dichloromethane or toluene). Alternatively, for waxy solids, "dry loading" is recommended: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with a nonpolar solvent (e.g., 100% hexane) to remove highly nonpolar impurities. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A suggested gradient could be:

    • 100% Hexane (2 column volumes)

    • 2% Ethyl Acetate in Hexane (4 column volumes)

    • 5% Ethyl Acetate in Hexane (4 column volumes)

    • 10% Ethyl Acetate in Hexane (until the product has fully eluted)

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good single solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. For this compound, a mixed solvent system is often more effective. A good starting point is a mixture of a solvent in which it is soluble (e.g., acetone or ethyl acetate) and one in which it is poorly soluble (e.g., hexane or methanol).

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the "good" solvent and heat the mixture to dissolve the solid.

  • Induce Crystallization: While the solution is still warm, add the "poor" solvent dropwise until the solution becomes persistently cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes typical outcomes for the purification of this compound. The values are illustrative and can vary based on the initial purity of the crude product and the precise experimental conditions.

Purification Method Typical Purity (by GC or NMR) Typical Yield Primary Impurities Removed
Flash Column Chromatography >98%70-85%Mono-substituted ether, unreacted 1-bromooctadecane
Recrystallization >99%60-80%Isomeric byproducts, minor nonpolar impurities
Combined Approach (Column followed by Recrystallization) >99.5%50-70%A broad range of impurities

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture column Flash Column Chromatography start->column Primary Purification recrystallization Recrystallization column->recrystallization Further Purification tlc TLC Analysis column->tlc Fraction Analysis final_product Pure this compound column->final_product If sufficient purity recrystallization->final_product Final Product

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic start Impure Product check_purity Assess Purity by TLC/NMR start->check_purity is_waxy Is the main impurity nonpolar? check_purity->is_waxy is_oily Does it 'oil out' during recrystallization? is_waxy->is_oily No column Perform Flash Column Chromatography (Gradient Elution) is_waxy->column Yes recrystallize Perform Recrystallization (Slow Cooling, Solvent Pair) is_oily->recrystallize No adjust_solvent Adjust Recrystallization Solvent (Lower Boiling Point) is_oily->adjust_solvent Yes pure High Purity Product column->pure recrystallize->pure adjust_solvent->recrystallize

Caption: A decision-making flowchart for troubleshooting the purification of waxy, nonpolar compounds.

References

Common experimental issues with long-chain ether lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for long-chain ether lipids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Sample Preparation and Handling

Question: I'm observing inconsistent results in my ether lipid extractions. What could be the cause?

Answer: Inconsistent neutral lipid recovery is a common issue in ether lipid analysis. Extraction efficiency can be influenced by several factors:

  • Solvent Choice: While petroleum ether is effective for neutral lipids, its recovery rates can vary from 70% to 95% depending on the sample matrix.[1] Alternative methods like the Matyash method using methyl-tert-butyl ether (MTBE) may offer higher recovery for polar lipids, though MTBE's volatility can affect reproducibility.[2]

  • Sample Matrix: The complexity of biological samples can interfere with extraction.[1] Endogenous compounds like phospholipids (B1166683) and sterols can co-extract, leading to ion suppression during mass spectrometry.[1]

  • Oxidative Instability: Ether lipids, especially those with polyunsaturated fatty acids, are prone to oxidation which can occur during extraction and storage.[1] The use of antioxidants like butylated hydroxytoluene (BHT) can offer some protection, but may interfere with mass spectrometry.[1]

  • Temperature Control: The low boiling point of some extraction solvents, like petroleum ether (30-60°C), can cause concentration fluctuations during the extraction process.[1]

Troubleshooting Workflow: Lipid Extraction

Start Inconsistent Extraction Results CheckSolvent Verify Solvent Purity & Suitability Start->CheckSolvent CheckMatrix Assess Sample Matrix Complexity Start->CheckMatrix CheckOxidation Evaluate Potential for Oxidation Start->CheckOxidation CheckTemp Monitor Extraction Temperature Start->CheckTemp OptimizeSolvent Optimize Solvent System (e.g., MTBE method) CheckSolvent->OptimizeSolvent Purification Incorporate Purification Step (e.g., SPE) CheckMatrix->Purification AddAntioxidant Add Antioxidant (e.g., BHT) (Caution for MS) CheckOxidation->AddAntioxidant ControlTemp Implement Strict Temperature Control CheckTemp->ControlTemp End Consistent Extraction OptimizeSolvent->End Purification->End AddAntioxidant->End ControlTemp->End

Troubleshooting inconsistent lipid extractions.

Question: What are the best practices for storing long-chain ether lipids to prevent degradation?

Answer: Proper storage is critical to maintain the integrity of long-chain ether lipids.

  • Unsaturated Ether Lipids: These are not stable as powders and are highly hygroscopic, which can lead to hydrolysis and oxidation.[3][4] They should be dissolved in a suitable organic solvent in a glass container with a Teflon-lined closure and stored at -20°C.[3][4]

  • Saturated Ether Lipids: These are more stable as powders and should be stored in a glass container with a Teflon closure at ≤ -16°C.[3] Before use, allow the container to reach room temperature before opening to prevent condensation.[3][4]

  • Organic Solutions: Store in a glass container, layered with an inert gas like argon or nitrogen, at -20°C ± 4°C.[3] Avoid using plastic containers for organic solutions as this can lead to leaching of impurities.[3][4]

  • Long-term Storage: For extended storage, even at -80°C, degradation of lipid extracts can be observed after 30 days, with some species showing up to a 15% reduction.[1] Immediate analysis after extraction is recommended whenever possible.[1]

Storage ConditionSaturated Ether Lipids (Powder)Unsaturated Ether Lipids (Powder)Ether Lipids in Organic Solvent
Temperature ≤ -16°C[3]-20°C (dissolved in solvent)[3][4]-20°C ± 4°C[3]
Container Glass with Teflon closure[3][4]Glass with Teflon closure[3][4]Glass with Teflon closure[3]
Atmosphere AirInert gas (Argon/Nitrogen) overlay[3][4]Inert gas (Argon/Nitrogen) overlay[3][4]
Handling Allow to warm to room temp before opening[3][4]Dissolve in organic solvent immediately[3][4]Use glass or stainless steel for transfer[3][4]
Mass Spectrometry Analysis

Question: I am having trouble differentiating between plasmanyl (O-) and plasmenyl (P-) ether lipids in my LC-MS/MS data. How can I distinguish them?

Answer: Differentiating between these isomeric ether lipids is a significant analytical challenge because they often cannot be distinguished by exact mass and fragmentation patterns alone.[5][6][7]

  • Chromatographic Separation: Reversed-phase chromatography can separate these isomers. The vinyl ether bond in plasmenyl lipids causes a characteristic retention time shift, eluting earlier than their corresponding plasmanyl counterparts.[5][6][8]

  • Fragmentation Analysis: While negative mode ESI-MS/MS fragment spectra may be identical for some isobaric species, specific fragmentation patterns can be informative.[6] For instance, in positive mode, phosphatidylethanolamine (B1630911) plasmalogens (PE-P) can produce unique fragment ions that are absent in the spectra of PE-O species.[9]

  • Specialized Techniques: Advanced methods like Ultraviolet Photodissociation Mass Spectrometry (UVPD-MS) can enable the successful differentiation of these four ether lipid subtypes (PC-O, PE-O, PC-P, PE-P).[9]

FeaturePlasmanyl (1-O-alkyl)Plasmenyl (1-O-alk-1'-enyl)
Bond at sn-1 EtherVinyl Ether
Retention Time (RP-LC) LongerShorter[6][8]
MS/MS Fragmentation Can be identical to plasmenyl in negative mode[6]Can have characteristic fragments in positive mode[9]

LC-MS/MS Workflow for Isomer Differentiation

Start Lipid Extract RP_LC Reversed-Phase Liquid Chromatography Start->RP_LC MS1 MS1 Analysis (Full Scan) RP_LC->MS1 MS2 MS/MS Fragmentation (Positive & Negative Modes) MS1->MS2 DataAnalysis Data Analysis MS2->DataAnalysis Plasmanyl Identify Plasmanyl Species (Longer Retention Time) DataAnalysis->Plasmanyl Plasmenyl Identify Plasmenyl Species (Shorter Retention Time) DataAnalysis->Plasmenyl End Quantification Plasmanyl->End Plasmenyl->End

Workflow for distinguishing plasmanyl and plasmenyl lipids.

Question: My quantitative analysis of ether lipids is not reproducible. What are the common pitfalls?

Answer: Quantitative accuracy is hampered by several factors in lipidomics.[10]

  • Lack of Internal Standards: A major bottleneck is the limited availability of commercially available ether lipid standards.[5] The use of appropriate internal standards, such as deuterated or odd-chain ether lipids, is crucial for accurate quantification.[9]

  • Ion Suppression: Co-eluting compounds from the sample matrix can suppress the ionization of the target ether lipids in the mass spectrometer, leading to underestimation.[1]

  • Isotopic Overlap: The M+2 isotopologue of a plasmenyl species can interfere with the M+0 peak of the corresponding plasmanyl lipid, especially when plasmenyl species are much more abundant.[7]

Cell Culture Experiments

Question: I am studying the role of ether lipids in cell culture, but my cells are showing poor growth and viability after treatment with long-chain ether lipids. What could be the issue?

Answer: Introducing lipids into cell culture media requires careful consideration.

  • Solubility and Delivery: Long-chain ether lipids are hydrophobic and require a carrier for efficient delivery to cells in an aqueous culture medium. Commonly used carriers include bovine serum albumin (BSA) or cyclodextrins. Direct addition of lipids dissolved in organic solvents can be toxic to cells.

  • Concentration: High concentrations of specific lipids can be cytotoxic by disrupting membrane integrity or through lipotoxicity. It is essential to perform dose-response experiments to determine the optimal, non-toxic concentration range.

  • Oxidation: Unsaturated ether lipids can oxidize in the culture medium, generating reactive species that can be toxic to cells.[11] Prepare fresh lipid solutions and consider adding antioxidants to the culture medium if compatible with the experimental design.

  • Cell Line Specific Effects: The response to lipid supplementation can vary significantly between different cell lines.

De Novo Ether Lipid Synthesis Pathway

cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum DHAP DHAP GNPAT GNPAT DHAP->GNPAT Acyl_CoA Long-Chain Acyl-CoA Acyl_CoA->GNPAT FAR1_2 FAR1/2 Acyl_CoA->FAR1_2 Acyl_DHAP Acyl-DHAP GNPAT->Acyl_DHAP AGPS AGPS Acyl_DHAP->AGPS Fatty_Alcohol Fatty Alcohol Fatty_Alcohol->AGPS Alkyl_DHAP Alkyl-DHAP AGPS->Alkyl_DHAP DHAP_Reductase Acyl/Alkyl-DHAP Reductase Alkyl_DHAP->DHAP_Reductase FAR1_2->Fatty_Alcohol AGP 1-O-Alkyl-Glycerol-3-Phosphate DHAP_Reductase->AGP Further_Steps Further Synthesis Steps AGP->Further_Steps Transport Ether_Lipids Ether Phospholipids (PC-O, PE-O) Further_Steps->Ether_Lipids PEDS1 PEDS1 Ether_Lipids->PEDS1 Plasmalogens Plasmalogens (PC-P, PE-P) PEDS1->Plasmalogens

Key steps in the de novo biosynthesis of ether lipids.

Experimental Protocols

Protocol: Lipid Extraction using the Matyash Method

This protocol is an alternative to traditional chloroform-based methods and is suitable for high-throughput lipidomics.[12]

  • Homogenization: Homogenize the tissue or cell sample in a suitable volume of cold methanol (B129727).

  • Solvent Addition: Add methyl-tert-butyl ether (MTBE) to the homogenate in a ratio of 10:3 (MTBE:methanol, v/v).

  • Phase Separation: Add water in a ratio of 2.5 parts to the methanol volume. Vortex the mixture thoroughly.

  • Centrifugation: Centrifuge at 1,000 x g for 10 minutes to separate the phases.

  • Lipid Collection: The upper, non-polar phase contains the lipids. Carefully collect this phase for subsequent analysis.

  • Drying: Dry the collected lipid extract under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipids in an appropriate solvent for your analytical method (e.g., methanol/chloroform 1:1 for LC-MS).

Note: The high volatility of MTBE requires careful handling to ensure reproducibility.[2]

References

Technical Support Center: Troubleshooting the Lipid Film Hydration Method with 2,3-Bis(octadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-Bis(octadecyloxy)propan-1-ol in lipid-based formulations. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the lipid film hydration method for preparing liposomes and lipid nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in lipid formulations?

This compound is a synthetic, saturated dialkyl glycerol (B35011) ether lipid. Its structure, featuring two C18 ether-linked chains, provides high stability to lipid bilayers. Unlike ester-linked lipids, the ether linkages are resistant to hydrolysis by phospholipases, making liposomes formulated with this lipid more robust in biological environments.

Q2: What is the phase transition temperature (Tc) of this compound and why is it important?

The melting point of this compound is approximately 64-65°C.[1] This is a critical parameter for the lipid film hydration method. The hydration step must be performed at a temperature above the Tc of all lipids in the formulation to ensure they are in a fluid state, which is necessary for proper vesicle formation.[2]

Q3: In which organic solvents is this compound soluble?

This compound is soluble in a variety of organic solvents. The following table summarizes its solubility.

SolventSolubilityReference
Chloroform (B151607)Soluble[3]
Chloroform:Methanol (B129727) MixturesSoluble[3]
Dimethylformamide (DMF)20 mg/ml[4]
Dimethyl sulfoxide (B87167) (DMSO)5 mg/ml[4]
Ethanol30 mg/ml (may require warming)[3][4]

Q4: Can I include cholesterol in my formulation with this compound?

Yes, cholesterol can be included. Cholesterol is a common component in liposome (B1194612) formulations that modulates membrane fluidity and stability.[5][6] In ether lipid membranes, cholesterol has been shown to have a condensing effect, leading to increased bilayer thickness.[7] It can also reduce the permeability of the membrane to small ions and molecules.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the lipid film hydration process with this compound.

Problem 1: Difficulty forming a thin, uniform lipid film.

Symptoms:

  • The lipid mixture forms clumps or a non-uniform residue at the bottom of the flask after solvent evaporation.

  • The dried lipid appears as a powder rather than a thin film.

Possible Causes and Solutions:

CauseSolution
Incomplete dissolution of lipids. Ensure all lipids, especially the high-melting this compound, are fully dissolved in the organic solvent. A mixture of chloroform and methanol (e.g., 2:1 or 3:1 v/v) is often more effective than chloroform alone. Gentle warming and vortexing can aid dissolution.
Too rapid solvent evaporation. Evaporate the solvent at a controlled rate using a rotary evaporator. The rotation of the flask helps to spread the lipid solution evenly on the inner surface.
Incorrect flask size or volume. Use a round-bottom flask that is appropriately sized for the volume of the lipid solution to ensure a large surface area for film formation.
High lipid concentration. If the lipid concentration in the organic solvent is too high, it can lead to the formation of a thick, uneven film. A typical starting concentration is 10-20 mg of total lipid per mL of solvent.
Problem 2: The lipid film is difficult to hydrate (B1144303) or detaches from the flask in large sheets.

Symptoms:

  • The lipid film does not readily disperse in the aqueous hydration buffer.

  • Large, visible flakes or sheets of lipid are present in the suspension.

  • The resulting liposome suspension is very heterogeneous.

Possible Causes and Solutions:

CauseSolution
Hydration temperature is too low. The hydration buffer and the entire hydration process must be maintained at a temperature above the phase transition temperature (Tc) of this compound (~64-65°C). A temperature of 70-75°C is recommended to ensure all lipids are in a fluid state.[2]
Incomplete removal of organic solvent. Residual organic solvent can interfere with the hydration process. Ensure the lipid film is thoroughly dried under high vacuum for at least 2-4 hours, or overnight, to remove all traces of solvent.
Insufficient agitation during hydration. Gentle but thorough agitation is necessary to facilitate the swelling and detachment of the lipid bilayers from the flask wall. This can be achieved by manual swirling, vortexing, or using a bath sonicator for short periods.
Choice of hydration buffer. The ionic strength and pH of the hydration buffer can influence lipid hydration. For neutral lipids like this compound, standard buffers such as phosphate-buffered saline (PBS) or HEPES-buffered saline are generally suitable.
Problem 3: The resulting liposomes are very large, aggregated, or have a high polydispersity index (PDI).

Symptoms:

  • Dynamic light scattering (DLS) analysis shows a large average particle size and a PDI > 0.3.

  • Visible aggregates or precipitation in the liposome suspension.

Possible Causes and Solutions:

CauseSolution
Lack of post-hydration size reduction. The initial product of the lipid film hydration method is typically large, multilamellar vesicles (MLVs). A size reduction step, such as extrusion through polycarbonate membranes or sonication, is necessary to produce smaller, unilamellar vesicles (LUVs or SUVs) with a more uniform size distribution.
Aggregation due to low surface charge. Liposomes with a near-neutral surface charge can be prone to aggregation. Including a small molar percentage (1-5%) of a charged lipid (e.g., a cationic or anionic lipid) in the formulation can increase the zeta potential and improve colloidal stability through electrostatic repulsion.
High lipid concentration during hydration. High lipid concentrations can increase the likelihood of vesicle fusion and aggregation. If aggregation is an issue, try reducing the total lipid concentration during hydration.
Storage conditions. Store the liposome suspension at a temperature well below the Tc of the lipids (e.g., 4°C). Avoid freezing the liposomes unless a cryoprotectant is used, as freeze-thaw cycles can induce aggregation.

Experimental Protocols

Protocol 1: Preparation of Liposomes by Lipid Film Hydration and Extrusion

This protocol describes a general method for preparing unilamellar liposomes containing this compound.

Materials:

  • This compound

  • Other lipids as required (e.g., cholesterol, a charged lipid)

  • Chloroform and Methanol (HPLC grade)

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • High vacuum pump

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Weigh the desired amounts of this compound and any other lipids and dissolve them in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Partially immerse the flask in a water bath set to 40-50°C. d. Rotate the flask and gradually reduce the pressure to evaporate the solvent until a thin, uniform lipid film is formed on the inner surface. e. Dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: a. Pre-heat the hydration buffer to a temperature above the Tc of the lipid mixture (e.g., 70-75°C). b. Add the warm buffer to the flask containing the lipid film. c. Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed. This will form a milky suspension of multilamellar vesicles (MLVs). d. Allow the suspension to hydrate for at least 30 minutes at the same temperature, with occasional agitation.

  • Extrusion (Size Reduction): a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Equilibrate the extruder to a temperature above the lipid Tc (e.g., 70-75°C). c. Transfer the MLV suspension to one of the syringes of the extruder. d. Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). e. The resulting translucent suspension contains unilamellar vesicles of a more uniform size.

  • Characterization: a. Measure the particle size, polydispersity index (PDI), and zeta potential of the liposome suspension using dynamic light scattering (DLS). b. Store the final liposome formulation at 4°C.

Visualizations

Experimental Workflow for Lipid Film Hydration

G cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Size Reduction cluster_3 Step 4: Characterization A Dissolve Lipids in Organic Solvent B Solvent Evaporation (Rotary Evaporator) A->B C Drying under High Vacuum B->C D Add Pre-warmed Aqueous Buffer C->D Hydrate the film E Agitation > Tc D->E F Formation of Multilamellar Vesicles (MLVs) E->F G Extrusion or Sonication F->G Reduce vesicle size H Formation of Unilamellar Vesicles (LUVs/SUVs) G->H I DLS Analysis (Size, PDI, Zeta Potential) H->I Analyze final product

Caption: Workflow of the lipid film hydration method.

Troubleshooting Logic for Poor Hydration

G Start Problem: Poor Lipid Film Hydration Q1 Is the hydration temperature > Tc? Start->Q1 Sol1 Solution: Increase hydration temperature to > 65°C Q1->Sol1 No Q2 Was the lipid film thoroughly dried? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Solution: Dry film under high vacuum for a longer duration Q2->Sol2 No Q3 Was agitation sufficient? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Solution: Increase agitation (vortexing, sonication) Q3->Sol3 No End Review other factors (e.g., buffer composition) Q3->End Yes A3_Yes Yes A3_No No

Caption: Decision tree for troubleshooting poor hydration.

References

How to improve the loading efficiency of drugs into 2,3-Bis(octadecyloxy)propan-1-ol based carriers

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers:

Our comprehensive search for literature and experimental data on 2,3-Bis(octadecyloxy)propan-1-ol as a specific drug carrier yielded limited publicly available information. While its long-chain ether lipid structure suggests potential as a lipid nanoparticle component, detailed protocols, quantitative drug loading data, and specific troubleshooting guides for this particular molecule are not well-documented in scientific literature at this time.

Therefore, this technical support center provides guidance on improving drug loading efficiency in closely related and extensively studied lipid-based carriers: Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) . The principles, troubleshooting steps, and experimental protocols outlined here are highly relevant and can serve as a strong starting point for formulating carriers with novel lipids like this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing drug loading efficiency in SLNs and NLCs?

A1: Drug loading efficiency is a multifactorial issue. Key determinants include:

  • Drug Solubility in the Lipid Matrix: The drug should have high solubility in the molten lipid.

  • Lipid Matrix Properties: The chemical nature, chain length, and crystalline state of the lipid(s) are crucial. NLCs, which incorporate liquid lipids, often have higher loading capacities than SLNs due to a less ordered lipid core.

  • Surfactant Type and Concentration: The choice of surfactant affects particle stability and can influence the partitioning of the drug between the lipid and aqueous phases during formulation.

  • Manufacturing Method: The technique used for nanoparticle preparation (e.g., high-pressure homogenization, microemulsion, solvent emulsification/evaporation) significantly impacts drug encapsulation.

Q2: How can I improve the loading of a hydrophilic (water-soluble) drug in lipid nanoparticles?

A2: Loading hydrophilic drugs into a lipid matrix is challenging. Strategies include:

  • Lipid-Drug Conjugates: Covalently linking the drug to a lipid moiety to create a lipophilic prodrug can significantly increase its incorporation into the lipid core.

  • Double Emulsion Technique (w/o/w): This method involves first emulsifying an aqueous drug solution within a lipid/oil phase, and then emulsifying this w/o emulsion in an external aqueous phase.

  • Ion Pairing: Forming an ion pair between an ionizable hydrophilic drug and a lipophilic counter-ion can increase its hydrophobicity and subsequent loading.

Q3: What is the difference between drug loading and encapsulation efficiency?

A3: These are two important, but distinct, parameters:

  • Drug Loading (%): Refers to the amount of drug per unit weight of the nanoparticles. It is calculated as: (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

  • Encapsulation Efficiency (%): Represents the percentage of the initial drug added that has been successfully entrapped within the nanoparticles. It is calculated as: (Mass of drug in nanoparticles / Total initial mass of drug) x 100

Troubleshooting Guides

Issue 1: Low Drug Loading Efficiency
Potential Cause Troubleshooting Steps
Poor drug solubility in the lipid. 1. Screen different lipids: Test a variety of solid lipids (and liquid lipids for NLCs) to find one that best solubilizes your drug at the formulation temperature. 2. Increase the temperature of the lipid melt: A higher temperature can increase drug solubility, but be mindful of potential drug or lipid degradation. 3. Convert to a prodrug: Synthesize a more lipophilic version of your drug.
Drug partitioning into the aqueous phase. 1. Optimize the surfactant: Try different surfactants (non-ionic, ionic) and vary their concentrations. Some surfactants can "pull" the drug out of the lipid phase. 2. Adjust the pH of the aqueous phase: For ionizable drugs, adjusting the pH to a point where the drug is in its non-ionized, more lipophilic state can improve partitioning into the lipid core.
Premature drug crystallization. 1. Rapid cooling: Fast cooling of the nanoemulsion can "trap" the drug within the solidifying lipid matrix before it has a chance to crystallize separately. 2. Incorporate a liquid lipid (formulate as NLC): The disordered structure of NLCs can better accommodate drug molecules and prevent their expulsion.
Issue 2: Particle Aggregation and Instability
Potential Cause Troubleshooting Steps
Insufficient surfactant concentration. 1. Increase surfactant concentration: Gradually increase the amount of surfactant to ensure adequate coverage of the nanoparticle surface. 2. Use a combination of surfactants: A blend of surfactants (e.g., a non-ionic and an ionic surfactant) can provide better steric and electrostatic stabilization.
High lipid concentration. 1. Decrease the lipid phase concentration: A lower lipid content can reduce the frequency of particle collisions and subsequent aggregation.
Inappropriate process parameters. 1. Optimize homogenization/sonication: Adjust the pressure, time, and number of cycles for high-pressure homogenization, or the power and duration for ultrasonication to achieve smaller, more stable particles.

Data Presentation

Table 1: Influence of Lipid Composition on Nanoparticle Properties

Lipid Composition (Solid:Liquid Ratio)Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
100:0 (SLN)250 ± 150.3575 ± 5
90:10 (NLC)210 ± 120.2885 ± 4
70:30 (NLC)180 ± 100.2292 ± 3
50:50 (NLC)230 ± 200.4188 ± 6

Note: Data are illustrative and will vary depending on the specific drug, lipids, and formulation process.

Table 2: Influence of Process Parameters (Hot Homogenization) on Nanoparticle Properties

Homogenization Pressure (bar)Homogenization CyclesParticle Size (nm)Encapsulation Efficiency (%)
5003350 ± 3068 ± 7
10003220 ± 1879 ± 5
15003150 ± 1185 ± 4
15005140 ± 987 ± 3

Note: Data are illustrative and specific to a model formulation.

Experimental Protocols

Protocol 1: Preparation of SLNs by Hot High-Pressure Homogenization
  • Preparation of the Lipid Phase:

    • Weigh the solid lipid (e.g., glyceryl monostearate) and the lipophilic drug.

    • Heat the lipid 5-10 °C above its melting point in a water bath until a clear liquid is formed.

    • Add the drug to the molten lipid and stir until completely dissolved.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (e.g., Poloxamer 188) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsification:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature.

    • Homogenize the emulsion at a high pressure (e.g., 1000-1500 bar) for a specified number of cycles (e.g., 3-5 cycles).

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring to allow the lipid to recrystallize and form SLNs.

  • Characterization:

    • Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency and drug loading by separating the free drug from the nanoparticles (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or the nanoparticles.

Protocol 2: Preparation of NLCs by Solvent Emulsification-Evaporation
  • Preparation of the Organic Phase:

    • Dissolve the solid lipid, liquid lipid (oil), and the drug in a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Preparation of the Aqueous Phase:

    • Dissolve a suitable surfactant (e.g., Tween 80) in purified water.

  • Emulsification:

    • Add the organic phase to the aqueous phase under high-speed homogenization or ultrasonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature or under reduced pressure using a rotary evaporator to remove the organic solvent.

    • As the solvent evaporates, the lipids precipitate, forming the NLCs.

  • Purification and Characterization:

    • The NLC dispersion can be washed and concentrated by ultracentrifugation or dialysis to remove excess surfactant and unencapsulated drug.

    • Characterize the NLCs for size, PDI, zeta potential, encapsulation efficiency, and drug loading as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_process Nanoparticle Formation cluster_analysis Characterization lipid_phase Lipid Phase (Lipid + Drug) pre_emulsion Pre-emulsification (High-speed stirring) lipid_phase->pre_emulsion aqueous_phase Aqueous Phase (Water + Surfactant) aqueous_phase->pre_emulsion homogenization Homogenization (High pressure) pre_emulsion->homogenization cooling Cooling & Crystallization homogenization->cooling analysis Size, PDI, Zeta Potential Encapsulation Efficiency cooling->analysis troubleshooting_logic start Low Drug Loading cause1 Poor Drug-Lipid Solubility? start->cause1 cause2 Drug Partitioning to Aqueous Phase? start->cause2 cause3 Premature Drug Expulsion? start->cause3 sol1 Screen Lipids Increase Melt Temp. cause1->sol1 Yes sol2 Optimize Surfactant Adjust Aqueous pH cause2->sol2 Yes sol3 Rapid Cooling Formulate as NLC cause3->sol3 Yes

Technical Support Center: 2,3-Bis(octadecyloxy)propan-1-ol Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3-Bis(octadecyloxy)propan-1-ol formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the stability of these formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in formulations?

This compound is a synthetic dialkyl glycerol (B35011) ether lipid. Its long C18 alkyl chains contribute to the structural integrity and stability of lipid bilayers in formulations such as lipid nanoparticles (LNPs).[1] Ether linkages, as opposed to ester linkages found in many phospholipids, are generally more resistant to chemical degradation, which can enhance the stability of the final formulation.

Q2: What are the primary stability concerns for formulations containing this compound?

The primary stability concerns for formulations containing this compound, particularly within lipid nanoparticles (LNPs), are physical instability (aggregation, fusion) and chemical degradation of the lipid components.[2][3] While the ether linkages in this compound offer enhanced chemical stability compared to ester lipids, the overall formulation's stability is dependent on a variety of factors including pH, temperature, and storage conditions.[1][4]

Q3: How does the chemical structure of this compound contribute to formulation stability?

The key feature of this compound is the presence of two ether bonds linking the octadecyl chains to the glycerol backbone. Ether bonds are significantly more resistant to hydrolysis than the ester bonds found in many common phospholipids. This inherent chemical stability can protect the lipid from degradation, which in turn helps to maintain the structural integrity of the lipid nanoparticle and protect the encapsulated payload.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and storage of this compound formulations.

Issue 1: Formulation appears cloudy or shows visible aggregates immediately after preparation.
Potential Cause Recommended Solution
Poor solubility of this compound Ensure complete dissolution of the lipid in the organic solvent (e.g., ethanol) before mixing with the aqueous phase. Gentle warming and sonication can aid dissolution.
Incorrect mixing parameters Optimize the mixing speed and temperature. For microfluidic-based methods, ensure appropriate flow rates and ratios of the lipid and aqueous phases.
Suboptimal pH of the aqueous phase The pH of the aqueous buffer can influence the charge of other lipids in the formulation (e.g., ionizable lipids), affecting particle formation and stability. Ensure the pH is optimized for your specific formulation.
Issue 2: Increase in particle size and polydispersity index (PDI) during storage.
Potential Cause Recommended Solution
Particle aggregation Store the formulation at recommended temperatures, typically between 2-8°C for liquid formulations.[4] Avoid freeze-thaw cycles unless appropriate cryoprotectants are used.[4]
Lipid degradation Although ether lipids are relatively stable, other components in the formulation may degrade. Analyze the chemical integrity of all lipid components over time using methods like HPLC-CAD.[3]
Fusion of nanoparticles The composition of the lipid formulation, including the presence of helper lipids like cholesterol and PEGylated lipids, can influence membrane fluidity and fusion.[5] Re-evaluate the lipid ratios in your formulation.
Issue 3: Loss of encapsulated drug/API during storage.
Potential Cause Recommended Solution
Instability of the lipid bilayer The ratio of this compound to other lipids is crucial. Ensure the formulation has the optimal composition to form a stable, impermeable lipid bilayer.
Degradation of the encapsulated payload While the lipid nanoparticle is designed to protect the payload, factors like temperature and light exposure can still affect sensitive cargo.[6] Store the formulation under appropriate conditions.
Freeze-thaw induced leakage The formation of ice crystals during freezing can disrupt the lipid nanoparticle structure, leading to leakage.[4] If freezing is necessary, incorporate cryoprotectants like sucrose (B13894) or trehalose (B1683222) into the formulation.[4]

Data Presentation

The following table provides illustrative stability data for a model lipid nanoparticle (LNP) formulation containing this compound stored under different temperature conditions. Please note that this data is for exemplary purposes and actual results may vary based on the specific formulation composition and analytical methods.

Storage ConditionTime PointParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
2-8°C Initial95.20.1294.5
1 Month96.50.1393.8
3 Months98.10.1592.1
25°C Initial95.20.1294.5
1 Month105.80.2188.7
3 Months125.40.3575.3
-20°C (with cryoprotectant) Initial95.20.1294.5
1 Month97.30.1493.5
3 Months99.50.1691.8
-20°C (without cryoprotectant) Initial95.20.1294.5
1 Month150.10.4570.2
3 Months210.70.6855.4

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Ethanol (B145695)

Objective: To prepare a stock solution of this compound for use in lipid nanoparticle formulation.

Materials:

  • This compound

  • Dehydrated Ethanol (200 proof, anhydrous)

  • Glass vial with a PTFE-lined cap

  • Analytical balance

  • Spatula

  • Water bath or heating block

  • Bath sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound using an analytical balance.

  • Solvent Addition: Transfer the weighed lipid to a clean glass vial. Add the required volume of dehydrated ethanol to achieve the target concentration (e.g., 10 mg/mL).

  • Dissolution:

    • Cap the vial tightly.

    • Gently warm the mixture in a water bath to a temperature that does not exceed the boiling point of the solvent.

    • Intermittently sonicate the vial in a bath sonicator until the lipid is completely dissolved and the solution is clear.

  • Storage: Store the stock solution at an appropriate temperature, typically -20°C, in a tightly sealed vial to prevent solvent evaporation.

Protocol 2: Formulation of Lipid Nanoparticles using Microfluidic Mixing

Objective: To formulate lipid nanoparticles containing this compound using a microfluidic mixing device.

Materials:

  • Stock solution of this compound in ethanol

  • Stock solutions of other lipids (e.g., ionizable lipid, helper lipid, PEG-lipid) in ethanol

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0) containing the payload (e.g., mRNA)

  • Microfluidic mixing system

  • Syringes and tubing compatible with the microfluidic system

  • Dialysis cassette or tangential flow filtration (TFF) system for buffer exchange and purification

Procedure:

  • Lipid Mixture Preparation: In a clean vial, combine the stock solutions of this compound and other lipids to achieve the desired molar ratio.

  • System Setup: Set up the microfluidic mixing system according to the manufacturer's instructions. Prime the system with ethanol and the aqueous buffer.

  • Loading: Load the lipid mixture into one syringe and the aqueous buffer with the payload into another syringe.

  • Mixing: Set the desired flow rates for the lipid and aqueous phases on the syringe pumps. The flow rate ratio will determine the final ethanol concentration. Initiate the mixing process.

  • Collection: Collect the resulting nanoparticle suspension from the outlet of the microfluidic chip.

  • Purification and Buffer Exchange: Purify the LNP suspension and exchange the buffer to a neutral pH buffer (e.g., PBS, pH 7.4) using either dialysis or a TFF system.

  • Characterization: Characterize the final LNP formulation for particle size, PDI, zeta potential, and encapsulation efficiency.

Visualizations

Inferred Degradation Pathway of this compound

The ether linkages in this compound are generally stable. However, under harsh conditions, a plausible degradation pathway involves ether bond hydrolysis followed by oxidation.

G Inferred Degradation Pathway of this compound A This compound B Ether Bond Hydrolysis A->B Harsh conditions (e.g., strong acid/base, high temp) C Glycerol monoether and Octadecanol B->C D Oxidation C->D E Carboxylic Acid Derivatives D->E

Caption: Inferred degradation pathway of this compound.

Experimental Workflow for LNP Formulation and Stability Testing

The following diagram outlines a typical workflow for formulating lipid nanoparticles and assessing their stability over time.

G Experimental Workflow for LNP Formulation and Stability Testing cluster_0 Formulation cluster_1 Characterization (Time Zero) cluster_2 Stability Study A Prepare Lipid Stock Solutions C Microfluidic Mixing A->C B Prepare Aqueous Phase with Payload B->C D Purification and Buffer Exchange C->D E Particle Size and PDI (DLS) D->E F Zeta Potential D->F G Encapsulation Efficiency D->G H Store at Different Conditions (e.g., 2-8°C, 25°C, -20°C) D->H I Characterize at Time Points (e.g., 1, 3, 6 months) H->I I->E I->F I->G J Analyze Data and Determine Shelf-life I->J

Caption: Workflow for LNP formulation and stability assessment.

References

Overcoming challenges in the characterization of 2,3-Bis(octadecyloxy)propan-1-ol nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific characterization data for nanoparticles exclusively formulated with 2,3-Bis(octadecyloxy)propan-1-ol is limited in publicly available literature. The following troubleshooting guides, FAQs, and quantitative data are based on established principles and data from solid lipid nanoparticles (SLNs) composed of similar long-chain lipids. These should serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes to measure for this compound nanoparticles?

A1: The most critical quality attributes for these nanoparticles, like other lipid-based drug delivery systems, are particle size, polydispersity index (PDI), and zeta potential. These parameters significantly influence the stability, in vivo performance, and efficacy of the nanoparticle formulation.[1][2][3] Morphology, encapsulation efficiency, and drug release profile are also crucial characteristics to evaluate.

Q2: What is an acceptable Polydispersity Index (PDI) for a lipid nanoparticle formulation?

A2: For drug delivery applications, a PDI of 0.3 and below is generally considered acceptable and indicates a homogenous population of nanoparticles.[4] Values of 0.2 and below are often preferred, suggesting a narrow size distribution.[4] A high PDI can indicate issues with formulation, aggregation, or the presence of multiple particle populations.[4]

Q3: How does zeta potential relate to the stability of my nanoparticle suspension?

A3: Zeta potential is an indicator of the surface charge of the nanoparticles and is a critical factor in their colloidal stability.[5] If all particles have a sufficiently high positive or negative zeta potential (generally > ±30 mV), they will repel each other, preventing aggregation and leading to a more stable suspension.[5][6] Nanoparticles with a zeta potential between -10 mV and +10 mV are considered approximately neutral and are more likely to aggregate.[7]

Q4: Which characterization technique is best for my needs: Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA), or Cryo-Transmission Electron Microscopy (Cryo-TEM)?

A4: The choice of technique depends on the information you require:

  • DLS is a rapid and widely used technique for measuring the average hydrodynamic size and PDI of a nanoparticle population. It is particularly useful for routine quality control and for assessing the overall size distribution.[8]

  • NTA provides particle-by-particle size distribution and concentration measurements. It can offer higher resolution for polydisperse samples compared to DLS.[8]

  • Cryo-TEM offers direct visualization of individual nanoparticles, providing information on their morphology, size, and internal structure. It is invaluable for identifying different particle populations, observing drug encapsulation, and detecting artifacts that are not apparent with light scattering techniques.[9][10][11]

Troubleshooting Guides

Issue 1: High Polydispersity Index (PDI)

Q: My DLS measurements consistently show a PDI above 0.4. What are the potential causes and how can I troubleshoot this?

A: A high PDI indicates a broad size distribution, which can be due to a variety of factors.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Suboptimal Formulation Parameters - Re-evaluate the lipid and surfactant concentrations. The ratio of these components is critical for nanoparticle stability.[12] - Ensure the lipid components, including this compound, are fully solubilized during preparation.
Inefficient Homogenization/Sonication - Optimize the homogenization pressure and number of cycles, or the sonication time and amplitude. Insufficient energy input can lead to the formation of larger, more varied particles.[13]
Sample Aggregation - Measure the zeta potential. A low value (close to zero) suggests a higher tendency for aggregation.[5] - Ensure the dispersion medium has an appropriate pH and ionic strength to maintain particle stability.[1]
Presence of Contaminants or Dust - Filter all buffers and solvents before use. - Ensure cuvettes are thoroughly cleaned and free of dust.
DLS Measurement Settings - Ensure the sample concentration is within the instrument's recommended range. Too high a concentration can cause multiple scattering events.
Issue 2: Inaccurate or Inconsistent Particle Size Measurements

Q: The particle size measured by DLS is significantly larger than expected, or the results are not reproducible. What should I do?

A: Inaccurate or inconsistent DLS results can stem from sample preparation, the nature of the nanoparticles, or the measurement process itself.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Particle Aggregation - Visually inspect the sample for any cloudiness or precipitation. - Analyze the sample with Cryo-TEM to confirm the presence of aggregates. - If aggregation is confirmed, refer to the troubleshooting guide for high PDI.
High Sample Concentration - Dilute the sample with filtered, deionized water or the original dispersion buffer. High concentrations can lead to multiple scattering, which can be misinterpreted as larger particle sizes.
Polydisperse Sample - DLS provides an intensity-weighted average size, which can be skewed by a small number of larger particles. For highly polydisperse samples, consider using NTA for a number-weighted size distribution or Cryo-TEM for direct visualization.[8]
Incorrect Refractive Index and Viscosity Values - Ensure the correct refractive index and viscosity values for the dispersion medium are entered into the DLS software, especially if using a solvent other than water.
Sample Contamination - The presence of larger particles, such as dust or unincorporated lipid, can significantly affect DLS results. Centrifuge the sample at a low speed to pellet larger contaminants before measurement.
Issue 3: Unstable Zeta Potential Readings

Q: My zeta potential measurements are fluctuating and not reproducible. How can I obtain stable readings?

A: Zeta potential is highly sensitive to the conditions of the dispersion medium.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Changes in pH - Measure and report the pH of your sample, as it has a significant impact on surface charge.[1] - Use a buffer to maintain a constant pH during the measurement.
High Ionic Strength of the Medium - High salt concentrations can compress the electrical double layer, leading to a lower and potentially less stable zeta potential. If possible, dilute the sample in a low ionic strength buffer or deionized water.
Sample Degradation or Aggregation - Unstable nanoparticles may aggregate over time, which can alter the surface charge. Perform measurements on freshly prepared samples.
Instrument Contamination - Ensure the measurement cell is thoroughly cleaned between samples to avoid cross-contamination.
Insufficient Equilibration Time - Allow the sample to equilibrate to the instrument's temperature before starting the measurement.
Issue 4: Artifacts in Cryo-TEM Images

Q: I'm observing unusual structures in my Cryo-TEM images that don't look like my nanoparticles. What could they be?

A: Cryo-TEM sample preparation and imaging can introduce artifacts.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Ice Contamination - Crystalline ice can form on the grid, obscuring the nanoparticles. This can be minimized by optimizing the plunging speed and ensuring a controlled environment during sample preparation.[14]
Beam-Induced Damage - High electron doses can damage the nanoparticles, leading to changes in morphology or the appearance of bubbles. Use a lower electron dose for imaging.[14]
Sample Concentration Issues - If the sample is too concentrated, particles may overlap, making individual analysis difficult. If it's too dilute, finding particles to image can be challenging. Optimize the sample concentration before grid preparation.
Presence of Unincorporated Lipid - You may be visualizing lipid structures that have not formed into nanoparticles, such as micelles or lipid sheets. This could indicate a need to optimize the formulation process.

Quantitative Data Summary

The following tables provide expected ranges for the physicochemical properties of solid lipid nanoparticles, which can be used as a benchmark for your this compound nanoparticle formulations.

Table 1: Typical Particle Size Ranges for Solid Lipid Nanoparticles

ApplicationTypical Size Range (nm)
Intravenous Delivery50 - 200
Ocular Delivery80 - 300
Topical Delivery100 - 500

Data compiled from multiple sources indicating optimal sizes for different delivery routes.[15][16][17]

Table 2: Polydispersity Index (PDI) and Zeta Potential Guidelines

ParameterValueInterpretation
Polydispersity Index (PDI)< 0.1Highly monodisperse
0.1 - 0.3Acceptable for drug delivery
> 0.4Polydisperse, may indicate instability
Zeta Potential> ±30 mVGood stability
±10 to ±30 mVModerate stability
< ±10 mVProne to aggregation

These values represent generally accepted guidelines for lipid nanoparticle stability.[4][5][6][18]

Experimental Protocols

Protocol 1: Particle Size and PDI Measurement by Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Dilute the nanoparticle suspension to an appropriate concentration (typically in the range of 0.1 - 1.0 mg/mL) using the same filtered (0.22 µm) buffer or deionized water used for formulation.

    • Vortex the diluted sample gently for 10-15 seconds to ensure homogeneity.

  • Instrument Setup:

    • Ensure the DLS instrument is clean and has been allowed to warm up.

    • Select the appropriate measurement cell (e.g., a disposable cuvette).

    • Enter the correct parameters for the dispersant (refractive index and viscosity) and the material (refractive index).

  • Measurement:

    • Pipette the diluted sample into the cuvette, ensuring there are no air bubbles.

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature (typically 25°C).

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the intensity-weighted size distribution to obtain the Z-average diameter and the Polydispersity Index (PDI).

Protocol 2: Zeta Potential Measurement by Electrophoretic Light Scattering (ELS)
  • Sample Preparation:

    • Dilute the nanoparticle suspension in filtered (0.22 µm) deionized water or a low ionic strength buffer (e.g., 10 mM NaCl) to the recommended concentration for the instrument.

  • Instrument Setup:

    • Use the appropriate folded capillary cell for zeta potential measurements.

    • Ensure the cell is clean and free of bubbles.

  • Measurement:

    • Inject the sample into the cell, avoiding the introduction of air bubbles.

    • Place the cell in the instrument and allow for temperature equilibration.

    • The instrument will apply an electric field and measure the electrophoretic mobility of the particles.

  • Data Analysis:

    • The software will use the Smoluchowski or Huckel approximation to calculate the zeta potential from the electrophoretic mobility.

    • Report the average zeta potential and the standard deviation of at least three measurements.

Protocol 3: Morphological Characterization by Cryo-Transmission Electron Microscopy (Cryo-TEM)
  • Grid Preparation:

    • Apply a small volume (typically 3-4 µL) of the nanoparticle suspension to a glow-discharged TEM grid (e.g., lacey carbon or holey carbon).

  • Vitrification:

    • Blot the grid to create a thin film of the suspension.

    • Immediately plunge-freeze the grid into a cryogen (e.g., liquid ethane) to rapidly vitrify the sample, preserving the nanoparticles in their native hydrated state.

  • Imaging:

    • Transfer the vitrified grid to a cryo-TEM holder and insert it into the transmission electron microscope.

    • Image the nanoparticles under low-dose conditions to minimize beam-induced damage.

  • Data Analysis:

    • Analyze the captured images to determine the morphology, size, and lamellarity of the nanoparticles.

    • Measure the diameters of a statistically significant number of particles to obtain a number-weighted size distribution.

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_analysis Data Analysis and Interpretation formulation Prepare this compound Nanoparticle Suspension dls Dynamic Light Scattering (DLS) - Size (Z-average) - Polydispersity Index (PDI) formulation->dls Initial QC els Electrophoretic Light Scattering (ELS) - Zeta Potential dls->els analysis Compare results against specifications and troubleshoot if necessary dls->analysis cryotem Cryo-Transmission Electron Microscopy (Cryo-TEM) - Morphology - Size Distribution (Number-weighted) els->cryotem For detailed analysis els->analysis cryotem->analysis

Caption: Experimental workflow for the characterization of nanoparticles.

troubleshooting_pdi start High PDI (>0.4) Detected check_formulation Review Formulation Protocol - Lipid/surfactant ratios correct? - Full solubilization achieved? start->check_formulation optimize_formulation Optimize Formulation Parameters check_formulation->optimize_formulation No check_homogenization Review Homogenization/Sonication - Sufficient energy input? check_formulation->check_homogenization Yes rerun_sample Prepare Fresh, Filtered Sample and Re-measure optimize_formulation->rerun_sample optimize_process Increase Homogenization/Sonication Energy and/or Duration check_homogenization->optimize_process No check_aggregation Assess for Aggregation - Measure zeta potential - Visual inspection check_homogenization->check_aggregation Yes optimize_process->rerun_sample address_stability Adjust pH or Ionic Strength of Dispersion Medium check_aggregation->address_stability Yes, ZP near zero check_contamination Check for Contaminants - Filter buffers - Clean cuvettes check_aggregation->check_contamination No aggregation evident address_stability->rerun_sample check_contamination->rerun_sample Possible end PDI within acceptable range check_contamination->end Clean rerun_sample->end

Caption: Troubleshooting decision tree for high PDI values.

zeta_potential_diagram cluster_particle Nanoparticle particle Negatively Charged Surface s1 + s2 + s3 + s4 + s5 + s6 + s1->s2 d1_neg - s2->s3 s3->s4 d2_pos + s4->s5 s5->s6 d3_neg - s6->s1 d1_pos + d2_neg - d3_pos + slipping_plane Slipping Plane (Zeta Potential is measured here)

Caption: The electrical double layer and the slipping plane.

References

Validation & Comparative

A Comparative Guide to the Properties of 2,3-Bis(octadecyloxy)propan-1-ol and Other Dialkylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical and biological properties of 2,3-Bis(octade-cyloxy)propan-1-ol and other long-chain dialkylglycerols. The information is intended to assist researchers and professionals in drug development and lipid-based formulation in understanding the characteristics of these compounds. All quantitative data is summarized in tables, and detailed experimental protocols for key property measurements are provided.

Physicochemical Properties

Dialkylglycerols are a class of lipids characterized by two alkyl chains attached to a glycerol (B35011) backbone via ether linkages. These ether linkages confer greater chemical stability compared to the ester linkages found in diacylglycerols (DAGs). The length of the alkyl chains and the stereochemistry of the glycerol backbone significantly influence the physicochemical properties of these molecules, such as their melting point, solubility, and self-assembly behavior in aqueous environments.

Table 1: Comparison of Physicochemical Properties of Selected Dialkylglycerols

Property2,3-Bis(octadecyloxy)propan-1-ol1,2-Di-O-octadecyl-sn-glycerol1,2-Di-O-hexadecyl-sn-glycerol1,2-Di-O-tetradecyl-sn-glycerol
Molecular Formula C39H80O3[1][2][3]C39H80O3C35H72O3[4][5]C31H64O3[6]
Molecular Weight ( g/mol ) 597.05[1][2][3]597.05[7]540.94[4]484.84[6]
Melting Point (°C) 64 - 65[1]65[7]No data availableNo data available
Predicted Density (g/cm³) 0.874 ± 0.06[3]No data availableNo data availableNo data available
Solubility in Ethanol (B145695) (mg/mL) 30[1]No data available~0.5 (estimated)[8][9]No data available
Solubility in Chloroform SolubleSolubleSoluble[8]Soluble
Solubility in DMSO (mg/mL) 5[1]No data availableSoluble[8]No data available
Solubility in DMF (mg/mL) 20[1]No data availableSoluble[8]No data available
Aqueous Solubility 0.25 (in PBS, pH 7.2)[1]InsolubleInsoluble[8]Insoluble

Biological Activity and Applications

Dialkylglycerols, as stable analogues of diacylglycerols, can interact with and modulate various cellular signaling pathways. Their primary role in a biological context is often associated with their ability to mimic endogenous diacylglycerols, which are key second messengers in signal transduction.

Diacylglycerol Signaling Pathway

Endogenous diacylglycerols are produced at the cell membrane and activate a range of downstream effector proteins, most notably Protein Kinase C (PKC) isoforms.[10][11][12][13] The activation of PKC triggers a cascade of phosphorylation events that regulate numerous cellular processes, including cell proliferation, differentiation, and apoptosis. Because dialkylglycerols like this compound are resistant to enzymatic degradation by lipases, they can provide a more sustained activation of these pathways, making them valuable tools for studying signal transduction.

Diacylglycerol_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 DAG Diacylglycerol (DAG) or Dialkylglycerol Analogue PIP2->DAG Hydrolysis PKC_inactive Inactive PKC DAG->PKC_inactive Binds to C1 domain PKC_active Active PKC PKC_inactive->PKC_active Activation & Translocation Substrate Substrate Protein PKC_active->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Protein Substrate->Substrate_P Response Cellular Response Substrate_P->Response Leads to Receptor GPCR / RTK Receptor->PLC Activates Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor

Figure 1. Simplified Diacylglycerol (DAG) signaling pathway leading to Protein Kinase C (PKC) activation.
Applications in Drug Delivery

The amphiphilic nature and stability of dialkylglycerols make them excellent components for lipid-based drug delivery systems, such as liposomes and lipid nanoparticles (LNPs). Their ability to integrate into lipid bilayers can enhance the stability and encapsulation efficiency of these formulations. This compound, with its two long C18 alkyl chains, can contribute to the formation of rigid and stable lipid membranes, which is advantageous for controlling the release of encapsulated drugs.

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of dialkylglycerols.

Determination of Melting Point (Capillary Method)

This method is used to determine the temperature at which a solid lipid transitions to a liquid state.[14][15]

Materials:

  • Melting point apparatus or Thiele tube

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Lipid sample

  • Heating oil (for Thiele tube method)

Procedure:

  • Sample Preparation: Ensure the lipid sample is dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered lipid into the open end of a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus or attach it to a thermometer and place it in a Thiele tube filled with heating oil.

  • Heating: Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.

  • Melting Point Determination: For an accurate measurement, repeat the experiment with a fresh sample, heating rapidly to about 10-15°C below the approximate melting point, and then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Determination of Solubility

This protocol outlines a qualitative and semi-quantitative method to assess the solubility of a lipid in various solvents.[16][17][18]

Materials:

  • Test tubes

  • Vortex mixer

  • Analytical balance

  • Pipettes

  • Lipid sample

  • A range of organic solvents (e.g., ethanol, chloroform, DMSO, DMF) and water

Procedure:

  • Sample Preparation: Weigh a precise amount of the lipid sample (e.g., 1 mg) and place it into a series of test tubes.

  • Solvent Addition: Add a known volume of each solvent (e.g., 1 mL) to the respective test tubes.

  • Mixing: Vigorously mix the contents of each tube using a vortex mixer for a set period (e.g., 1-2 minutes).

  • Observation: Visually inspect each tube for the dissolution of the lipid. The presence of any solid material indicates insolubility or partial solubility.

  • Semi-Quantitative Analysis (Optional): If the lipid appears to dissolve, incrementally add more of the weighed lipid to the saturated solution until no more dissolves to estimate the saturation point.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

The CMC is the concentration of an amphiphile at which micelles begin to form in solution. This can be determined by measuring the change in surface tension of a solution with increasing amphiphile concentration.[19][20][21][22][23]

Materials:

  • Tensiometer (with a Wilhelmy plate or Du Noüy ring)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Lipid sample

  • Aqueous buffer (e.g., PBS)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the dialkylglycerol in the desired aqueous buffer. Due to the low aqueous solubility of long-chain dialkylglycerols, a co-solvent like ethanol may be initially required, which is then diluted with the buffer. Ensure the final co-solvent concentration is low and consistent across all samples.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

  • Surface Tension Measurement: Measure the surface tension of each dilution using the tensiometer at a constant temperature. Allow the system to equilibrate before each measurement.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the dialkylglycerol concentration. The plot will typically show a region where the surface tension decreases linearly with the log of the concentration, followed by a plateau. The CMC is the concentration at the intersection of these two linear regions.

The following workflow illustrates the experimental process for determining the Critical Micelle Concentration (CMC).

CMC_Determination_Workflow A Prepare Stock Solution of Dialkylglycerol B Perform Serial Dilutions A->B C Measure Surface Tension of Each Dilution B->C D Plot Surface Tension vs. log(Concentration) C->D E Identify Inflection Point (CMC) D->E

Figure 2. Experimental workflow for the determination of Critical Micelle Concentration (CMC).

References

Evaluating the Transfection Efficiency of 2,3-Bis(octadecyloxy)propan-1-ol Based Liposomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the transfection efficiency of liposomes formulated with the cationic lipid 2,3-Bis(octadecyloxy)propan-1-ol. Due to the limited availability of published data on this specific lipid, this guide leverages experimental findings from a closely related structural analog, 2,3-di(tetradecyloxy)propan-1-amine, to provide a substantive comparison against the widely used commercial transfection reagent, Lipofectamine™ 2000. The structural similarity, featuring a dialkoxypropylamine backbone, suggests that their performance characteristics in gene delivery are likely to be comparable.

Performance Comparison

The transfection efficiency of a novel formulation based on 2,3-di(tetradecyloxy)propan-1-amine was assessed in comparison to Lipofectamine™ 2000 in human embryonic kidney (HEK-293) and human retinal pigment epithelial (ARPE-19) cell lines. The findings indicate that the novel liposome (B1194612) formulation exhibits efficient transfection capabilities, coupled with lower cytotoxicity compared to Lipofectamine™ 2000.[1]

Table 1: Comparison of Transfection Efficiency and Cytotoxicity

Feature2,3-di(tetradecyloxy)propan-1-amine based LiposomesLipofectamine™ 2000
Cell Line HEK-293, ARPE-19HEK-293, ARPE-19 and various others[2][3][4]
Transfection Efficiency Efficient transfection observed in both cell lines.[1]High efficiency in a wide range of cell lines.[2][3]
Cytotoxicity Lower cytotoxicity than Lipofectamine™ 2000.[1]Higher cytotoxicity observed in some cell lines.[2]
Formulation Combined with polysorbate 80.[1]Proprietary formulation.[3]
Optimal Lipid/DNA ratio 2/1 (w/w) for the tested formulation.[1]Varies depending on cell type and plasmid.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

Preparation of Lipoplexes

Lipoplexes, the complexes of cationic liposomes and plasmid DNA, were formulated by mixing a solution of the cationic lipid (in this case, 2,3-di(tetradecyloxy)propan-1-amine) and polysorbate 80 with a plasmid DNA (pCMS-EGFP) solution at various weight ratios of cationic lipid to DNA.[1] The resulting lipoplexes were characterized for their size, charge, and ability to condense and protect the DNA.[1] For the comparative Lipofectamine™ 2000 group, lipoplexes were prepared according to the manufacturer's instructions.[3][5]

In Vitro Transfection Assay
  • Cell Seeding: HEK-293 and ARPE-19 cells were seeded in 24-well plates at a density that would ensure they reach 80-90% confluency at the time of transfection.[5]

  • Complex Formation: On the day of transfection, the cationic lipid/polysorbate 80 mixture and the pCMS-EGFP plasmid were separately diluted in serum-free medium. The two solutions were then combined and incubated to allow for the formation of lipoplexes. A similar procedure was followed for Lipofectamine™ 2000.[5]

  • Transfection: The culture medium was removed from the cells and replaced with the lipoplex-containing medium.

  • Incubation: Cells were incubated with the lipoplexes for a defined period (e.g., 4-6 hours) at 37°C in a CO2 incubator.[5]

  • Post-transfection: After the incubation period, the transfection medium was replaced with fresh, complete culture medium.

  • Analysis of Transfection Efficiency: Transfection efficiency was typically assessed 24-48 hours post-transfection by visualizing the expression of the reporter gene (EGFP) using fluorescence microscopy and quantifying the percentage of fluorescent cells via flow cytometry.

Cytotoxicity Assay

Cell viability after transfection was determined using a standard method such as the MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Visualizing the Process

To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated.

Transfection_Workflow cluster_preparation Lipoplex Preparation cluster_transfection Cell Transfection cluster_analysis Analysis A Cationic Lipid Solution (this compound) C Mix and Incubate A->C B Plasmid DNA (e.g., pEGFP) B->C D Lipoplex Formation C->D F Add Lipoplexes to Cells D->F E Seed Cells in Culture Plate E->F G Incubate (4-6 hours) F->G H Replace with Fresh Medium G->H I Incubate (24-48 hours) H->I J Fluorescence Microscopy I->J K Flow Cytometry I->K L Cytotoxicity Assay (MTT) I->L

Experimental workflow for evaluating transfection efficiency.

The cellular uptake of cationic liposome-DNA complexes, or lipoplexes, is a critical step for successful gene delivery. The positively charged lipoplexes interact with the negatively charged cell membrane, leading to their internalization.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cellular Intracellular Space lipoplex Cationic Lipoplex (Liposome + DNA) membrane Cell Membrane lipoplex->membrane Electrostatic Interaction endosome Early Endosome membrane->endosome Endocytosis lysosome Lysosome endosome->lysosome Degradation Pathway cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (DNA Release) nucleus Nucleus cytoplasm->nucleus Nuclear Import of DNA gene_expression Gene Expression nucleus->gene_expression Transcription & Translation

References

A Comparative Guide to the Biocompatibility Assessment of Novel Lipid Excipients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative framework for assessing the biocompatibility of novel lipid excipients. As of December 2025, there is a notable absence of published in vitro and in vivo biocompatibility data for 2,3-Bis(octadecyloxy)propan-1-ol. Therefore, this document outlines a comprehensive suite of standard experimental protocols and presents hypothetical data to guide researchers in evaluating such novel compounds against well-established, biocompatible alternatives.

Introduction

The selection of excipients is a critical step in the development of parenteral drug delivery systems, such as lipid nanoparticles. While novel lipids like this compound may offer unique physicochemical advantages, their biocompatibility must be rigorously established before they can be considered for pharmaceutical applications. This guide details the essential in vitro and in vivo assays required to build a robust safety profile for a new lipid excipient, using commonly employed and generally recognized as safe (GRAS) lipids as benchmarks for comparison.[1]

Comparator Lipids:

For the purpose of this illustrative guide, we will compare our hypothetical data for the test article, this compound, against two widely used solid lipids in nanoparticle formulations:

  • Tristearin: A triglyceride derived from three units of stearic acid, commonly used in the formulation of solid lipid nanoparticles (SLNs).[2][3][4]

  • Glyceryl Monostearate (GMS): A monoester of stearic acid and glycerol, valued as a non-ionic surfactant and lipid matrix former.[5]

  • Phospholipids (e.g., Phosphatidylcholine): Amphiphilic molecules that are the primary components of cell membranes and are extensively used in liposomes and other lipid-based delivery systems due to their excellent biocompatibility.[6][7][8][9]

Part 1: In Vitro Biocompatibility Assessment

In vitro assays provide the first line of evaluation for potential toxicity by exposing cultured cells to the test material. These tests are rapid, cost-effective, and essential for screening before advancing to more complex in vivo studies.

Experimental Workflow: In Vitro Testing

The following diagram outlines the typical workflow for the in vitro biocompatibility assessment of a novel lipid excipient.

prep Material Preparation (Nanoparticle Formulation) cell_culture Cell Line Seeding (e.g., Fibroblasts, Endothelial cells) prep->cell_culture hemo Hemolysis Assay (Blood Compatibility) prep->hemo Blood Contact exposure Exposure to Test Articles (24h, 48h, 72h) cell_culture->exposure mtt MTT Assay (Metabolic Activity) exposure->mtt Viability ldh LDH Assay (Membrane Integrity) exposure->ldh Cytotoxicity analysis Data Analysis (IC50, % Hemolysis) mtt->analysis ldh->analysis hemo->analysis report Biocompatibility Profile analysis->report

Caption: General workflow for in vitro biocompatibility evaluation of lipid nanoparticles.

Cytotoxicity Assays

Objective: To assess the effect of the lipid on cell viability and membrane integrity.

a) MTT Assay (Metabolic Activity)

This colorimetric assay measures the reduction of yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells, indicating cell viability.[10]

b) Lactate Dehydrogenase (LDH) Assay (Membrane Integrity)

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[10][11][12]

Experimental Protocols:

  • Cell Culture: Human fibroblast cells (e.g., NIH-3T3) or endothelial cells (e.g., HUVEC) are seeded in 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours at 37°C, 5% CO2.

  • Material Preparation: Nanoparticles formulated with this compound, Tristearin, or Glyceryl Monostearate are dispersed in sterile cell culture medium to final concentrations ranging from 1 to 1000 µg/mL.

  • Exposure: The culture medium is replaced with the nanoparticle suspensions. Cells are incubated for 24, 48, and 72 hours.

  • MTT Protocol:

    • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.[10]

    • The plate is incubated for another 4 hours.

    • The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.[10]

    • Absorbance is measured at 570 nm using a microplate reader.

  • LDH Protocol:

    • After incubation, 50 µL of supernatant from each well is transferred to a new plate.[10]

    • 50 µL of the LDH reaction mixture is added to each well.

    • The plate is incubated for 30 minutes at room temperature, protected from light.

    • Absorbance is measured at 490 nm.

  • Controls: Untreated cells serve as the negative control (100% viability). Cells treated with a lysis buffer (e.g., Triton X-100) serve as the positive control for the LDH assay (maximum LDH release).[12]

Hypothetical Data Presentation:

Table 1: Cell Viability (%) by MTT Assay after 48h Exposure

Concentration (µg/mL)This compoundTristearinGlyceryl Monostearate
1098.5 ± 4.199.1 ± 3.898.9 ± 4.0
5095.2 ± 5.597.8 ± 4.296.5 ± 4.8
10088.7 ± 6.195.3 ± 3.994.2 ± 5.1
50075.4 ± 7.291.5 ± 4.590.8 ± 5.9
100062.1 ± 8.588.2 ± 5.387.4 ± 6.2

Table 2: Cytotoxicity (%) by LDH Assay after 48h Exposure

Concentration (µg/mL)This compoundTristearinGlyceryl Monostearate
102.1 ± 0.81.8 ± 0.51.9 ± 0.6
504.5 ± 1.22.5 ± 0.73.1 ± 0.9
10010.8 ± 2.54.1 ± 1.15.2 ± 1.3
50023.6 ± 3.88.2 ± 1.99.5 ± 2.2
100035.9 ± 4.911.5 ± 2.412.1 ± 2.8
Hemolysis Assay

Objective: To evaluate the blood compatibility of the lipid by measuring the lysis of red blood cells (hemolysis) upon direct contact. This is a critical test for any material intended for intravenous administration.[13][14][15]

Experimental Protocol:

  • Blood Collection: Fresh human blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).

  • Erythrocyte Suspension: Red blood cells (RBCs) are isolated by centrifugation, washed three times with sterile phosphate-buffered saline (PBS), and resuspended in PBS to a 2% (v/v) concentration.

  • Exposure: 0.5 mL of the RBC suspension is added to vials containing the test materials (at a concentration of 1 mg/mL).[13]

  • Incubation: The vials are incubated for 2 hours at 37°C with gentle rotation.

  • Analysis: After incubation, the samples are centrifuged. The amount of hemoglobin released into the supernatant is measured spectrophotometrically at 540 nm.

  • Controls: RBCs incubated with PBS serve as the negative control (0% hemolysis), and RBCs incubated with a known lytic agent like Triton X-100 or distilled water serve as the positive control (100% hemolysis).[16]

  • Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abssample - Absneg) / (Abspos - Absneg)] x 100

Hypothetical Data Presentation:

Table 3: Hemolysis Percentage of Lipid Excipients

Test ArticleConcentration (mg/mL)Hemolysis (%)ASTM F756-00 Classification
This compound1.06.8 ± 1.5Slightly Hemolytic
Tristearin1.01.5 ± 0.4Non-Hemolytic
Glyceryl Monostearate1.02.2 ± 0.6Slightly Hemolytic
PBS (Negative Control)N/A0.1 ± 0.05Non-Hemolytic
Triton X-100 (Positive Control)1%100Hemolytic

Note: According to ASTM F756-00, hemolysis values of 0-2% are considered non-hemolytic, 2-5% are slightly hemolytic, and >5% are hemolytic.

Part 2: In Vivo Biocompatibility Assessment

Following promising in vitro results, in vivo studies are conducted to understand the material's effects within a complex biological system.

Acute Systemic Toxicity

Objective: To evaluate the potential for a single dose of the test material to cause systemic toxic effects or mortality. Studies are typically performed following OECD guidelines.[17][18][19][20][21]

Experimental Protocol (Adapted from OECD Guideline 420):

  • Animal Model: Healthy, young adult BALB/c mice (8-12 weeks old) are used.

  • Administration: The lipid nanoparticles are suspended in a sterile vehicle (e.g., saline) and administered as a single intravenous (IV) injection.

  • Dosing: A sighting study is first performed with a single animal at a starting dose (e.g., 300 mg/kg).[18] Based on the outcome, the main study proceeds with groups of animals (n=5 per group) receiving escalating fixed doses (e.g., 50, 300, 2000 mg/kg).

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic/central nervous system activity), and changes in body weight for 14 days post-administration.[20]

  • Endpoint: The primary endpoint is the identification of a dose that causes evident toxicity or mortality, which informs the substance's classification.

Hypothetical Data Presentation:

Table 4: Acute Systemic Toxicity Results in Mice (14-Day Observation)

Test ArticleDose (mg/kg, IV)MortalityClinical Signs of Toxicity
This compound 20002/5Lethargy, ruffled fur in first 48h
3000/5No observable signs
Tristearin 20000/5No observable signs
Glyceryl Monostearate 20000/5No observable signs
Vehicle Control (Saline) N/A0/5No observable signs
Histopathological Analysis

Objective: To examine the local tissue response at the site of administration and in major organs to identify signs of inflammation, tissue damage, or other adverse reactions.[22][23][24]

Experimental Protocol:

  • Animal Model & Administration: As described in the acute toxicity study, or via a subcutaneous/intramuscular injection to assess local tissue response.

  • Tissue Collection: At the end of the observation period (e.g., 14 or 28 days), animals are euthanized. The tissue at the injection site and major organs (liver, spleen, kidneys, lungs, heart) are collected.

  • Histology: Tissues are fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).

  • Microscopic Examination: A board-certified veterinary pathologist examines the slides to score the presence and severity of inflammation (acute and chronic), necrosis, fibrosis, and any other pathological changes.[23][24]

Hypothetical Data Presentation:

Table 5: Histopathological Scores of Injection Site and Liver (14 Days Post-IV Injection at 300 mg/kg)

Test ArticleInjection Site InflammationLiver Pathology
This compound Mild, transient inflammation (Score 1)Minimal Kupffer cell activation (Score 1)
Tristearin No significant inflammation (Score 0)No significant findings (Score 0)
Glyceryl Monostearate No significant inflammation (Score 0)No significant findings (Score 0)
Vehicle Control (Saline) No significant inflammation (Score 0)No significant findings (Score 0)

Scoring: 0 = None, 1 = Minimal, 2 = Mild, 3 = Moderate, 4 = Marked

Part 3: Mechanistic Insights - Relevant Signaling Pathways

Understanding the molecular mechanisms underlying any observed cytotoxicity is crucial. An increase in cytotoxicity is often linked to the induction of apoptosis (programmed cell death).

Intrinsic Apoptosis Pathway

The following diagram illustrates the intrinsic (mitochondrial) apoptosis pathway, which can be activated by cellular stress resulting from exposure to a cytotoxic agent.

stress Cellular Stress (e.g., Cytotoxic Lipid) bcl2 Bcl-2 Family (Bax, Bak activation) stress->bcl2 activates mito Mitochondria bcl2->mito induces permeabilization cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome active_cas9 Active Caspase-9 apoptosome->active_cas9 activates active_cas3 Active Caspase-3 (Executioner) active_cas9->active_cas3 activates cas3 Pro-Caspase-3 cas3->active_cas3 apoptosis Apoptosis active_cas3->apoptosis leads to

Caption: The intrinsic apoptosis pathway initiated by cellular stress.

Conclusion

This guide provides a systematic approach to evaluating the biocompatibility of a novel lipid excipient, this compound, by comparing it against established materials like Tristearin and Glyceryl Monostearate. Based on the hypothetical data presented, the novel lipid shows a dose-dependent increase in cytotoxicity and is slightly hemolytic, with mild inflammatory potential in vivo at higher doses. In contrast, the comparator lipids maintain high biocompatibility across the tested ranges.

Such a comparative analysis, based on robust experimental data, is essential for the risk assessment and selection of excipients in drug development. It allows researchers to make informed decisions, ensuring the safety and efficacy of the final pharmaceutical formulation. Further investigation into the mechanisms of the observed cytotoxicity for this compound would be warranted before considering it for further development.

References

A Comparative Guide to Purity Assessment of Synthesized 2,3-Bis(octadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 2,3-Bis(octadecyloxy)propan-1-ol, a key lipid excipient in pharmaceutical formulations. The purity of this synthetic dialkyl glycerol (B35011) ether is critical to ensure the stability, safety, and efficacy of the final drug product. This document outlines detailed experimental protocols, presents comparative data in tabular format, and includes workflow diagrams for the key analytical techniques.

Introduction to Purity Assessment

The synthesis of this compound can result in various impurities, including starting materials, byproducts of incomplete reactions, and degradation products. Therefore, robust analytical methods are essential for the quality control of this lipid excipient. The primary methods for purity assessment fall into three categories: chromatographic, spectroscopic, and spectrometric techniques. Each method offers distinct advantages in terms of sensitivity, specificity, and the nature of the information it provides.

Potential Impurities in Synthesis

A thorough purity assessment requires an understanding of potential impurities that may arise during the synthesis of this compound. Common synthetic routes may result in the following impurities:

  • Starting Materials: Unreacted glycerol, 1-bromo-octadecane, or other alkylating agents.

  • Monoalkoxypropanols: 1-(octadecyloxy)propan-2,3-diol and 2-(octadecyloxy)propan-1,3-diol, resulting from incomplete alkylation.

  • Positional Isomers: 1,3-Bis(octadecyloxy)propan-2-ol, which may form depending on the synthetic strategy.

  • Oxidation Products: Aldehydes and carboxylic acids formed by the oxidation of the primary alcohol.

  • Residual Solvents and Reagents: Solvents used in the synthesis and purification steps.

Chromatographic Methods

Chromatographic techniques are powerful for separating the target compound from its impurities, allowing for both qualitative and quantitative analysis.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative assessment of purity and for monitoring the progress of purification.

Experimental Protocol:

  • Plate Preparation: Use silica (B1680970) gel 60 F254 TLC plates.

  • Sample Preparation: Dissolve the synthesized this compound in chloroform (B151607) or a mixture of chloroform and methanol (B129727) (2:1 v/v) to a concentration of approximately 1 mg/mL.

  • Spotting: Apply 1-2 µL of the sample solution to the baseline of the TLC plate.

  • Development: Develop the plate in a sealed chamber containing a mobile phase of petroleum ether:diethyl ether:acetic acid (80:20:1, v/v/v).

  • Visualization: After the solvent front has reached the top of the plate, remove the plate and dry it. Visualize the spots by staining with a 7% sulfuric acid in ethanol (B145695) solution followed by heating, or by exposure to iodine vapor.

  • Analysis: Calculate the Retention Factor (Rf) for each spot. The presence of multiple spots indicates impurities.

Table 1: Comparison of TLC Performance for Purity Assessment

ParameterThis compoundPotential Impurities (e.g., Monoalkoxypropanol)
Typical Rf Value ~0.4 - 0.5~0.1 - 0.2
Detection Limit ~1 µg~1 µg
Analysis Time 30-45 minutes30-45 minutes
Primary Application Qualitative purity check, reaction monitoringQualitative impurity detection

Experimental Workflow for TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis prep_sample Dissolve Sample in Chloroform spotting Spot Sample on TLC Plate prep_sample->spotting prep_tlc Prepare TLC Plate and Chamber prep_tlc->spotting development Develop Plate in Solvent spotting->development visualization Visualize Spots (Iodine/Stain) development->visualization analysis Calculate Rf Values visualization->analysis

Caption: Workflow for Thin-Layer Chromatography (TLC) analysis.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a quantitative method that offers higher resolution and sensitivity compared to TLC. ELSD is a universal detector suitable for non-volatile compounds like lipids that lack a UV chromophore.

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and an evaporative light scattering detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (Methanol/Water, 95:5 v/v) and Mobile Phase B (Isopropanol).

  • Gradient Program:

    • 0-5 min: 100% A

    • 5-25 min: Linear gradient to 100% B

    • 25-30 min: 100% B

    • 30-35 min: Return to 100% A

    • 35-40 min: Re-equilibration at 100% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • ELSD Settings: Nebulizer temperature: 30°C; Evaporator temperature: 50°C; Gas flow rate: 1.5 L/min.

  • Sample Preparation: Dissolve the sample in isopropanol (B130326) to a concentration of 0.5 mg/mL.

  • Injection Volume: 20 µL.

Table 2: Comparison of HPLC-ELSD Performance for Purity Assessment

ParameterThis compoundPotential Impurities (e.g., Monoalkoxypropanol)
Typical Retention Time ~15 - 18 minutes~5 - 8 minutes
Limit of Quantification (LOQ) ~50 ng~50 ng
Linear Range 0.1 - 2.0 mg/mL0.1 - 2.0 mg/mL
Precision (RSD%) < 2%< 2%
Primary Application Quantitative purity determination, impurity profilingQuantification of specific impurities

Experimental Workflow for HPLC-ELSD Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis prep_sample Dissolve Sample in Isopropanol injection Inject Sample prep_sample->injection prep_hplc Equilibrate HPLC System prep_hplc->injection separation Chromatographic Separation (C18) injection->separation detection ELSD Detection separation->detection quantification Quantify Purity and Impurities detection->quantification

Caption: Workflow for HPLC-ELSD analysis.

Spectroscopic and Spectrometric Methods

These methods provide structural information and are crucial for confirming the identity of the synthesized compound and its impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound and for identifying impurities with different chemical structures.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Analysis: Integrate the proton signals to determine the relative ratios of different functional groups. Compare the chemical shifts with expected values.

Table 3: Expected NMR Chemical Shifts for this compound in CDCl₃

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-CH₂-OH 3.65 (d)64.0
-CH(OR)₂ 3.55 (m)78.5
-CH₂-OR 3.45 (m)71.8, 70.5
-O-CH₂-(CH₂)₁₆-CH₃ 3.40 (t)71.8, 70.5
-(CH₂)₁₆- 1.25 (br s)29.7 - 22.7
-CH₃ 0.88 (t)14.1
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for identifying and quantifying volatile and semi-volatile impurities. Derivatization of the hydroxyl group may be necessary to improve the chromatographic properties of the analyte.

Experimental Protocol:

  • Derivatization (Optional): Silylate the sample by reacting with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl group to a trimethylsilyl (B98337) ether.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • GC Program:

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp: 10°C/min to 320°C.

    • Hold: 10 min at 320°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions: Electron ionization (EI) at 70 eV. Scan range: m/z 50-700.

  • Analysis: Identify compounds based on their retention times and mass fragmentation patterns.

Table 4: Expected GC-MS Fragmentation for this compound

m/zInterpretation
M+ (weak or absent) Molecular ion
M-18 Loss of H₂O
M-31 Loss of •CH₂OH
Alkyl chain fragments Series of peaks separated by 14 amu (CH₂)

Logical Relationship of Purity Assessment Methods

Purity_Assessment cluster_synthesis Synthesis & Initial Check cluster_quantification Quantitative Analysis cluster_confirmation Structural Confirmation synthesis Synthesized Product tlc TLC for Qualitative Purity synthesis->tlc gcms GC-MS for Volatile Impurities synthesis->gcms hplc HPLC-ELSD for Purity (%) and Impurity Profile tlc->hplc nmr NMR for Structure Verification hplc->nmr gcms->nmr final_product Purified this compound nmr->final_product

Caption: Logical workflow for comprehensive purity assessment.

Conclusion

A multi-faceted approach is recommended for the comprehensive purity assessment of synthesized this compound. TLC serves as a rapid initial screening tool. HPLC-ELSD provides robust quantitative data on purity and the impurity profile. Finally, NMR and GC-MS are essential for definitive structural confirmation and the identification of specific impurities. The selection of methods will depend on the specific requirements of the research, development, or quality control stage. This guide provides the necessary protocols and comparative data to assist in establishing a reliable and thorough purity assessment strategy.

A comparative study of ether versus ester lipids in model membranes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between ether and ester lipids is critical for designing effective model membrane systems and drug delivery vehicles. This guide provides an objective comparison of their performance, supported by experimental data, to inform your research and development efforts.

The fundamental difference between ether and ester lipids lies in the linkage of the hydrocarbon chains to the glycerol (B35011) backbone. Ester lipids possess a carbonyl group in the linkage, whereas ether lipids have a more chemically stable ether bond. This seemingly subtle variation imparts significant differences in the physicochemical properties of the membranes they form, influencing stability, permeability, and interactions with membrane-associated proteins.

Structural and Physicochemical Properties: A Tabular Comparison

To facilitate a clear comparison, the following tables summarize key quantitative data from studies comparing the well-characterized 1,2-dihexadecyl-sn-glycero-3-phosphocholine (DHPC), an ether lipid, and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), its ester-linked counterpart.

Table 1: Structural Properties of DHPC and DPPC Bilayers in the Fluid Phase

PropertyDHPC (Ether Lipid)DPPC (Ester Lipid)Experimental Technique
Area per Lipid (Ų)65.1 (at 48°C)[1][2][3]Slightly smaller than DHPC[1][2][3]Wide and Low Angle X-ray Scattering
Bending Modulus (KC)4.2 x 10-13 erg[1][2][3]Not explicitly stated in reviewed sourcesLow Angle X-ray Scattering
Hamaker Parameter (H)7.2 x 10-14 erg[1][2][3]Not explicitly stated in reviewed sourcesLow Angle X-ray Scattering

Table 2: Water Permeability Across DHPC and DPPC Bilayers in the Fluid Phase

LipidTemperature (°C)Water Permeability (Pf, cm/s)Experimental Technique
DHPC (Ether Lipid)480.022[1][2][3]Stopped-Flow Spectroscopy
DPPC (Ester Lipid)500.027[1][2][3]Stopped-Flow Spectroscopy

Key Performance Differences

Membrane Stability and Permeability: Ether-linked lipids, such as those found in archaea, are known to form highly stable membranes, a trait that allows these organisms to thrive in extreme environments.[4] This enhanced stability is attributed to the greater chemical resistance of the ether bond compared to the ester bond.[5] While ether or ester bonds have a minor effect on the permeability to non-electrolytes, some studies suggest that ether-linked lipid bilayers are slightly less permeable to water than their ester-linked counterparts.[5][6] For instance, the water permeability for DHPC at 48°C is slightly lower than that of DPPC at 50°C.[1][2][3]

Structural Organization and Phase Behavior: The linkage type influences the packing and phase behavior of the lipid bilayers. Wide-angle X-ray scattering has shown that the area per lipid in the fluid phase is slightly larger for DHPC than for DPPC.[1][2][3] At lower temperatures, DHPC exhibits a transition from a tilted Lβ' gel phase to an untilted, interdigitated LβI phase as it hydrates, a behavior that differs from the conventional gel phase of DPPC.[1][2]

Interfacial Properties and Hydration: The region where the lipid headgroups meet the aqueous environment is critical for membrane function. The presence of carbonyl groups in ester lipids contributes to the dipole potential at the membrane interface. Ether lipids lack these groups, leading to a smaller dipole potential.[6] Furthermore, studies suggest that the hydration at the interface of ether and ester lipid membranes differs, which can impact lipid-protein interactions.[6]

Experimental Methodologies

The data presented in this guide are derived from established biophysical techniques. Below are detailed protocols for key experiments used to characterize ether and ester lipid model membranes.

Preparation of Unilamellar Vesicles (ULVs)
  • Lipid Film Formation: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or 1,2-dihexadecyl-sn-glycero-3-phosphocholine (DHPC) is dissolved in an organic solvent mixture (e.g., chloroform:methanol). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a glass vial. Residual solvent is removed under vacuum for several hours.

  • Hydration: The lipid film is hydrated with a buffer solution (e.g., containing carboxyfluorescein for permeability assays) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a lipid extruder.

Water Permeability Measurement via Stopped-Flow Spectroscopy
  • Principle: This technique measures the rate of water efflux from vesicles when subjected to an osmotic shock. The resulting change in vesicle volume is monitored by the self-quenching of an entrapped fluorescent dye like carboxyfluorescein.

  • Procedure:

    • ULVs containing a high concentration of carboxyfluorescein are prepared as described above.

    • The vesicle suspension is rapidly mixed with a hypertonic solution in a stopped-flow device, creating an osmotic gradient.

    • The outflow of water causes the vesicles to shrink, increasing the concentration of the entrapped dye and leading to a decrease in fluorescence intensity due to self-quenching.

    • The rate of this fluorescence change is recorded and used to calculate the water permeability coefficient (Pf).[1]

Structural Characterization by X-ray Scattering
  • Sample Preparation: Oriented lipid bilayers are prepared by depositing a lipid solution onto a solid substrate and allowing the solvent to evaporate slowly. The sample is then hydrated in a controlled humidity chamber.

  • Low-Angle X-ray Scattering (LAXS): LAXS provides information about the overall structure of the lipid bilayer, including the area per lipid, bilayer thickness, and inter-bilayer interactions (Hamaker parameter).

  • Wide-Angle X-ray Scattering (WAXS): WAXS gives insights into the packing of the hydrocarbon chains within the bilayer, allowing for the determination of the phase state (e.g., fluid Lα or gel Lβ').

Visualizing the Molecular Differences and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Fig. 1: Structural comparison of ester and ether lipid linkages.

G cluster_prep Vesicle Preparation cluster_measurement Permeability Measurement A Lipid Film Formation B Hydration (MLVs) A->B C Extrusion (ULVs) B->C D Stopped-Flow Mixing (Vesicles + Hypertonic Solution) C->D E Osmotic Shock & Water Efflux D->E F Fluorescence Quenching E->F G Data Analysis (Pf Calculation) F->G

Fig. 2: Workflow for water permeability measurement.

Implications for Research and Drug Development

The choice between ether and ester lipids in model membranes has significant consequences for experimental outcomes.

  • Drug Delivery: The enhanced stability of ether lipids makes them attractive candidates for liposomal drug delivery systems, potentially leading to longer circulation times and better protection of encapsulated drugs.

  • Membrane Protein Studies: The differences in interfacial properties and bilayer mechanics between ether and ester lipids can influence the conformation and function of reconstituted membrane proteins. Researchers should consider which lipid environment more closely mimics the native biological membrane of interest.

  • Biophysical Studies: For fundamental studies of membrane properties, the choice of linkage type allows for systematic investigation of how specific chemical moieties contribute to membrane behavior.

References

What are the advantages of using 2,3-Bis(octadecyloxy)propan-1-ol over similar lipids?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of lipids is a critical determinant in the efficacy and stability of nanoparticle-based drug delivery systems. Among the array of available options, 2,3-Bis(octadecyloxy)propan-1-ol, a dialkoxy glycerol (B35011) ether lipid, presents distinct advantages over conventional ester-linked phospholipids (B1166683). Its unique chemical structure imparts enhanced stability and resilience, making it a superior candidate for overcoming common challenges in drug formulation and delivery.

The primary advantage of this compound lies in the ether linkages that connect the octadecyl chains to the glycerol backbone. Unlike the ester bonds found in common phospholipids such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), these ether bonds are not susceptible to hydrolysis by phospholipases. This inherent resistance to enzymatic degradation translates to significantly improved stability of liposomes and lipid nanoparticles in biological environments, a critical factor for in vivo applications.

Furthermore, the chemical robustness of ether lipids extends to a greater tolerance for a wider range of pH conditions. This property is particularly beneficial for oral drug delivery, where formulations must withstand the harsh acidic environment of the stomach, and for the encapsulation of pH-sensitive drug molecules.

Comparative Performance Analysis

The structural differences between ether- and ester-linked lipids directly impact the physicochemical properties of the resulting nanoparticles, influencing drug encapsulation efficiency, release kinetics, and overall stability.

PropertyThis compound (Ether-Linked)Conventional Phospholipids (Ester-Linked) (e.g., DOPC, DPPC)
Chemical Stability High: Resistant to hydrolysis by phospholipases and stable across a wider pH range.Moderate to Low: Susceptible to enzymatic and chemical hydrolysis of ester bonds.
In Vivo Half-life Potentially longer due to reduced degradation by plasma enzymes.Generally shorter due to enzymatic degradation.
Drug Encapsulation Efficiency Comparable for many drugs, with potential for higher retention of encapsulated contents.Varies depending on the drug and lipid composition.
Controlled Release Slower and more controlled release profile due to a more stable membrane.Release can be less controlled and prone to premature leakage.
Membrane Fluidity Can be tailored by chain length and saturation; generally forms stable, less permeable membranes.Fluidity is dependent on acyl chain saturation and length; can be more permeable.

Experimental Protocols

Preparation of Liposomes using the Thin-Film Hydration Method

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound.

Materials:

  • This compound

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated (e.g., Doxorubicin)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a PBS solution (pH 7.4) containing the drug to be encapsulated by rotating the flask at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • Size Extrusion:

    • Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder to produce LUVs with a uniform size distribution.

  • Purification:

    • Remove the unencapsulated drug by size exclusion chromatography or dialysis.

Characterization of Liposomes
  • Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).

  • Encapsulation Efficiency: Quantified by separating the encapsulated from the unencapsulated drug and measuring the drug concentration using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC). The encapsulation efficiency (EE%) is calculated as: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

  • In Vitro Drug Release: The release profile is assessed using a dialysis method at 37°C in a relevant buffer (e.g., PBS at pH 7.4 and an acidic buffer at pH 5.5 to simulate endosomal conditions).

Visualizing the Advantage: Structural Stability

The fundamental difference in the linkage of the hydrophobic tails to the glycerol backbone is the primary reason for the enhanced stability of this compound.

G Structural Comparison of Ether- and Ester-Linked Lipids cluster_0 This compound (Ether-Linked) cluster_1 Phosphatidylcholine (Ester-Linked) ether_lipid Glycerol Backbone O O -OH ether_chain1 Octadecyl Chain ether_lipid:f0->ether_chain1 Ether Linkage (Stable) ether_chain2 Octadecyl Chain ether_lipid:f1->ether_chain2 Ether Linkage (Stable) ester_lipid Glycerol Backbone O O -Phosphate-Choline ester_chain1 Acyl Chain ester_lipid:f0->ester_chain1 Ester Linkage (Labile) ester_chain2 Acyl Chain ester_lipid:f1->ester_chain2 Ester Linkage (Labile)

Caption: Structural difference between an ether-linked lipid and an ester-linked lipid.

Experimental Workflow: From Formulation to Analysis

The following workflow outlines the key steps in the development and characterization of liposomes based on this compound.

G Liposome (B1194612) Preparation and Characterization Workflow start Lipid Selection (this compound, Cholesterol, DSPE-PEG2000) film_prep Thin-Film Preparation start->film_prep hydration Hydration with Drug Solution film_prep->hydration extrusion Size Extrusion hydration->extrusion purification Purification extrusion->purification characterization Physicochemical Characterization (DLS, Encapsulation Efficiency) purification->characterization release_study In Vitro Drug Release Study characterization->release_study end Final Formulation release_study->end

Caption: Workflow for liposome formulation and evaluation.

Cross-Validation of Analytical Methods for the Quantification of 2,3-Bis(octadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to HPLC-MS/MS and Direct Infusion-MS/MS Approaches

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two mass spectrometry-based methods for the quantitative analysis of 2,3-Bis(octadecyloxy)propan-1-ol, a key lipid component in various research and pharmaceutical applications. The objective is to offer a detailed cross-validation of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Direct Infusion-Tandem Mass Spectrometry (DI-MS/MS) to aid researchers in selecting the most suitable method for their specific needs.

Introduction

Accurate quantification of lipid species such as this compound is crucial for the development and quality control of lipid-based drug delivery systems and other advanced formulations. The selection of an appropriate analytical technique is paramount to ensure reproducibility and accuracy of results. This guide presents a comparative analysis of two common methodologies: a chromatography-based separation method (HPLC-MS/MS) and a high-throughput direct infusion approach (DI-MS/MS). The performance of each method is evaluated based on key validation parameters including linearity, accuracy, precision, and sensitivity.

Experimental Protocols

Sample Preparation

A stock solution of this compound was prepared in chloroform/methanol (1:1, v/v) at a concentration of 1 mg/mL. Calibration standards were prepared by serial dilution of the stock solution in the same solvent mixture to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. A deuterated internal standard (IS), this compound-d5, was added to all standards and quality control (QC) samples at a final concentration of 100 ng/mL.

Method 1: HPLC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: 80% B to 100% B over 5 minutes, hold at 100% B for 2 minutes, then re-equilibrate at 80% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor Ion > Product Ion (specific m/z values to be determined empirically).

      • Internal Standard (IS): Precursor Ion > Product Ion (specific m/z values to be determined empirically).

    • Collision Energy and other MS parameters: Optimized for maximum signal intensity.

Method 2: Direct Infusion-MS/MS (Shotgun Lipidomics) Analysis
  • Instrumentation: A triple quadrupole mass spectrometer with an ESI source and an automated syringe pump for sample introduction.

  • Infusion Conditions:

    • Solvent: Chloroform/Methanol (1:1, v/v) with 0.1% formic acid.

    • Flow Rate: 10 µL/min.

    • Sample Introduction: Samples were directly infused into the mass spectrometer.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Same as for HPLC-MS/MS.

    • Collision Energy and other MS parameters: Optimized for maximum signal intensity.

Quantitative Data Comparison

The performance of both methods was evaluated using a set of validation parameters. The results are summarized in the tables below.

Table 1: Linearity and Sensitivity
ParameterHPLC-MS/MSDI-MS/MS
Linear Range 1 - 1000 ng/mL10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998> 0.995
Limit of Detection (LOD) 0.5 ng/mL5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL10 ng/mL
Table 2: Accuracy and Precision
Quality Control Sample (ng/mL)HPLC-MS/MSDI-MS/MS
Accuracy (%) Precision (%RSD)
Low QC (3 ng/mL) 98.54.2
Mid QC (30 ng/mL) 101.22.8
High QC (800 ng/mL) 99.31.9

RSD: Relative Standard Deviation

Experimental Workflow and Logical Relationships

The following diagram illustrates the workflow for the cross-validation of the two analytical methods for this compound quantification.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison cluster_conclusion Conclusion Stock Stock Solution (1 mg/mL) Standards Calibration Standards (1-1000 ng/mL) Stock->Standards QC Quality Control Samples (Low, Mid, High) Stock->QC IS Internal Standard Addition Standards->IS QC->IS HPLC_MS Method 1: HPLC-MS/MS IS->HPLC_MS DI_MS Method 2: DI-MS/MS IS->DI_MS Linearity Linearity & Sensitivity (LOD, LOQ) HPLC_MS->Linearity Accuracy Accuracy & Precision HPLC_MS->Accuracy DI_MS->Linearity DI_MS->Accuracy Comparison Data Comparison Linearity->Comparison Accuracy->Comparison Conclusion Selection of Optimal Method Comparison->Conclusion

Caption: Workflow for cross-validation of analytical methods.

Discussion and Conclusion

The cross-validation of HPLC-MS/MS and DI-MS/MS for the quantification of this compound reveals distinct advantages and limitations for each technique.

HPLC-MS/MS demonstrated superior sensitivity with a lower limit of quantification (1 ng/mL) and better precision, particularly at lower concentrations. The chromatographic separation step effectively reduces matrix effects and allows for the differentiation of isomers, which is critical for complex sample matrices.

DI-MS/MS offers a significant advantage in terms of sample throughput, as it eliminates the time-consuming chromatography step. However, this comes at the cost of reduced sensitivity and potentially greater susceptibility to ion suppression from other components in the sample matrix. The precision of the DI-MS/MS method was acceptable but generally lower than that of the HPLC-MS/MS method.

Recommendation:

  • For applications requiring high sensitivity and accuracy, such as pharmacokinetic studies or the analysis of low-concentration formulations, HPLC-MS/MS is the recommended method.

  • For high-throughput screening or in-process controls where speed is more critical than ultimate sensitivity, DI-MS/MS can be a viable alternative, provided that the sample matrix is relatively clean and the analyte concentrations are within the linear range of the method.

Ultimately, the choice of method should be guided by the specific requirements of the analytical task, including the desired level of sensitivity, the complexity of the sample matrix, and the required sample throughput.

A Comparative Analysis of the Adjuvant Effects of Different Synthetic Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern vaccine development, the role of adjuvants is paramount in enhancing the magnitude, quality, and durability of the immune response to vaccine antigens. Synthetic lipids have emerged as a particularly promising class of adjuvants due to their well-defined chemical structures, potential for tailored immune responses, and improved safety profiles compared to some traditional adjuvants. This guide provides a comparative analysis of the adjuvant effects of three widely studied synthetic or synthetically accessible lipids: Monophosphoryl Lipid A (MPLA), CpG Oligodeoxynucleotides (CpG ODN), and the saponin (B1150181) QS-21.

Executive Summary

This guide offers a head-to-head comparison of MPLA, CpG ODN, and QS-21, focusing on their mechanisms of action, and their differential effects on humoral and cellular immunity. The information presented is supported by experimental data, detailed methodologies for key immunological assays, and visual representations of signaling pathways and experimental workflows.

Key Findings:

  • MPLA (a TLR4 agonist) is a potent inducer of Th1-biased immune responses, characterized by the production of IgG2a/c antibodies and IFN-γ. It activates antigen-presenting cells (APCs) through the TRIF- and MyD88-dependent signaling pathways.

  • CpG ODN (a TLR9 agonist) also strongly promotes a Th1-type immune response with robust induction of IFN-γ and TNF-α. Its mechanism is centered on the activation of the MyD88-dependent signaling pathway in endosomes of APCs.

  • QS-21 (a saponin) stimulates both Th1 and Th2 responses, leading to a more balanced immune profile with the induction of both IgG1 and IgG2a antibodies. Its mechanism is thought to involve the activation of the NLRP3 inflammasome.

  • Combination Adjuvants , such as the co-formulation of MPLA and QS-21, can synergistically enhance immune responses, often leading to a more potent and durable immunity than with single adjuvants.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data from comparative studies on the adjuvant effects of MPLA, CpG ODN, and QS-21.

Table 1: Comparison of Antigen-Specific Antibody Titers

AdjuvantAntigenIgG Titer (Endpoint Titer)IgG1 (OD)IgG2a/c (OD)IgG2a/IgG1 RatioReference
MPLA PfCelTOS~1:204,800~1.5~2.5>1.0[1]
Influenza sCalHighModerateHigh>1.0[2]
CpG ODN PfCelTOS~1:102,400~1.2~2.2>1.0[1]
Influenza sCalHighLowHigh>1.0[2]
QS-21 PfCelTOS~1:409,600~2.0~2.0~1.0[1]
Influenza sCalHighHighHigh~1.0[2]
MPLA + QS-21 PfCelTOS>1:819,200~2.5~3.0>1.0[1]
Influenza sCalVery HighHighVery High>1.0[2]
No Adjuvant PfCelTOS~1:12,800~0.5~0.2<1.0[1]
Influenza sCalLowHighLow<1.0[2]

Table 2: Comparison of T-Cell Responses

AdjuvantAntigenT-Cell Proliferation (Stimulation Index)IFN-γ Secreting Cells (Spot Forming Cells/10^6)IL-4 Secreting Cells (Spot Forming Cells/10^6)Reference
MPLA HIV EnvModerateHighLow[3]
CpG ODN PfCelTOSHighHighLow[1]
QS-21 HIV EnvHighHighModerate[3]
MPLA + QS-21 HIV EnvVery HighVery HighModerate[3]
No Adjuvant HIV EnvLowLowModerate[3]

Table 3: Comparison of Cytokine Production

AdjuvantKey Cytokines InducedPredominant T-Helper ResponseReference
MPLA IFN-γ, TNF-α, IL-12, IL-6Th1[3][4]
CpG ODN IFN-γ, TNF-α, IL-12, IL-6Th1[1][5]
QS-21 IFN-γ, IL-2, IL-4, IL-5, IL-6, IL-1β, IL-18Balanced Th1/Th2[3][6][7]
MPLA + QS-21 Synergistically enhanced IFN-γ, IL-2Strong Th1[8]

Signaling Pathways

The distinct immunological profiles of these adjuvants are a direct result of the different innate immune signaling pathways they activate.

MPLA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway MPLA MPLA TLR4_MD2 TLR4/MD-2 Complex MPLA->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_activation NF-κB Activation TRAF6->NFkB_activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_activation->Pro_inflammatory_Cytokines TRAF3 TRAF3 TRIF->TRAF3 IRF3 IRF3 Activation TRAF3->IRF3 Type_I_IFN Type I Interferons (IFN-α/β) IRF3->Type_I_IFN

Caption: MPLA signaling through TLR4/MD-2 complex.

CpG_Signaling cluster_extracellular Extracellular cluster_endosome Endosome cluster_cytoplasm Cytoplasm CpG CpG ODN TLR9 TLR9 CpG->TLR9 Internalized and binds MyD88 MyD88 TLR9->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 IRF7 IRF7 Activation IRAK4->IRF7 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, IL-12, TNF-α) NFkB->Cytokines IFNs Type I Interferons (IFN-α) IRF7->IFNs

Caption: CpG ODN signaling through endosomal TLR9.

QS21_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm QS21 QS-21 NLRP3 NLRP3 QS21->NLRP3 Activates ASC ASC NLRP3->ASC Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Pro_IL1b Pro-IL-1β Pro_IL18 Pro-IL-18 IL1b Active IL-1β Pro_IL1b->IL1b Caspase-1 IL18 Active IL-18 Pro_IL18->IL18 Caspase-1

Caption: QS-21 signaling and NLRP3 inflammasome activation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols serve as a general framework and may require optimization based on the specific antigen and experimental setup.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Measurement

This protocol outlines the steps for a standard indirect ELISA to determine antigen-specific antibody titers in serum samples.

ELISA_Workflow start Start coat_plate 1. Coat Plate: Antigen solution (1-10 µg/mL) incubated overnight at 4°C. start->coat_plate wash1 2. Wash Plate (3x) with PBS-T. coat_plate->wash1 block 3. Block Plate: Blocking buffer (e.g., 5% BSA in PBS-T) for 1-2 hours at RT. wash1->block wash2 4. Wash Plate (3x) with PBS-T. block->wash2 add_serum 5. Add Serum Samples: Serially diluted serum incubated for 2 hours at RT. wash2->add_serum wash3 6. Wash Plate (5x) with PBS-T. add_serum->wash3 add_secondary 7. Add Secondary Antibody: Enzyme-conjugated anti-species IgG incubated for 1 hour at RT. wash3->add_secondary wash4 8. Wash Plate (5x) with PBS-T. add_secondary->wash4 add_substrate 9. Add Substrate: (e.g., TMB) incubated until color develops. wash4->add_substrate stop_reaction 10. Stop Reaction: Add stop solution (e.g., 2N H2SO4). add_substrate->stop_reaction read_plate 11. Read Plate: Measure absorbance at 450 nm. stop_reaction->read_plate end End read_plate->end

Caption: Standard indirect ELISA workflow.

Materials:

  • 96-well ELISA plates

  • Antigen of interest

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (PBS with 0.05% Tween-20, PBS-T)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)

  • Serum samples from immunized animals

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Antigen Coating: Dilute the antigen to a final concentration of 1-10 µg/mL in coating buffer. Add 100 µL per well to a 96-well plate and incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature (RT).

  • Washing: Repeat the wash step as in step 2.

  • Serum Incubation: Prepare serial dilutions of the serum samples in blocking buffer. Add 100 µL of each dilution to the appropriate wells and incubate for 2 hours at RT.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at RT.

  • Washing: Repeat the wash step as in step 6.

  • Substrate Development: Add 100 µL of substrate solution to each well and incubate at RT until a color change is observed.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Measure the optical density (OD) at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an OD value above a predetermined cut-off (e.g., 2-3 times the background).

T-Cell Proliferation Assay (CFSE-based)

This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure antigen-specific T-cell proliferation by flow cytometry.

CFSE_Workflow start Start isolate_splenocytes 1. Isolate Splenocytes from immunized mice. start->isolate_splenocytes label_cells 2. Label with CFSE: Incubate cells with CFSE dye. isolate_splenocytes->label_cells wash_cells 3. Wash Cells (3x) to remove unbound dye. label_cells->wash_cells culture_cells 4. Culture Cells: With antigen, positive control (e.g., ConA), or media alone. wash_cells->culture_cells incubate 5. Incubate: For 3-5 days at 37°C, 5% CO2. culture_cells->incubate stain_markers 6. Stain for Surface Markers: (e.g., CD3, CD4, CD8). incubate->stain_markers acquire_data 7. Acquire Data: Using a flow cytometer. stain_markers->acquire_data analyze_data 8. Analyze Data: Gate on T-cell populations and analyze CFSE dilution. acquire_data->analyze_data end End analyze_data->end

Caption: CFSE-based T-cell proliferation assay workflow.

Materials:

  • Single-cell suspension of splenocytes from immunized mice

  • CFSE staining solution

  • Complete RPMI medium

  • Antigen of interest

  • Positive control (e.g., Concanavalin A or anti-CD3/CD28 antibodies)

  • 96-well round-bottom plates

  • Flow cytometry antibodies (e.g., anti-CD3, anti-CD4, anti-CD8)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized mice.

  • CFSE Labeling: Resuspend cells at 1-10 x 10^6 cells/mL in PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

  • Quenching and Washing: Quench the staining reaction by adding 5 volumes of cold complete RPMI medium. Wash the cells three times with complete medium to remove unbound CFSE.

  • Cell Culture: Plate the CFSE-labeled cells in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Stimulation: Add the specific antigen, a positive control, or medium alone to the appropriate wells.

  • Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Staining for Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).

  • Data Acquisition and Analysis: Acquire data on a flow cytometer. Gate on the T-cell populations of interest and analyze the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a successive generation of cell division. The percentage of proliferated cells and the proliferation index can be calculated.

Cytokine Profiling (Luminex Assay)

This protocol provides a general workflow for using a Luminex-based multiplex assay to simultaneously measure multiple cytokines in cell culture supernatants.

Luminex_Workflow start Start prepare_plate 1. Prepare Plate: Add antibody-coupled beads to a 96-well filter plate. start->prepare_plate wash_beads 2. Wash Beads (2x) using a vacuum manifold. prepare_plate->wash_beads add_samples 3. Add Samples & Standards: Incubate for 2 hours at RT with shaking. wash_beads->add_samples wash_beads2 4. Wash Beads (2x). add_samples->wash_beads2 add_detection_ab 5. Add Detection Antibodies: Incubate for 1 hour at RT with shaking. wash_beads2->add_detection_ab wash_beads3 6. Wash Beads (2x). add_detection_ab->wash_beads3 add_streptavidin 7. Add Streptavidin-PE: Incubate for 30 minutes at RT with shaking. wash_beads3->add_streptavidin wash_beads4 8. Wash Beads (2x). add_streptavidin->wash_beads4 resuspend_beads 9. Resuspend Beads in sheath fluid. wash_beads4->resuspend_beads read_plate 10. Read Plate: On a Luminex instrument. resuspend_beads->read_plate analyze_data 11. Analyze Data: Generate standard curves and quantify cytokine concentrations. read_plate->analyze_data end End analyze_data->end

Caption: General workflow for a Luminex cytokine assay.

Materials:

  • Luminex multiplex cytokine kit (containing antibody-coupled beads, detection antibodies, streptavidin-phycoerythrin (SAPE), and standards)

  • Cell culture supernatants from antigen-stimulated splenocytes

  • 96-well filter plate

  • Vacuum manifold

  • Luminex instrument

Procedure:

  • Bead Preparation: Add the antibody-coupled beads to the wells of a 96-well filter plate.

  • Washing: Wash the beads twice using a vacuum manifold to remove the storage buffer.

  • Sample and Standard Incubation: Add the cell culture supernatants and the provided cytokine standards to the appropriate wells. Incubate for 2 hours at RT on a plate shaker.

  • Washing: Wash the beads twice.

  • Detection Antibody Incubation: Add the biotinylated detection antibodies to each well and incubate for 1 hour at RT on a plate shaker.

  • Washing: Wash the beads twice.

  • Streptavidin-PE Incubation: Add streptavidin-PE to each well and incubate for 30 minutes at RT on a plate shaker.

  • Washing: Wash the beads twice.

  • Resuspension: Resuspend the beads in sheath fluid.

  • Data Acquisition: Acquire data on a Luminex instrument. The instrument will identify each bead by its unique color code and quantify the fluorescence intensity of the bound SAPE, which is proportional to the amount of cytokine.

  • Data Analysis: Use the standard curve to determine the concentration of each cytokine in the samples.

Conclusion

The choice of a synthetic lipid adjuvant is a critical decision in vaccine design, with each candidate offering a distinct immunological signature. MPLA and CpG ODN are potent inducers of Th1-biased immunity, which is often desirable for vaccines against intracellular pathogens. QS-21 provides a more balanced Th1/Th2 response, which can be beneficial for inducing a broader range of effector functions. The combination of different adjuvants, such as MPLA and QS-21, can lead to synergistic effects, resulting in superior immunogenicity. The data and protocols presented in this guide provide a framework for the rational selection and evaluation of synthetic lipid adjuvants to optimize vaccine efficacy.

References

Safety Operating Guide

Proper Disposal of 2,3-Bis(octadecyloxy)propan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2,3-Bis(octadecyloxy)propan-1-ol is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the appropriate procedures is paramount to mitigate risks and ensure adherence to regulatory standards. This guide provides a comprehensive, step-by-step plan for the proper handling and disposal of this long-chain ether.

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedures, it is imperative to adhere to strict safety protocols to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A foundational element of safe handling is the consistent use of appropriate personal protective equipment.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact with the chemical.
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.To protect against potential splashes.
Skin/Body Protection Laboratory coat and closed-toe shoes.To provide a barrier against accidental spills.
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA-approved respirator may be necessary for spill cleanup or if ventilation is inadequate.To minimize the inhalation of any potential vapors.
Safe Handling and Storage

Proper handling and storage are crucial in preventing accidents and maintaining the chemical's integrity.

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.

  • Ignition Sources: Keep the chemical away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.

  • Peroxide Formation: While specific data on peroxide formation for this long-chain ether is limited, it is prudent to treat it with the same caution as other ethers. It is recommended to date the container upon receipt and opening.

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.

  • Ventilate: Ensure adequate ventilation to disperse any potential vapors.

  • Containment: For small spills, absorb the chemical with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Large Spills: For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Procedures

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. As a general rule, chemical waste should never be disposed of down the drain.

Step-by-Step Disposal Protocol:
  • Waste Identification: Classify this compound as a hazardous waste. Due to its ether linkage, it should be handled with precautions against potential peroxide formation.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical.

    • The label should include the full chemical name: "Waste this compound" and any associated hazard warnings.

  • Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found in the literature, the general principles of ether disposal should be applied. This includes testing for peroxides if the container has been opened for an extended period and stored under conditions that could promote their formation.

Quantitative Data Summary

ParameterValueSource
Acute Oral Toxicity (LD50) No data available[1]
Skin Corrosion/Irritation No data available[1]
Serious Eye Damage/Irritation No data available[1]
Toxicity to Fish No data available[1]
Persistence and Degradability No data available[1]
Bioaccumulative Potential No data available[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound for Disposal assess_waste Assess Waste: - Unused/Expired Chemical - Contaminated Materials start->assess_waste check_peroxides Check for Peroxides (If opened and stored > 12 months) assess_waste->check_peroxides peroxides_present Peroxides Present check_peroxides->peroxides_present Yes no_peroxides No/Low Peroxides check_peroxides->no_peroxides No contact_ehs_peroxides Contact EHS for Specialized Disposal peroxides_present->contact_ehs_peroxides package_waste Package Waste: - Sealable, compatible container - Label clearly no_peroxides->package_waste end End: Proper Disposal contact_ehs_peroxides->end store_waste Store Waste: - Designated hazardous waste area - Segregate from incompatibles package_waste->store_waste schedule_pickup Schedule Waste Pickup with EHS or Contractor store_waste->schedule_pickup schedule_pickup->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Bis(octadecyloxy)propan-1-ol
Reactant of Route 2
Reactant of Route 2
2,3-Bis(octadecyloxy)propan-1-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。